molecular formula C16H24O9 B1222388 8-Epideoxyloganic acid CAS No. 88668-99-9

8-Epideoxyloganic acid

Cat. No.: B1222388
CAS No.: 88668-99-9
M. Wt: 360.36 g/mol
InChI Key: DSXFHNSGLYXPNG-PKUPRILXSA-N
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Description

8-Epideoxyloganic acid is a terpene glycoside.
This compound has been reported in Scyphiphora hydrophyllacea, Pedicularis artselaeri, and other organisms with data available.
structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,4aS,7R,7aR)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O9/c1-6-2-3-7-8(14(21)22)5-23-15(10(6)7)25-16-13(20)12(19)11(18)9(4-17)24-16/h5-7,9-13,15-20H,2-4H2,1H3,(H,21,22)/t6-,7-,9-,10-,11-,12+,13-,15+,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSXFHNSGLYXPNG-PKUPRILXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601347495
Record name 8-Epideoxyloganic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88668-99-9
Record name 8-Epideoxyloganic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Biosynthesis of 8-Epideoxyloganic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

JENA, Germany – The intricate biosynthetic pathway of 8-epideoxyloganic acid, a key intermediate in the production of valuable monoterpenoid indole alkaloids (MIAs), has been a subject of intense research. This technical guide provides an in-depth overview of the enzymatic steps, regulatory networks, and experimental methodologies used to elucidate this critical metabolic route in plants, particularly in the medicinal plant Catharanthus roseus. This document is intended for researchers, scientists, and drug development professionals working on natural product biosynthesis and metabolic engineering.

Introduction to this compound and its Significance

This compound is a pivotal precursor in the biosynthesis of iridoids, a class of monoterpenoids with diverse biological activities. In Catharanthus roseus, this pathway leads to the formation of secologanin, which combines with tryptamine to produce strictosidine, the universal precursor for a vast array of MIAs, including the potent anticancer agents vinblastine and vincristine. Understanding the biosynthesis of this compound is therefore crucial for developing strategies to enhance the production of these medicinally important compounds.

The Biosynthetic Pathway to this compound

The formation of this compound is a multi-step enzymatic process that begins with the universal precursor of monoterpenes, geranyl diphosphate (GPP). The pathway involves a series of oxidation, reduction, and cyclization reactions catalyzed by specific enzymes.

The biosynthesis of this compound from Geranyl Diphosphate (GPP) is a critical segment of the broader iridoid pathway in plants. This multi-step process involves a cascade of enzymatic reactions, each contributing to the stepwise modification of the initial substrate. The pathway commences with the conversion of GPP to geraniol, followed by a series of oxidative steps to form 8-oxogeranial. A key cyclization reaction then leads to the iridoid scaffold, which is further modified to yield 7-deoxyloganetic acid, a direct precursor that is then hydroxylated to form loganic acid. While this compound is an isomer of 7-deoxyloganic acid, the precise enzymatic step and stereochemical control leading to the "epi" configuration at the C8 position are still under investigation. The diagram below outlines the core enzymatic steps leading to the deoxyloganic acid backbone.

Biosynthesis of this compound cluster_enzymes Enzymes GPP Geranyl Diphosphate Geraniol Geraniol GPP->Geraniol GES Hydroxygeraniol 8-Hydroxygeraniol Geraniol->Hydroxygeraniol G8H Oxogeranial 8-Oxogeranial Hydroxygeraniol->Oxogeranial 8-HGO Iridodial Iridodial Oxogeranial->Iridodial ISY Deoxyloganetic_acid 7-Deoxyloganetic Acid Iridodial->Deoxyloganetic_acid IO Epideoxyloganic_acid This compound Deoxyloganetic_acid->Epideoxyloganic_acid Isomerase (putative) GES Geraniol Synthase G8H Geraniol 8-Hydroxylase 8-HGO 8-Hydroxygeraniol Oxidoreductase ISY Iridoid Synthase IO Iridoid Oxidase

Caption: Biosynthesis of this compound.

Quantitative Data on Pathway Enzymes

The efficiency of the biosynthetic pathway is determined by the kinetic properties of its constituent enzymes. Below is a summary of available quantitative data for key enzymes involved in the early stages of iridoid biosynthesis.

EnzymeOrganismSubstrateK_m_ (µM)V_max_ (units)k_cat_ (s⁻¹)Reference
Geraniol Synthase (GES)Ocimum basilicumGeranyl Diphosphate21-0.8[1][2]
Geraniol Synthase (GES)Catharanthus roseusGeranyl Diphosphate58.5--[3]
Iridoid Synthase (CrISY)Catharanthus roseus8-oxogeranial-6431.5 ± 60.7 U/g-[4]
Iridoid Synthase (NmISY2)Nepeta mussinii8-oxogeranial---[4]
7-Deoxyloganetic Acid Glucosyltransferase (UGT8)Catharanthus roseus7-Deoxyloganetic Acid---[5]

Note: Comprehensive kinetic data for all enzymes in the pathway, particularly those downstream of iridodial, are still being actively researched. The provided data represents currently available information.

Transcriptional Regulation of the Pathway

The biosynthesis of this compound is tightly regulated at the transcriptional level, primarily in response to developmental cues and environmental stimuli such as elicitors. Jasmonates, particularly methyl jasmonate (MeJA), are potent inducers of the iridoid pathway genes in C. roseus.

Several families of transcription factors have been identified as key regulators:

  • AP2/ERF (APETALA2/Ethylene Response Factor): ORCA (Octadecanoid-responsive Catharanthus AP2-domain protein) transcription factors are well-characterized activators of many genes in the MIA pathway, including those in the iridoid branch.

  • bHLH (basic Helix-Loop-Helix): The bHLH Iridoid Synthesis (BIS) transcription factors (BIS1 and BIS2) have been shown to regulate the expression of early iridoid biosynthesis genes.

  • MYB and WRKY: Members of these transcription factor families also play a role in modulating the expression of pathway genes.

The interplay between these transcription factors forms a complex regulatory network that fine-tunes the metabolic flux towards MIA production.

The transcriptional regulation of iridoid biosynthesis in response to methyl jasmonate (MeJA) involves a hierarchical signaling cascade. MeJA perception leads to the activation of early response transcription factors, such as MYC2. MYC2, in turn, activates the expression of downstream transcription factors, including the AP2/ERF family members ORCA2 and ORCA3, and the bHLH family members BIS1 and BIS2. These transcription factors then bind to the promoters of specific iridoid biosynthetic genes, such as Geraniol Synthase (GES), Geraniol 8-Hydroxylase (G8H), and Iridoid Synthase (ISY), to upregulate their expression and enhance the production of iridoids.

Transcriptional Regulation of Iridoid Biosynthesis cluster_genes Iridoid Biosynthetic Genes MeJA Methyl Jasmonate MYC2 MYC2 (bHLH) MeJA->MYC2 activates ORCA ORCA2/3 (AP2/ERF) MYC2->ORCA activates BIS BIS1/2 (bHLH) MYC2->BIS activates GES GES ORCA->GES G8H G8H ORCA->G8H BIS->GES BIS->G8H ISY ISY BIS->ISY

Caption: MeJA-induced transcriptional cascade.

Experimental Protocols

Elucidating the biosynthesis of this compound has relied on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Virus-Induced Gene Silencing (VIGS) in Catharanthus roseus

VIGS is a powerful reverse genetics tool for the rapid functional characterization of genes in planta. The following protocol is adapted for C. roseus using a Tobacco Rattle Virus (TRV)-based vector system.

Experimental Workflow for VIGS in Catharanthus roseus

This workflow outlines the key stages of performing Virus-Induced Gene Silencing (VIGS) in Catharanthus roseus to study gene function. The process begins with the design and construction of a VIGS vector containing a fragment of the target gene. This construct, along with a helper plasmid, is then transformed into Agrobacterium tumefaciens. The transformed Agrobacterium is cultured and then used to infiltrate young C. roseus plants. Following a period of incubation to allow for systemic viral spread and gene silencing, plant tissues are harvested for molecular and metabolic analysis to assess the effects of silencing the target gene.

VIGS Experimental Workflow start Start construct VIGS Vector Construction (pTRV2-target gene) start->construct agro_transformation Agrobacterium Transformation (GV3101) construct->agro_transformation agro_culture Agrobacterium Culture agro_transformation->agro_culture infiltration Plant Infiltration (4-week-old C. roseus) agro_culture->infiltration incubation Plant Incubation (4-5 weeks) infiltration->incubation harvest Tissue Harvesting (leaves with bleached phenotype) incubation->harvest analysis Molecular & Metabolic Analysis (qRT-PCR, LC-MS) harvest->analysis end End analysis->end

Caption: VIGS Experimental Workflow.

Materials:

  • C. roseus plants (cv. 'Little Bright Eyes' or 'Sunstorm Apricot'), 4-6 weeks old

  • Agrobacterium tumefaciens strain GV3101

  • pTRV1 and pTRV2 VIGS vectors

  • LB medium (with appropriate antibiotics: kanamycin, gentamicin, rifampicin)

  • Infiltration medium (10 mM MES, 100 µM acetosyringone, 10 mM MgCl₂)

  • Sterile syringes or forceps with looped tips

Procedure:

  • Vector Construction: Clone a 300-500 bp fragment of the target gene into the pTRV2 vector.

  • Agrobacterium Transformation: Transform the pTRV2-target gene construct and the pTRV1 vector separately into electrocompetent A. tumefaciens GV3101 cells.

  • Agrobacterium Culture: a. Inoculate single colonies of transformed A. tumefaciens into 10 mL of LB medium containing 50 µg/mL kanamycin, 25 µg/mL gentamicin, and 100 µg/mL rifampicin. b. Grow for 48 hours at 28°C with shaking.

  • Infiltration: a. Pellet the bacterial cultures by centrifugation and resuspend in the infiltration medium to an OD₆₀₀ of 1.0. b. Mix the pTRV1 and pTRV2 cultures in a 1:1 ratio. c. Inoculate 4-week-old C. roseus plants by either pricking the stem just below the apical meristem with a needle dipped in the Agrobacterium suspension or by vacuum infiltration of seedlings.[1][6]

  • Incubation and Observation: Grow the infiltrated plants for 4-5 weeks under controlled conditions (21-28°C, 16h light/8h dark photoperiod). Monitor for the silencing phenotype (e.g., photobleaching if a phytoene desaturase (PDS) co-silencing vector is used).[1]

  • Analysis: Harvest silenced tissues for RNA extraction and qRT-PCR to confirm gene knockdown, and for metabolite extraction and LC-MS analysis to quantify changes in iridoid levels.[1]

Heterologous Expression and Purification of Pathway Enzymes in Saccharomyces cerevisiae

Heterologous expression in yeast is a common strategy for the functional characterization of plant enzymes, especially cytochrome P450s, which require a specific membrane environment and redox partners.

Experimental Workflow for Heterologous Expression in Yeast

This workflow details the process of expressing a plant-derived enzyme in a yeast system for functional characterization. The procedure starts with the isolation of the target gene's cDNA from the plant. This cDNA is then cloned into a yeast expression vector. The recombinant vector is used to transform Saccharomyces cerevisiae. Successful transformants are selected and grown in culture, where protein expression is induced. Finally, the yeast cells are harvested, and the heterologously expressed protein is purified for subsequent biochemical assays.

Heterologous Expression Workflow start Start cDNA_isolation cDNA Isolation of Target Gene (from C. roseus) start->cDNA_isolation vector_construction Yeast Expression Vector Construction cDNA_isolation->vector_construction yeast_transformation Yeast Transformation (S. cerevisiae) vector_construction->yeast_transformation culture_expression Yeast Culture and Protein Expression Induction yeast_transformation->culture_expression cell_harvest Cell Harvesting culture_expression->cell_harvest protein_purification Protein Purification cell_harvest->protein_purification end End protein_purification->end

Caption: Heterologous Expression Workflow.

Materials:

  • Saccharomyces cerevisiae expression strain (e.g., WAT11, which co-expresses an Arabidopsis thaliana P450 reductase)

  • Yeast expression vector (e.g., pYES-DEST52)

  • Synthetic complete medium lacking uracil (SC-Ura) with 2% glucose

  • YPG medium (1% yeast extract, 2% peptone, 2% glycerol)

  • Galactose for induction

  • Lysis buffer and materials for protein purification (e.g., Ni-NTA affinity chromatography)

Procedure:

  • Vector Construction: Clone the full-length cDNA of the target enzyme (e.g., a cytochrome P450) into a yeast expression vector, often with an affinity tag (e.g., His-tag) for purification.

  • Yeast Transformation: Transform the expression construct into the desired yeast strain using the lithium acetate method.

  • Expression Trials: a. Grow a starter culture in SC-Ura medium with 2% glucose overnight at 30°C. b. Inoculate a larger culture in YPG medium with 0.1% glucose and grow overnight. c. Induce protein expression by adding galactose to a final concentration of 2%. d. Optimize induction time and galactose concentration for maximal protein expression.[7]

  • Protein Purification: a. Harvest yeast cells by centrifugation. b. Lyse the cells (e.g., by glass bead disruption or enzymatic digestion). c. Purify the target protein from the microsomal fraction (for membrane-bound proteins like P450s) using affinity chromatography.[7]

  • Enzyme Assays: Use the purified enzyme to perform in vitro activity assays with the putative substrate and necessary co-factors (e.g., NADPH for P450s) and analyze the products by LC-MS or GC-MS.

Metabolite Analysis

The quantification of this compound and other iridoid intermediates is essential for understanding the pathway's flux and regulation. Liquid chromatography-mass spectrometry (LC-MS) is the method of choice for this analysis.

Metabolite Extraction from C. roseus Leaves:

  • Harvest and immediately freeze leaf tissue in liquid nitrogen.

  • Grind the frozen tissue to a fine powder.

  • Extract the powder with a suitable solvent, such as 80% methanol, at a low temperature.

  • Centrifuge the extract to remove cell debris.

  • Filter the supernatant through a 0.22 µm filter before LC-MS analysis.

LC-MS Analysis:

  • Column: A C18 reversed-phase column is typically used for the separation of iridoids.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid or ammonium acetate, is employed.

  • Detection: Mass spectrometry is used for the sensitive and selective detection and quantification of the target metabolites. Multiple Reaction Monitoring (MRM) mode can be used for targeted quantification of known compounds.

Future Perspectives

While significant progress has been made in elucidating the biosynthesis of this compound, several areas require further investigation. The precise stereochemical control mechanisms that lead to the "epi" configuration remain to be fully understood. Furthermore, the identification and characterization of potential transporters involved in the movement of iridoid intermediates between cellular compartments and tissues will provide a more complete picture of the pathway's organization. Continued research in these areas, coupled with advances in synthetic biology and metabolic engineering, holds the promise of developing robust platforms for the sustainable production of valuable MIAs.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 8-Epideoxyloganic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Epideoxyloganic acid, an iridoid glycoside with the CAS number 88668-99-9, is a natural compound found in plants such as Incarvillea delavayi.[1] While initially noted for its modest pain-relieving properties, recent research has illuminated its significant anti-inflammatory and antioxidant activities. This technical guide provides an in-depth overview of the known biological activities of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and drug development endeavors.

Anti-inflammatory and Antioxidant Activities

Recent studies have demonstrated that this compound (also referred to as DLA in some literature) possesses potent anti-inflammatory and antioxidant properties. These effects are primarily mediated through the activation of the Nrf2/HO-1 signaling pathway and the suppression of the MAPK/NF-κB signaling cascade.

Quantitative Data

The following table summarizes the key quantitative findings from in vitro studies on the anti-inflammatory and antioxidant effects of this compound.

ParameterCell LineTreatmentConcentration(s)ResultReference
Cell ViabilityRAW 264.7 MacrophagesThis compound12.5, 25, 50 µMNo significant cytotoxicity observed[2]
Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 MacrophagesThis compound12.5, 25, 50 µMDose-dependent inhibition of NO production[2]
Prostaglandin E2 (PGE2) ProductionLPS-stimulated RAW 264.7 MacrophagesThis compound12.5, 25, 50 µMDose-dependent inhibition of PGE2 production[2]
Reactive Oxygen Species (ROS) GenerationLPS-stimulated RAW 264.7 MacrophagesThis compound12.5, 25, 50 µMDose-dependent suppression of ROS generation[2]
Mechanism of Action: Signaling Pathways

This compound exerts its anti-inflammatory and antioxidant effects by modulating key signaling pathways.

  • Nrf2/HO-1 Pathway Activation: this compound promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2). In the nucleus, Nrf2 binds to the antioxidant response element (ARE), leading to the upregulation of heme oxygenase-1 (HO-1), a potent antioxidant enzyme. This cascade contributes to the reduction of oxidative stress.[2]

Nrf2_HO1_Pathway cluster_nucleus DLA This compound Nrf2_Keap1 Nrf2-Keap1 Complex DLA->Nrf2_Keap1 Induces dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Keap1 Keap1 Nrf2_Keap1->Keap1 Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE HO1 HO-1 ARE->HO1 Upregulation Antioxidant_Response Antioxidant Response (ROS Reduction) HO1->Antioxidant_Response Nrf2_n Nrf2 Nrf2_n->ARE Binds to

Diagram 1: Activation of the Nrf2/HO-1 pathway by this compound.
  • MAPK/NF-κB Pathway Suppression: Lipopolysaccharide (LPS) stimulation typically activates the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, leading to the production of pro-inflammatory mediators. This compound has been shown to inhibit the phosphorylation of key MAPK proteins (p38, ERK, JNK) and prevent the nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory genes like iNOS and COX-2.[2]

MAPK_NFkB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK NFkB_IkB NF-κB-IκB Complex TLR4->NFkB_IkB Nucleus Nucleus MAPK->Nucleus Activation of transcription factors NFkB NF-κB NFkB_IkB->NFkB Dissociation NFkB->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Inflammation Inflammation Proinflammatory_Genes->Inflammation DLA This compound DLA->MAPK Inhibits phosphorylation DLA->NFkB_IkB Inhibits dissociation NFkB_n NF-κB NFkB_n->Proinflammatory_Genes Upregulation MAPK_n Activated TFs MAPK_n->Proinflammatory_Genes Upregulation

Diagram 2: Suppression of the MAPK/NF-κB pathway by this compound.
Experimental Protocols

  • Cell Culture and Treatment: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere. For experiments, cells are pre-treated with various concentrations of this compound (12.5, 25, 50 µM) for a specified period before stimulation with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response.

  • Cell Viability Assay (MTT Assay): Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Following treatment, MTT solution is added to the cells and incubated. The resulting formazan crystals are dissolved in dimethyl sulfoxide (DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells.

  • Nitric Oxide (NO) Production Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent is mixed and incubated at room temperature. The absorbance is then measured at 540 nm, and the nitrite concentration is calculated from a sodium nitrite standard curve.

  • Prostaglandin E2 (PGE2) Assay: The level of PGE2 in the cell culture supernatant is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). Cells are treated with DCFH-DA, and after incubation, the fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer.

  • Animals: Male ICR mice are typically used for this model.

  • Procedure: Animals are divided into control and treatment groups. This compound is administered orally at various doses. After a set time (e.g., 1 hour), a 1% solution of carrageenan is injected into the subplantar region of the right hind paw to induce inflammation. The paw volume is measured using a plethysmometer at different time points post-carrageenan injection. The percentage of edema inhibition is calculated by comparing the paw volume of the treated groups with the control group.

Antinociceptive Activity

This compound has been reported to exhibit weak antinociceptive (pain-relieving) activity. This effect has been primarily evaluated using the acetic acid-induced writhing test in mice.

Quantitative Data

Currently, publicly available literature describes the antinociceptive activity of this compound as "weak" without providing specific quantitative data such as the percentage of writhing inhibition at defined doses. Further research is required to quantify this effect more precisely.

Experimental Protocol
  • Animals: Male mice are commonly used for this assay.

  • Procedure: The animals are divided into a control group, a positive control group (e.g., treated with a known analgesic like indomethacin), and one or more test groups receiving different doses of this compound orally. After a predetermined absorption period (e.g., 30-60 minutes), a solution of acetic acid (typically 0.6-1% in saline) is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs). The number of writhes is counted for a specific period (e.g., 10-20 minutes) following the acetic acid injection. The antinociceptive effect is determined by the reduction in the number of writhes in the treated groups compared to the control group.

Writhing_Test_Workflow Start Start Grouping Animal Grouping (Control, Positive Control, Test Groups) Start->Grouping Administration Oral Administration (Vehicle, Standard Drug, this compound) Grouping->Administration Absorption Absorption Period (30-60 min) Administration->Absorption Induction Intraperitoneal Injection of Acetic Acid Absorption->Induction Observation Observation Period (Count Writhing Responses for 10-20 min) Induction->Observation Analysis Data Analysis (Compare number of writhes) Observation->Analysis End End Analysis->End

Diagram 3: Experimental workflow for the acetic acid-induced writhing test.

Conclusion and Future Directions

This compound is an iridoid glycoside with multifaceted biological activities. While its antinociceptive effects are modest, its potent anti-inflammatory and antioxidant properties, mediated through the Nrf2/HO-1 and MAPK/NF-κB pathways, position it as a promising candidate for further investigation in the context of inflammatory and oxidative stress-related diseases.

Future research should focus on:

  • Quantitative analysis of antinociceptive activity: Determining the dose-response relationship and efficacy of this compound in various pain models.

  • In-depth mechanistic studies: Further elucidating the molecular targets and signaling pathways involved in its biological activities.

  • Pharmacokinetic and toxicological profiling: Assessing the absorption, distribution, metabolism, excretion, and safety profile of the compound to evaluate its drug-like properties.

  • Preclinical efficacy studies: Evaluating the therapeutic potential of this compound in relevant animal models of inflammatory diseases.

This comprehensive technical guide provides a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound.

References

8-Epideoxyloganic Acid: A Comprehensive Technical Guide on its Pharmacological Properties and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Epideoxyloganic acid, an iridoid glycoside, is emerging as a compound of significant interest in pharmacological research. This technical guide provides an in-depth overview of its core pharmacological properties, with a primary focus on its well-documented anti-inflammatory and antioxidant activities. This document details the molecular mechanisms, summarizes key quantitative data from preclinical studies, and provides comprehensive experimental protocols. Furthermore, it explores the potential, though less extensively studied, neuroprotective and antinociceptive effects, as well as the broader therapeutic possibilities for iridoid glycosides in oncology and metabolic and cardiovascular diseases. The information is presented to support further research and drug development initiatives centered on this promising natural compound.

Introduction

This compound, also known as 8-epi-7-deoxyloganic acid (DLA), is a naturally occurring iridoid glycoside found in various plants, including Incarvillea delavayi.[1][2][3] Iridoids are a class of monoterpenoids known for a wide range of biological activities.[1][4] Recent research has highlighted the potent anti-inflammatory and antioxidant properties of this compound, positioning it as a promising candidate for the development of novel therapeutics.[4][5] This guide aims to consolidate the current scientific knowledge on this compound, providing a technical resource for researchers and drug development professionals.

Physicochemical Properties

PropertyValueSource
Chemical Formula C₁₆H₂₄O₉[6]
Molecular Weight 360.36 g/mol [6][7]
CAS Number 88668-99-9[2][6][8]
Synonyms 8-epi-7-Deoxyloganic acid, 7-Deoxy-8-epiloganic acid[2][3][9]
Class Iridoid Glycoside, Monoterpenoid[4][6][7]
Natural Sources Incarvillea delavayi, Scyphiphora hydrophyllacea, Pedicularis artselaeri[1][2][3][7]
Purity (for research) > 97%[4]
Storage Powder: -20°C for 2 years; In DMSO: 4°C for 2 weeks, -80°C for 6 months[8]

Pharmacological Properties

Anti-inflammatory and Antioxidant Activity

The most extensively studied pharmacological properties of this compound are its anti-inflammatory and antioxidant effects. In vitro and in vivo studies have demonstrated its ability to mitigate inflammatory responses and combat oxidative stress through the modulation of key signaling pathways.[4][5]

Mechanism of Action:

This compound exerts its anti-inflammatory and antioxidant effects primarily through two interconnected signaling pathways:

  • Nrf2/HO-1 Pathway Activation: It promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[4][5] This is achieved by decreasing the expression of Keap1, the protein that sequesters Nrf2 in the cytoplasm.[4] Once in the nucleus, Nrf2 upregulates the expression of antioxidant enzymes, most notably Heme Oxygenase-1 (HO-1), which in turn reduces the levels of reactive oxygen species (ROS).[4][5]

  • MAPK/NF-κB Pathway Suppression: this compound inhibits the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs), including p38, ERK, and JNK.[4][5] This inhibition prevents the activation and nuclear translocation of the Nuclear Factor-kappa B (NF-κB) p65 subunit.[4] By suppressing the NF-κB pathway, it downregulates the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various pro-inflammatory cytokines.[4][5]

Quantitative Data Summary:

The following tables summarize the key quantitative findings from preclinical studies on the anti-inflammatory and antioxidant effects of this compound.

Table 1: In Vitro Effects of this compound on LPS-Stimulated RAW 264.7 Macrophages

ParameterConcentration of this compound (µM)Result
Cell Viability 12.5, 25, 50No significant cytotoxicity observed.
Reactive Oxygen Species (ROS) Production 12.5, 25, 50Dose-dependent decrease in LPS-induced ROS production.
Nitric Oxide (NO) Production 12.5, 25, 50Significant, dose-dependent inhibition of LPS-induced NO production.
Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β) 12.5, 25, 50Dose-dependent reduction in the secretion of TNF-α, IL-6, and IL-1β.
iNOS and COX-2 Protein Expression 12.5, 25, 50Dose-dependent downregulation of iNOS and COX-2 expression.
Nrf2 Nuclear Translocation 50~2.8-fold increase in nuclear Nrf2 levels.
Keap1 Expression 50~5-fold decrease in Keap1 expression.
HO-1 Expression 12.5, 25, 50Dose-dependent increase in HO-1 protein expression.
MAPK Phosphorylation (p-p38, p-ERK, p-JNK) 12.5, 25, 50Dose-dependent inhibition of LPS-induced phosphorylation.
NF-κB p65 Nuclear Translocation 12.5, 25, 50Dose-dependent inhibition of LPS-induced nuclear translocation.

Data synthesized from Alam et al., 2022.[4]

Table 2: In Vivo Effects of this compound on Carrageenan-Induced Paw Edema in Mice

ParameterDosage of this compound (mg/kg)Result
Paw Edema Volume 25, 50Significant, dose-dependent reduction in paw edema.
Myeloperoxidase (MPO) Activity 25, 50Dose-dependent decrease in MPO activity in paw tissue.
Pro-inflammatory Cytokine Levels in Paw Tissue (TNF-α, IL-6, IL-1β) 25, 50Dose-dependent reduction in cytokine levels.
iNOS and COX-2 Expression in Paw Tissue 25, 50Dose-dependent downregulation of iNOS and COX-2 expression.
Nrf2 and HO-1 Expression in Paw Tissue 25, 50Dose-dependent upregulation of Nrf2 and HO-1 expression.
MAPK Phosphorylation in Paw Tissue 25, 50Dose-dependent inhibition of carrageenan-induced phosphorylation.
NF-κB p65 Activation in Paw Tissue 25, 50Dose-dependent inhibition of carrageenan-induced activation.

Data synthesized from Alam et al., 2022.[4]

Neuroprotective Potential

While direct studies on the neuroprotective effects of this compound are limited, research on a broader range of iridoid glycosides suggests a potential neuroprotective role. A study on eight different iridoid components demonstrated their ability to improve the viability of corticosterone-injured PC12 cells, inhibit apoptosis, and reduce intracellular ROS levels.[10] The proposed mechanisms for these neuroprotective effects include the regulation of amino acid neurotransmitters, interference with amino acid and energy metabolism, and harmonization of oxidative stress levels.[10] Given that this compound shares the core iridoid structure and possesses potent antioxidant and anti-inflammatory properties, it is plausible that it also confers neuroprotective benefits. Further research is warranted to specifically investigate the neuroprotective capacity and underlying mechanisms of this compound.

Antinociceptive Activity

Some initial reports have described this compound as exhibiting weak antinociceptive (pain-relieving) activity.[1][2][3] However, detailed experimental data, including specific models of nociception and dose-response relationships for this particular compound, are currently lacking in the scientific literature. Standard models to evaluate antinociceptive activity, such as the hot plate and formalin tests, could be employed to rigorously assess this potential pharmacological property.

Potential in Other Therapeutic Areas

The broader class of iridoid glycosides has been investigated for a variety of other therapeutic applications, suggesting further avenues of research for this compound.

  • Oncology: Various iridoid glycosides have demonstrated anti-cancer properties by inducing cell cycle arrest, promoting apoptosis, and inhibiting cancer cell migration, invasion, and angiogenesis.[1]

  • Metabolic Disorders: Some iridoid glycosides have shown potential in ameliorating metabolic disorders, including nonalcoholic fatty liver disease, by modulating gut microbiota and improving glucose and lipid metabolism.

  • Cardiovascular Disease: The anti-inflammatory and antioxidant properties of iridoids suggest a potential role in mitigating cardiovascular diseases where these processes are pathogenic.

It is important to note that these are general findings for the iridoid glycoside class, and specific studies are required to determine if this compound possesses similar activities.

Experimental Protocols

In Vitro Anti-inflammatory and Antioxidant Assays

Cell Line: RAW 264.7 murine macrophage cell line.

Methodology:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Viability Assay (MTT Assay):

    • Seed cells in a 96-well plate at a density of 2 x 10⁵ cells/mL.

    • After 24 hours, treat cells with varying concentrations of this compound (e.g., 12.5, 25, 50 µM) for 24 hours.

    • Add MTT solution and incubate for 4 hours.

    • Add DMSO to dissolve formazan crystals and measure absorbance at 570 nm.

  • Nitric Oxide (NO) Production Assay (Griess Test):

    • Pre-treat cells with this compound for 1 hour.

    • Stimulate with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

    • Collect the supernatant and mix with Griess reagent.

    • Measure absorbance at 540 nm.

  • Pro-inflammatory Cytokine Measurement (ELISA):

    • Pre-treat cells with this compound for 1 hour, followed by LPS stimulation for 24 hours.

    • Measure the levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant using specific ELISA kits according to the manufacturer's instructions.

  • Western Blot Analysis for Protein Expression:

    • Treat cells with this compound and/or LPS for the desired time.

    • Lyse the cells and separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Probe with primary antibodies against iNOS, COX-2, Nrf2, Keap1, HO-1, p-p38, p-ERK, p-JNK, NF-κB p65, and a loading control (e.g., β-actin).

    • Incubate with HRP-conjugated secondary antibodies and visualize using an ECL detection system.

    • For nuclear translocation studies, perform nuclear and cytoplasmic fractionation prior to lysis.

In Vivo Anti-inflammatory Assay

Animal Model: Male ICR mice.

Methodology:

  • Animal Acclimatization: Acclimatize mice for at least one week with free access to food and water.

  • Carrageenan-Induced Paw Edema:

    • Administer this compound (e.g., 25, 50 mg/kg) or vehicle orally.

    • After 1 hour, inject 1% carrageenan solution subcutaneously into the right hind paw.

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, 5 hours) after carrageenan injection.

  • Tissue Collection and Analysis:

    • At the end of the experiment, euthanize the mice and collect the paw tissue.

    • Homogenize the tissue for subsequent analyses.

  • Myeloperoxidase (MPO) Assay:

    • Measure MPO activity in the tissue homogenate as an indicator of neutrophil infiltration.

  • ELISA for Cytokines:

    • Measure the levels of TNF-α, IL-6, and IL-1β in the tissue homogenate using specific ELISA kits.

  • Western Blot Analysis:

    • Perform Western blotting on tissue homogenates to analyze the expression and phosphorylation of key proteins as described in the in vitro protocol.

Visualizations

Signaling Pathways

8_Epideoxyloganic_Acid_Signaling_Pathways cluster_0 MAPK/NF-κB Pathway cluster_1 Nrf2/HO-1 Pathway LPS LPS MAPK MAPK (p38, ERK, JNK) LPS->MAPK p_MAPK p-MAPK MAPK->p_MAPK NFkB NF-κB p65 p_MAPK->NFkB p_NFkB p-NF-κB p65 NFkB->p_NFkB nucleus_NFkB Nuclear Translocation p_NFkB->nucleus_NFkB pro_inflammatory Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6, IL-1β) nucleus_NFkB->pro_inflammatory inflammation Inflammation pro_inflammatory->inflammation DLA 8-Epideoxyloganic Acid DLA->p_MAPK Keap1 Keap1 Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Nrf2_nuc Nuclear Nrf2 Nrf2->Nrf2_nuc Keap1_Nrf2->Nrf2 Dissociation ARE ARE Nrf2_nuc->ARE antioxidant_genes Antioxidant Genes (HO-1) ARE->antioxidant_genes antioxidant_response Antioxidant Response antioxidant_genes->antioxidant_response DLA2 8-Epideoxyloganic Acid DLA2->Keap1 Inhibits Expression DLA2->Keap1_Nrf2 Promotes Dissociation

Caption: Signaling pathways modulated by this compound.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture RAW 264.7 Cell Culture treatment Treatment with this compound and/or LPS cell_culture->treatment viability Cell Viability (MTT) treatment->viability no_production NO Production (Griess) treatment->no_production cytokine_elisa Cytokine Measurement (ELISA) treatment->cytokine_elisa western_blot_invitro Western Blot (Protein Expression & Phosphorylation) treatment->western_blot_invitro animal_model ICR Mice drug_admin Oral Administration of This compound animal_model->drug_admin carrageenan Carrageenan-Induced Paw Edema drug_admin->carrageenan paw_measurement Paw Volume Measurement carrageenan->paw_measurement tissue_collection Paw Tissue Collection carrageenan->tissue_collection mpo_assay MPO Assay tissue_collection->mpo_assay elisa_invivo Cytokine Measurement (ELISA) tissue_collection->elisa_invivo western_blot_invivo Western Blot tissue_collection->western_blot_invivo

Caption: Experimental workflow for assessing pharmacological properties.

Conclusion and Future Directions

This compound has demonstrated significant anti-inflammatory and antioxidant properties in preclinical models, primarily through the modulation of the Nrf2/HO-1 and MAPK/NF-κB signaling pathways. The data presented in this technical guide provide a strong foundation for its further investigation as a therapeutic agent for inflammatory conditions.

Future research should focus on several key areas:

  • Neuroprotection and Nociception: Dedicated studies are needed to confirm and quantify the neuroprotective and antinociceptive effects of this compound and to elucidate the specific mechanisms involved.

  • Exploration of Other Therapeutic Potentials: Investigating its efficacy in models of cancer, metabolic disorders, and cardiovascular diseases is a logical next step, given the activities of other iridoid glycosides.

  • Pharmacokinetics and Bioavailability: Comprehensive pharmacokinetic studies are essential to understand its absorption, distribution, metabolism, and excretion profile, which will be critical for dose selection and formulation development.

  • Safety and Toxicology: Rigorous toxicology studies are required to establish a comprehensive safety profile.

  • Clinical Translation: Should further preclinical studies yield positive results, the ultimate goal will be to translate these findings into clinical trials to evaluate the safety and efficacy of this compound in humans.

References

Unveiling 8-Epideoxyloganic Acid: A Deep Dive into its Discovery and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, history, and isolation of 8-Epideoxyloganic acid, an iridoid glucoside with potential pharmacological applications. Geared towards researchers, scientists, and professionals in drug development, this document details the initial isolation, structural elucidation, and the experimental protocols that have been pivotal in understanding this natural compound.

Introduction

This compound, also known by its synonym 7-Deoxy-8-epiloganic acid, is a naturally occurring iridoid glucoside. Iridoids are a class of monoterpenoids that are widespread in the plant kingdom and are known for their diverse biological activities. The discovery and study of this compound have contributed to the broader understanding of iridoid biosynthesis and their potential as therapeutic agents. This whitepaper will trace the history of its isolation and provide a technical foundation for researchers working with this compound.

Discovery and Initial Isolation

The first reported isolation of this compound, referred to as 7-Deoxy-8-epiloganic acid in the primary literature, was from the plant species Pedicularis artselaeri Maxim. (Scrophulariaceae). In a 1998 publication in the Journal of Asian Natural Products Research, a team of researchers—Bao-Ning Su, Jian-Jun Zhai, and Zhong-Jian Jia—reported the isolation of several iridoids from this plant. While their primary focus was on three new iridoid compounds, they also identified 7-Deoxy-8-epiloganic acid as a known constituent of the plant, indicating its prior discovery[1].

Further investigation into the phytochemical landscape of the Pedicularis genus reveals a rich source of iridoid glucosides. While the 1998 study solidified its presence in P. artselaeri, the compound's initial characterization predates this publication. Subsequent studies have also identified this compound in other plant species, including Incarvillea delavayi and Scyphiphora hydrophyllacea, highlighting its distribution across different plant families.

Experimental Protocols for Isolation

The isolation of this compound typically involves the extraction of plant material followed by chromatographic separation. The following is a generalized protocol based on methodologies employed for the isolation of iridoid glucosides from Pedicularis species.

3.1 Plant Material and Extraction

  • Plant Material: Air-dried and powdered whole plants of the source species (e.g., Pedicularis artselaeri) are used as the starting material.

  • Extraction: The powdered plant material is exhaustively extracted with a polar solvent, typically methanol (MeOH) or ethanol (EtOH), at room temperature. This process is often repeated multiple times to ensure complete extraction of the target compounds.

  • Concentration: The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3.2 Chromatographic Separation and Purification

  • Solvent Partitioning: The crude extract is suspended in water and subjected to sequential partitioning with solvents of increasing polarity, such as petroleum ether, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH). Iridoid glucosides, being polar, are typically enriched in the n-BuOH fraction.

  • Column Chromatography: The n-BuOH fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, commonly a mixture of chloroform and methanol, with increasing proportions of methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Further Purification: Fractions containing this compound are combined and further purified using repeated column chromatography on silica gel and/or Sephadex LH-20. Final purification is often achieved by preparative high-performance liquid chromatography (HPLC).

Structural Elucidation

The structure of this compound was determined through a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) help in distinguishing between CH, CH₂, and CH₃ groups. 2D NMR experiments, including COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity of atoms within the molecule.

  • Mass Spectrometry (MS): Techniques such as Fast Atom Bombardment Mass Spectrometry (FAB-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight and elemental composition of the compound.

Quantitative Data

PropertyValue
Molecular Formula C₁₆H₂₄O₉
Molecular Weight 360.36 g/mol
CAS Number 88668-99-9
Appearance Amorphous powder
Synonyms 7-Deoxy-8-epiloganic acid

Logical Workflow for Isolation and Identification

The following diagram illustrates the general workflow for the isolation and identification of this compound from a plant source.

Isolation_Workflow plant_material Air-dried and Powdered Plant Material extraction Extraction with Methanol plant_material->extraction concentration Concentration under Reduced Pressure extraction->concentration crude_extract Crude Extract concentration->crude_extract partitioning Solvent Partitioning crude_extract->partitioning n_butanol_fraction n-Butanol Fraction partitioning->n_butanol_fraction column_chromatography Silica Gel Column Chromatography n_butanol_fraction->column_chromatography fractions Collected Fractions column_chromatography->fractions tlc TLC Monitoring fractions->tlc purification Further Purification (Silica Gel, Sephadex LH-20, Prep-HPLC) tlc->purification Combine Fractions pure_compound Pure this compound purification->pure_compound structure_elucidation Structural Elucidation (NMR, MS) pure_compound->structure_elucidation final_structure Confirmed Structure structure_elucidation->final_structure

Isolation and Identification Workflow for this compound.

Conclusion

This compound is an iridoid glucoside whose presence has been confirmed in several plant species, with its initial scientific mention in the context of phytochemical investigations of Pedicularis artselaeri. The isolation and structural elucidation of this compound have been achieved through standard phytochemical techniques, including solvent extraction, various forms of chromatography, and spectroscopic analysis. This technical guide provides a foundational understanding for researchers and professionals in the field of natural product chemistry and drug discovery, enabling further exploration of the biological activities and therapeutic potential of this compound.

References

Unveiling the Architecture of 8-Epideoxyloganic Acid: A Technical Guide to its Structural Elucidation and Stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Epideoxyloganic acid is a naturally occurring iridoid glucoside that has been isolated from various plant species, including Incarvillea delavayi, Pedicularis artselaeri, and Scyphiphora hydrophyllacea.[1] As a member of the iridoid class of compounds, it shares a characteristic cyclopentanopyran skeleton. The precise determination of its three-dimensional structure, including the relative and absolute stereochemistry, is crucial for understanding its biosynthetic pathways, biological activity, and potential applications in drug discovery and development. This technical guide provides a comprehensive overview of the structural elucidation and stereochemical assignment of this compound, presenting key data in a structured format and detailing the experimental protocols employed in its characterization.

Physicochemical Properties

A foundational aspect of structural elucidation is the determination of the molecule's basic physical and chemical properties.

PropertyValueSource
Molecular Formula C₁₆H₂₄O₉PubChem
Molecular Weight 360.36 g/mol PubChem
IUPAC Name (1S,4aS,7R,7aR)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acidPubChem
CAS Number 88668-99-9PubChem

Structural Elucidation Workflow

The process of determining the structure of a natural product like this compound is a multi-step process that relies on a combination of spectroscopic and analytical techniques. The logical workflow for this process is outlined below.

G Workflow for Structural Elucidation of this compound cluster_isolation Isolation and Purification cluster_analysis Spectroscopic and Spectrometric Analysis cluster_elucidation Structure Determination Plant_Material Plant Material (e.g., Incarvillea delavayi) Extraction Solvent Extraction Plant_Material->Extraction Chromatography Chromatographic Separation (e.g., Column, HPLC) Extraction->Chromatography Pure_Compound Isolated this compound Chromatography->Pure_Compound NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC, NOESY) Pure_Compound->NMR MS Mass Spectrometry (HR-ESI-MS) Pure_Compound->MS Planar_Structure Determination of Planar Structure NMR->Planar_Structure Stereochemistry Assignment of Stereochemistry NMR->Stereochemistry MS->Planar_Structure Planar_Structure->Stereochemistry Final_Structure Final 3D Structure Stereochemistry->Final_Structure G Key Stereochemical Relationships in this compound cluster_iridoid Iridoid Core Stereochemistry cluster_glucose Glucose Stereochemistry Iridoid Iridoid Core H1_H9 NOE between H-1 and H-9 Iridoid->H1_H9 H5_H9 NOE between H-5 and H-9 Iridoid->H5_H9 H7_H8 Coupling constant between H-7 and H-8 Iridoid->H7_H8 H1_H5 Cis-fusion of the cyclopentane and pyran rings Iridoid->H1_H5 Glucose Glucose Moiety Anomeric_Proton Large coupling constant (~8 Hz) for anomeric proton (H-1') indicates β-configuration Glucose->Anomeric_Proton Glucose_NOEs NOE correlations within the glucose ring confirm chair conformation Glucose->Glucose_NOEs

References

The Central Role of 8-Epideoxyloganic Acid in Iridoid Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iridoids are a large and diverse class of monoterpenoids produced by a wide variety of plant species, where they play crucial roles in defense against herbivores and pathogens. Their complex chemical structures and potent biological activities, including anti-inflammatory, neuroprotective, and anti-cancer properties, have made them attractive targets for drug discovery and development. The biosynthesis of these valuable natural products involves a complex network of enzymatic reactions, and understanding the key intermediates and regulatory steps is paramount for metabolic engineering and synthetic biology approaches aimed at enhancing their production. This technical guide focuses on the pivotal role of 8-epideoxyloganic acid as a key precursor in the biosynthesis of a specific branch of iridoids, providing a comprehensive overview of the current knowledge, experimental methodologies, and biosynthetic pathways.

Iridoid Biosynthesis: An Overview

The biosynthesis of iridoids originates from the general isoprenoid pathway, which provides the universal C5 building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are utilized to form the C10 monoterpene precursor, geranyl pyrophosphate (GPP). The dedicated iridoid pathway commences with the conversion of GPP to the iridoid skeleton. This process involves a series of enzymatic reactions including hydroxylation, oxidation, and cyclization.

The biosynthesis of iridoids can be broadly divided into two main routes, leading to compounds with different stereochemistry at the C-8 position. Route I typically yields iridoids with 8β-stereochemistry, while Route II produces compounds with 8α-stereochemistry, such as catalpol. This compound is a key intermediate in this second route.[1]

This compound: A Key Branch-Point Intermediate

This compound stands as a critical juncture in the biosynthesis of a subset of iridoids. It is formed from geraniol through a series of enzymatic steps and serves as the precursor for further downstream modifications that lead to a variety of bioactive iridoids, most notably catalpol.

Biosynthetic Pathway Leading to this compound

The formation of this compound from the universal monoterpene precursor geraniol is a multi-step process catalyzed by a series of enzymes. While not all enzymes have been fully characterized in all iridoid-producing species, a general pathway has been elucidated.

Iridoid_Biosynthesis_Upstream Geraniol Geraniol 10-Hydroxygeraniol 10-Hydroxygeraniol Geraniol->10-Hydroxygeraniol Geraniol 10-hydroxylase (G10H) (CYP450) 10-Oxogeranial 10-Oxogeranial 10-Hydroxygeraniol->10-Oxogeranial 10-Hydroxygeraniol oxidoreductase (10HGO) epi-Nepetalactol epi-Nepetalactol 10-Oxogeranial->epi-Nepetalactol epi-Iridoid synthase (epi-ISY) 8-epi-Iridotrial 8-epi-Iridotrial epi-Nepetalactol->8-epi-Iridotrial 8-epi-Deoxyloganetic_acid 8-epi-Deoxyloganetic acid 8-epi-Iridotrial->8-epi-Deoxyloganetic_acid 8-Epideoxyloganic_acid This compound 8-epi-Deoxyloganetic_acid->8-Epideoxyloganic_acid Glucosyltransferase

Figure 1. Biosynthetic pathway from Geraniol to this compound.

Downstream Conversion of this compound to Catalpol

Once formed, this compound undergoes a series of modifications, including hydroxylation, dehydration, and epoxidation, to yield a variety of downstream iridoids. One of the most well-studied pathways is the conversion of this compound to the medicinally important iridoid, catalpol. This conversion involves several enzymatic steps, with key intermediates such as bartsioside and aucubin having been identified through feeding experiments.[2] Hydroxylases, likely belonging to the cytochrome P450 family, are proposed to play a crucial role in these transformations.[3]

Catalpol_Biosynthesis_Downstream 8-Epideoxyloganic_acid This compound Mussaenosidic_acid Mussaenosidic acid 8-Epideoxyloganic_acid->Mussaenosidic_acid Hydroxylase Deoxygeniposidic_acid Deoxygeniposidic acid Mussaenosidic_acid->Deoxygeniposidic_acid Geniposidic_acid Geniposidic acid Deoxygeniposidic_acid->Geniposidic_acid Hydroxylase Bartsioside Bartsioside Geniposidic_acid->Bartsioside Decarboxylase Aucubin Aucubin Bartsioside->Aucubin Hydroxylase Catalpol Catalpol Aucubin->Catalpol Epoxidase

Figure 2. Proposed biosynthetic pathway from this compound to Catalpol.

Quantitative Data

While the role of this compound as a precursor is well-established through qualitative studies, comprehensive quantitative data, such as enzyme kinetics and reaction yields, are still limited in the publicly available literature. The following tables summarize the types of quantitative data that are crucial for a complete understanding and for metabolic engineering efforts. Further research is needed to populate these tables with specific values for the enzymes involved in the metabolism of this compound.

Table 1: Enzyme Kinetic Parameters for this compound Metabolizing Enzymes

EnzymeSubstrateKm (µM)Vmax (nmol/mg protein/min)kcat (s-1)Source
This compound HydroxylaseThis compoundData not availableData not availableData not available
Other downstream enzymesRespective substratesData not availableData not availableData not available

Table 2: In Vivo and In Vitro Conversion Yields from this compound

PrecursorProductSystemConversion Yield (%)Source
This compoundBartsiosideIn vivo feeding studyData not available[2]
This compoundAucubinIn vivo feeding studyData not available[2]
This compoundCatalpolIn vivo feeding studyData not available[2]

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of this compound's role in iridoid biosynthesis. These protocols are based on established techniques and can be adapted for specific research questions.

Heterologous Expression and Purification of Iridoid Biosynthesis Enzymes (e.g., Hydroxylases)

This protocol describes the general workflow for producing and purifying plant-derived enzymes, such as cytochrome P450 hydroxylases, in a heterologous host like Escherichia coli or Saccharomyces cerevisiae.

Protein_Expression_Workflow cluster_cloning Cloning and Transformation cluster_expression Protein Expression cluster_purification Protein Purification Gene_of_Interest Isolate cDNA of Hydroxylase Gene Expression_Vector Clone into Expression Vector Gene_of_Interest->Expression_Vector Transformation Transform into E. coli or Yeast Expression_Vector->Transformation Culture_Growth Grow Transformed Cells Transformation->Culture_Growth Induction Induce Protein Expression (e.g., with IPTG) Culture_Growth->Induction Harvest Harvest Cells by Centrifugation Induction->Harvest Cell_Lysis Lyse Cells (e.g., sonication) Harvest->Cell_Lysis Clarification Clarify Lysate by Centrifugation Cell_Lysis->Clarification Affinity_Chromatography Affinity Chromatography (e.g., Ni-NTA) Clarification->Affinity_Chromatography Purified_Protein Purified Enzyme Affinity_Chromatography->Purified_Protein

Figure 3. General workflow for heterologous expression and purification of enzymes.

Methodology:

  • Gene Cloning: The open reading frame of the candidate hydroxylase gene is amplified from cDNA of the iridoid-producing plant and cloned into a suitable expression vector (e.g., pET series for E. coli or pYES series for yeast) containing an affinity tag (e.g., His-tag) for purification.

  • Heterologous Expression: The expression vector is transformed into a suitable host strain. For cytochrome P450 enzymes, co-expression with a cytochrome P450 reductase (CPR) is often necessary for activity. The cells are grown to a suitable density, and protein expression is induced.

  • Cell Lysis and Protein Extraction: The cells are harvested and resuspended in a lysis buffer. Cell disruption is achieved through methods such as sonication or high-pressure homogenization.

  • Protein Purification: The crude lysate is clarified by centrifugation. The supernatant containing the soluble protein is then subjected to affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins) to purify the recombinant enzyme. The purified protein is then dialyzed and stored for subsequent assays.

Enzyme Assay for this compound Hydroxylase Activity

This protocol outlines a general method for determining the activity of a hydroxylase enzyme using this compound as a substrate. The reaction is typically monitored by HPLC or LC-MS to detect the formation of the hydroxylated product.

Methodology:

  • Reaction Mixture Preparation: A typical reaction mixture contains a suitable buffer (e.g., potassium phosphate buffer, pH 7.4), the purified hydroxylase enzyme, a source of reducing equivalents (e.g., an NADPH-generating system consisting of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and the substrate, this compound.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of the substrate or the enzyme. The mixture is then incubated at an optimal temperature for a defined period.

  • Reaction Termination and Product Extraction: The reaction is stopped by the addition of a solvent such as ethyl acetate or by quenching with acid. The product is then extracted from the aqueous phase using an appropriate organic solvent.

  • Product Analysis: The extracted product is analyzed by HPLC or LC-MS. The identity of the product can be confirmed by comparison with an authentic standard (if available) or by mass spectrometry and NMR analysis. The amount of product formed is quantified to determine the enzyme's activity.

In Vivo Feeding Studies with Isotopically Labeled this compound

Feeding studies using isotopically labeled precursors are a powerful tool to trace the metabolic fate of a compound within a living organism. This protocol describes a general approach for conducting a feeding study with deuterium-labeled this compound in an iridoid-producing plant.

Feeding_Study_Workflow Labeled_Precursor Synthesize Deuterium-labeled This compound Administration Administer Labeled Precursor to Plant Material Labeled_Precursor->Administration Plant_Material Prepare Plant Material (e.g., seedlings, cell cultures) Plant_Material->Administration Incubation Incubate for a Defined Time Period Administration->Incubation Harvest_Extraction Harvest Plant Material and Extract Metabolites Incubation->Harvest_Extraction Analysis Analyze Metabolite Profile by LC-MS Harvest_Extraction->Analysis Data_Interpretation Identify Labeled Downstream Products and Quantify Incorporation Analysis->Data_Interpretation

Figure 4. Workflow for an in vivo feeding study with an isotopically labeled precursor.

Methodology:

  • Synthesis of Labeled Precursor: Deuterium-labeled this compound is synthesized chemically. The position and extent of labeling should be confirmed by NMR and mass spectrometry.

  • Administration to Plant Material: The labeled precursor is administered to the plant material (e.g., seedlings, cell suspension cultures, or hairy roots) through various methods such as root feeding, injection, or addition to the culture medium.

  • Incubation and Harvesting: The plant material is incubated for a specific period to allow for the metabolism of the labeled precursor. At different time points, samples are harvested and immediately quenched to stop enzymatic activity.

  • Metabolite Extraction and Analysis: Metabolites are extracted from the plant tissue using a suitable solvent system. The extract is then analyzed by high-resolution LC-MS to identify and quantify the incorporation of deuterium into downstream iridoids.

  • Data Analysis: The mass spectra of the iridoids are analyzed to determine the mass shift corresponding to the incorporation of deuterium atoms. This information allows for the elucidation of the biosynthetic pathway and the identification of downstream metabolites derived from this compound.

Conclusion

This compound is a crucial precursor in the biosynthesis of a significant class of iridoids, including the medicinally important compound catalpol. A thorough understanding of its formation and subsequent enzymatic conversions is essential for the rational design of metabolic engineering strategies aimed at overproducing these valuable natural products. While significant progress has been made in elucidating the biosynthetic pathway, a notable gap remains in the availability of quantitative data for the enzymes directly involved in the metabolism of this compound. Future research efforts should focus on the biochemical characterization of these enzymes, including the determination of their kinetic parameters and the development of specific and robust assay protocols. Such information will be invaluable for the successful implementation of synthetic biology approaches to create microbial cell factories for the sustainable production of iridoid-based pharmaceuticals.

References

The Bioactive Potential of Iridoid Glycosides: A Technical Review for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Iridoid glycosides, a diverse class of monoterpenoids ubiquitously found in a wide array of medicinal plants, have garnered significant scientific attention for their broad spectrum of pharmacological activities. These compounds are characterized by a cyclopentanopyran ring system and are typically found as glycosides. This technical guide provides a comprehensive literature review of the multifaceted bioactivities of iridoid glycosides, with a particular focus on their anti-inflammatory, anticancer, neuroprotective, hepatoprotective, antidiabetic, antiviral, and immunomodulatory properties. This document synthesizes quantitative data from numerous studies into structured tables for comparative analysis, presents detailed protocols for key experimental assays, and visualizes the intricate signaling pathways modulated by these compounds using Graphviz diagrams. The aim is to furnish researchers, scientists, and drug development professionals with a thorough and actionable resource to facilitate further investigation and therapeutic application of iridoid glycosides.

Introduction

Iridoids are a class of secondary metabolites that are widely distributed in the plant kingdom, often serving as defensive compounds against herbivores and pathogens.[1] Their chemical structure is based on the iridane skeleton, which is a cyclopentane[c]pyran system.[1] When a sugar moiety, most commonly glucose, is attached to the iridoid aglycone, they are known as iridoid glycosides.[1] These natural products have been the subject of extensive research due to their diverse and potent biological activities, making them promising candidates for the development of new therapeutic agents.[1][2] This review will delve into the significant bioactivities of iridoid glycosides, presenting key quantitative data, experimental methodologies, and the underlying molecular mechanisms of action.

Bioactivities of Iridoid Glycosides

Iridoid glycosides exhibit a remarkable range of pharmacological effects, which are summarized in the following sections.

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Many iridoid glycosides have demonstrated potent anti-inflammatory effects by modulating key inflammatory pathways.

Table 1: Anti-inflammatory Activity of Iridoid Glycosides

CompoundSourceAssayTarget/MechanismIC50/EC50/InhibitionReference
LoganinCornus mas L.IL-1β-induced rat chondrocytesInhibition of apoptosis and ECM degradation via PI3K/Akt signaling-[3]
CamptosideCamptosorus sibiricus Rupr.LPS-induced RAW 264.7 macrophagesInhibition of nitric oxide (NO) productionIC50: 11.2 µM[3]
Iridoid Glycosides (unspecified)Gomphandra mollisNot specifiedNot specifiedIC50: 6.13 to 13.0 µM[4][5]
Geniposidic acidCastilleja tenuifloraTPA-induced ear edema in miceInhibition of inflammation91.01% ± 3.87% inhibition at 0.1 mg/ear[6]
H-AucubinCastilleja tenuifloraCOX-2 InhibitionInhibition of cyclooxygenase-2IC50: 8.83 mM[6]
H-AucubinCastilleja tenuifloraTNF-α FormationInhibition of tumor necrosis factor-alphaIC50: 11.2 mM[6]
H-AucubinCastilleja tenuifloraNO ProductionInhibition of nitric oxideIC50: 14.1 mM[6]
H-LoganinCastilleja tenuifloraCOX-1 InhibitionInhibition of cyclooxygenase-1IC50: 3.55 mM[6]
H-GeniposideCastilleja tenuifloraCOX-1 InhibitionInhibition of cyclooxygenase-1IC50: 5.37 mM[6]

This protocol is used to quantify the production of nitrite (a stable product of NO) in cell culture supernatant as an indicator of NO production by macrophages.

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.[7]

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.[8]

  • Treatment: Pre-treat the cells with various concentrations of the test iridoid glycoside for 1 hour. Subsequently, stimulate the cells with lipopolysaccharide (LPS) (100 ng/mL) to induce inflammation and incubate for another 24 hours.[8]

  • Nitrite Quantification:

    • Collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.[7]

    • Incubate the mixture at room temperature for 10-15 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: The concentration of nitrite is determined from a standard curve generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Anticancer Activity

Iridoid glycosides have shown promise as anticancer agents by inducing apoptosis, inhibiting cell proliferation, and preventing metastasis in various cancer cell lines.

Table 2: Anticancer Activity of Iridoid Glycosides

CompoundCell LineAssayIC50Reference
KutkinMCF-7 (Breast Cancer)Cytotoxicity Assay-
Picroside IMCF-7 (Breast Cancer)Cytotoxicity Assay-
KutkosideMCF-7 (Breast Cancer)Cytotoxicity Assay-
Theveside-N-(p-methoxyphenyl)-carboxamideHCT-116 (Colon Cancer)Cytotoxicity Assay190 µM
Theveside-N-(cyclohexyl)-carboxamideA375 (Skin Cancer)Cytotoxicity Assay150 µM
Hydrolyzed CatalpolDU145 (Prostate), MDA-MB-231 (Breast), U266 (Multiple Myeloma)Cytotoxicity AssaySignificant antitumor activity
Hydrolyzed GeniposideDU145 (Prostate), MDA-MB-231 (Breast), U266 (Multiple Myeloma)Cytotoxicity AssaySignificant antitumor activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the iridoid glycoside and incubate for 24 to 72 hours.[9]

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized SDS-HCl solution) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

anticancer_drug_screening_workflow start Start: Select Cancer Cell Lines plate_cells Plate Cells in Microtiter Plates start->plate_cells pre_incubation Pre-incubation (24h) plate_cells->pre_incubation add_drug Add Iridoid Glycoside (Serial Dilutions) pre_incubation->add_drug incubation Incubation (48-72h) add_drug->incubation viability_assay Perform Cell Viability Assay (e.g., MTT) incubation->viability_assay data_analysis Data Analysis: Generate Dose-Response Curves & Calculate IC50 viability_assay->data_analysis end End: Identify Potent Compounds data_analysis->end

Workflow for in vitro anticancer drug screening.
Neuroprotective Activity

Several iridoid glycosides have demonstrated neuroprotective effects in models of neurodegenerative diseases like Parkinson's and Alzheimer's disease, as well as in cerebral ischemia/reperfusion injury.

This protocol outlines an in vivo model to assess the neuroprotective effects of iridoid glycosides.

  • Animal Model: Use adult male mice. Induce Parkinson's disease-like symptoms by administering rotenone, a neurotoxin that inhibits mitochondrial complex I.[10]

  • Treatment: Administer the iridoid-rich fraction or isolated compound orally to the mice for a specified period before and/or after rotenone administration.[10]

  • Behavioral Tests: Conduct a battery of behavioral tests to assess motor coordination, such as the wire hanging test, stair test, and wooden-walking test.[10]

  • Biochemical Analysis: After the treatment period, sacrifice the animals and collect brain tissue. Analyze key biochemical markers of oxidative stress (e.g., malondialdehyde, glutathione) and neuroinflammation in the brain homogenates.

  • Histopathological Examination: Perform histopathological analysis of brain sections to assess neuronal loss and damage in relevant brain regions, such as the substantia nigra.[10]

Hepatoprotective Activity

Iridoid glycosides have shown significant potential in protecting the liver from damage induced by various toxins.

Table 3: Hepatoprotective Activity of Iridoid Glycosides

Compound/ExtractModelKey FindingsReference
Total Iridoid Glycosides (Paederia scandens)CCl4-induced acute liver injury in ratsDecreased ALT and AST levels, reduced liver tissue injury, increased antioxidant enzyme activities (GSH, GAT, SOD), and decreased MDA levels.[11]
Acylated Iridoid Glycosides (Scrophularia hepericifolia)Paracetamol-induced liver toxicity in ratsProtection of liver tissues.[12]
AmarogentinAconitine-induced hepatotoxicity in HepG2 cellsInductive effect on CYP3A4 mRNA levels, amelioration of mitochondrial dysfunction, and reduction of oxidative stress.[13]

This assay evaluates the ability of a compound to protect human liver cells (HepG2) from toxin-induced damage.[12][13]

  • Cell Culture: Culture HepG2 cells in a suitable medium, such as DMEM with 10% FBS.

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to attach and grow to form a monolayer.[10]

  • Pre-treatment: Pre-treat the cells with different concentrations of the iridoid glycoside for a specified duration (e.g., 72 hours).[10]

  • Toxin Induction: Induce liver cell damage by exposing the cells to a hepatotoxin, such as carbon tetrachloride (CCl₄) or acetaminophen.[14]

  • Viability Assessment: Assess cell viability using the MTT assay, as described previously.

  • Biochemical Analysis: Measure the levels of liver enzymes, such as alanine transaminase (ALT) and aspartate transaminase (AST), released into the culture medium as an indicator of cell damage.

Antidiabetic Activity

Iridoid glycosides have been investigated for their potential to manage type 2 diabetes by improving glucose tolerance and insulin sensitivity.

This assay measures the ability of a compound to inhibit α-amylase, an enzyme involved in carbohydrate digestion.

  • Enzyme and Substrate Preparation: Prepare a solution of α-amylase and a starch solution as the substrate.

  • Incubation: Incubate the α-amylase solution with various concentrations of the iridoid glycoside.

  • Reaction Initiation: Add the starch solution to initiate the enzymatic reaction.

  • Reaction Termination and Measurement: After a specific incubation time, stop the reaction and measure the amount of reducing sugar produced using a colorimetric method, such as the dinitrosalicylic acid (DNS) method.

  • Data Analysis: Calculate the percentage inhibition of α-amylase activity compared to a control without the inhibitor.

Antiviral Activity

Several iridoid glycosides have demonstrated activity against a range of viruses, including influenza A virus and herpes simplex virus-1.

Table 4: Antiviral Activity of Iridoid Glycosides

Compound/ExtractVirusAssayEC50/InhibitionReference
Iridoid Glycoside Extracts (Fructus Gardeniae)Influenza A virus (IAV)Plaque formation assay, CPE, MTTDose-dependent inhibition of IAV replication[2]
Officinaloside CHerpes Simplex Virus-1 (HSV-1)Plaque reduction assay, RT-qPCRSignificant inhibition of plaque formation, viral gene, and protein expression[15]
Methanol root extract (Clerodendrum myricoides)Respiratory Syncytial Virus (RSV)Plaque reduction assayEC50 = 0.21 µg/ml[16]
Compound 2 (Clerodendrum myricoides)Respiratory Syncytial Virus (RSV)Not specified43.2% inhibition at 100 µM[16]

This assay is a standard method to quantify the infectivity of a lytic virus and to evaluate the antiviral activity of a compound.[17]

  • Cell Monolayer Preparation: Grow a confluent monolayer of susceptible host cells (e.g., Vero cells for HSV-1) in a multi-well plate.

  • Virus Infection: Infect the cell monolayers with a known amount of virus.

  • Compound Treatment: After a 1-hour incubation to allow for viral adsorption, remove the virus inoculum and overlay the cells with a medium containing methylcellulose and different concentrations of the iridoid glycoside.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

  • Plaque Visualization: Fix and stain the cells with a dye such as crystal violet to visualize and count the plaques.

  • Data Analysis: The antiviral activity is expressed as the percentage of plaque reduction in the presence of the compound compared to the virus control. The EC50, the concentration that reduces the number of plaques by 50%, is then calculated.

Immunomodulatory Activity

Iridoid glycosides can modulate the immune system, either by stimulating or suppressing immune responses, which could be beneficial in treating various diseases.

This assay measures the proliferation of lymphocytes in response to a stimulus, which is a key indicator of an immune response.[11]

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs), which contain lymphocytes, from blood samples.

  • Cell Culture and Stimulation: Culture the PBMCs in a 96-well plate and stimulate them with a mitogen (e.g., phytohemagglutinin) in the presence or absence of the test iridoid glycoside.

  • BrdU Labeling: Add bromodeoxyuridine (BrdU), a synthetic analog of thymidine, to the cell cultures. Proliferating cells will incorporate BrdU into their newly synthesized DNA.[11]

  • Detection:

    • Fix and denature the cells to expose the incorporated BrdU.[11]

    • Add an anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Add a substrate that produces a colored product upon reaction with the enzyme.

  • Measurement: Measure the absorbance of the colored product using a microplate reader. The intensity of the color is proportional to the amount of BrdU incorporated, and thus to the degree of cell proliferation.

Signaling Pathways Modulated by Iridoid Glycosides

The diverse bioactivities of iridoid glycosides are often attributed to their ability to modulate key intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, cell proliferation, and apoptosis. Many iridoid glycosides exert their anti-inflammatory and anticancer effects by inhibiting the NF-κB pathway.

NFkB_Pathway stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor stimulus->receptor IKK IKK Complex receptor->IKK p_IkB p-IκBα IKK->p_IkB Phosphorylation IkB IκBα NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Nucleus) NFkB->NFkB_nuc Nuclear Translocation IkB_NFkB IκBα-NF-κB Complex (Cytoplasm) IkB_NFkB->IKK IkB_NFkB->NFkB IκBα degradation releases NF-κB proteasome Proteasomal Degradation p_IkB->proteasome gene_transcription Gene Transcription (Pro-inflammatory mediators: TNF-α, IL-6, COX-2, iNOS) NFkB_nuc->gene_transcription iridoid Iridoid Glycosides iridoid->IKK Inhibition MAPK_Pathway stimulus External Stimuli (e.g., Growth Factors, Stress) receptor Receptor Tyrosine Kinase stimulus->receptor Ras Ras receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation transcription_factors Transcription Factors (e.g., AP-1) ERK->transcription_factors Activation cellular_response Cellular Responses (Proliferation, Inflammation) transcription_factors->cellular_response iridoid Iridoid Glycosides iridoid->MEK Inhibition iridoid->ERK Inhibition PI3K_Akt_Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor PI3K PI3K receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation downstream Downstream Effectors (e.g., mTOR, Bad) Akt->downstream Activation/Inhibition cellular_response Cellular Responses (Survival, Proliferation) downstream->cellular_response iridoid Iridoid Glycosides iridoid->PI3K Inhibition iridoid->Akt Inhibition of Phosphorylation

References

An In-depth Technical Guide to 8-Epideoxyloganic Acid: Properties, Bioactivity, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Epideoxyloganic acid, a naturally occurring iridoid glycoside, has emerged as a compound of significant interest in pharmacological research due to its notable anti-inflammatory and antioxidant properties. This technical guide provides a comprehensive overview of this compound, detailing its chemical identity, biological activities, and underlying mechanisms of action. Drawing from key experimental studies, this document presents detailed methodologies for in vitro and in vivo assays, along with a visual representation of the signaling pathways it modulates. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.

Chemical and Physical Properties

This compound is a monoterpenoid glycoside with the following key identifiers and properties.

PropertyValueCitations
CAS Number 88668-99-9[1][2][3][4]
Molecular Formula C16H24O9[1][2][3]
Molecular Weight 360.36 g/mol [1][3][4]
Synonyms 7-Deoxy-8-epiloganic acid[1][4]
Natural Sources Incarvillea delavayi[4]

Biological Activity and Mechanism of Action

This compound exhibits potent anti-inflammatory and antioxidant activities. Its primary mechanism of action involves the modulation of key signaling pathways that regulate the cellular response to inflammation and oxidative stress.

Anti-inflammatory Effects

Experimental studies have demonstrated that this compound can significantly attenuate inflammatory responses. In models utilizing lipopolysaccharide (LPS)-stimulated macrophages, it has been shown to decrease the production of pro-inflammatory mediators. This is achieved through the suppression of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. The inhibition of these pathways leads to a downstream reduction in the expression of inflammatory cytokines and enzymes.

Antioxidant Effects

The antioxidant properties of this compound are primarily attributed to its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1). By upregulating the Nrf2/HO-1 axis, this compound enhances the cellular defense against oxidative stress.

Signaling Pathways

The interplay between the MAPK/NF-κB and Nrf2/HO-1 signaling pathways is central to the biological activity of this compound.

MAPK_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB NF-κB-IκB Complex NFkB_IkB->NFkB Release DLA 8-Epideoxyloganic acid DLA->MAPK Inhibition DLA->IKK Inhibition Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NFkB_nuc->Genes Transcription

Caption: Inhibition of the MAPK/NF-κB signaling pathway by this compound.

Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_Keap1->Nrf2 Dissociation DLA 8-Epideoxyloganic acid DLA->Nrf2_Keap1 Activation ROS Oxidative Stress ROS->Nrf2_Keap1 Activation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binding Genes Antioxidant Gene Expression (HO-1, NQO1) ARE->Genes Transcription

Caption: Activation of the Nrf2/HO-1 antioxidant pathway by this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the biological activity of this compound.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This model is a standard and widely used method for evaluating the acute anti-inflammatory activity of compounds.

  • Animals: Male Sprague-Dawley rats (180-220 g) are used. Animals are housed under standard laboratory conditions with free access to food and water.

  • Groups:

    • Vehicle control (e.g., 0.5% carboxymethylcellulose).

    • This compound (various doses, e.g., 10, 20, 40 mg/kg, administered orally).

    • Positive control (e.g., Indomethacin, 10 mg/kg, administered orally).

  • Procedure:

    • Administer the vehicle, this compound, or positive control to the respective groups of rats.

    • After a set period (e.g., 60 minutes) to allow for absorption, induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[5][6][7][8][9]

    • Measure the paw volume immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

In Vitro Anti-inflammatory and Antioxidant Assays using RAW 264.7 Macrophages

RAW 264.7 cells, a murine macrophage cell line, are a common model for studying inflammation in vitro.

  • Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[10]

  • Cell Viability Assay (MTT Assay):

    • Seed cells in a 96-well plate at a density of 5 x 10^5 cells/mL.[11]

    • Pre-treat the cells with various concentrations of this compound for 1 hour.[11]

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.[11]

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[12]

    • Remove the supernatant and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.[12]

    • Measure the absorbance at 570 nm using a microplate reader.[13][14][15]

  • Measurement of Nitric Oxide (NO) Production (Griess Assay):

    • Seed and treat cells as described above.

    • After 24 hours of LPS stimulation, collect the cell culture supernatant.

    • Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate at room temperature for 10 minutes.[16]

    • Measure the absorbance at 540 nm.[16][17][18] The concentration of nitrite is determined from a sodium nitrite standard curve.

  • Measurement of Reactive Oxygen Species (ROS) (DCFH-DA Assay):

    • Seed and treat cells as described above.

    • After treatment, wash the cells with PBS and incubate with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C.[19][20][21]

    • Wash the cells again with PBS to remove excess probe.

    • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.[22][23]

  • Western Blot Analysis:

    • Seed cells in 6-well plates and treat as described.

    • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA protein assay.

    • Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE and transfer to a polyvinylidene fluoride (PVDF) membrane.[24][25]

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, p-IκBα, IκBα, Nrf2, HO-1, and β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[26] Densitometric analysis is performed to quantify the protein expression levels relative to a loading control (e.g., β-actin).

Conclusion

This compound is a promising natural compound with well-defined anti-inflammatory and antioxidant properties. Its mechanism of action, centered on the modulation of the MAPK/NF-κB and Nrf2/HO-1 signaling pathways, makes it an attractive candidate for further investigation in the context of inflammatory and oxidative stress-related diseases. The experimental protocols detailed in this guide provide a robust framework for researchers to further explore the therapeutic potential of this and other related natural products. This document serves as a foundational resource to facilitate ongoing research and development in this exciting area of pharmacology.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of 8-Epideoxyloganic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Epideoxyloganic acid, an iridoid glucoside, is a natural compound found in various plant species, notably within the Nepeta genus (e.g., Nepeta cataria, Nepeta aristata) and Incarvillea delavayi.[1] This molecule is of significant interest to the scientific community for its potential biological activities. This document provides detailed application notes and standardized protocols for the efficient isolation and purification of this compound from plant sources, intended for use in research and drug development.

The presented methodology outlines a comprehensive multi-step process, commencing with the extraction of the raw plant material, followed by solvent partitioning and a series of chromatographic separations to yield the purified compound.

Data Presentation

The following tables summarize the quantitative data expected at each stage of the isolation and purification process. These values are based on typical yields and purities achievable with the described protocols.

Table 1: Summary of Yields at Each Purification Step

Purification StepStarting Material (g)ProductYield (g)Yield (%)
Extraction500 (Dried Plant Material)Crude Methanol Extract50.010.0
Solvent Partitioning50.0 (Crude Extract)n-Butanol Fraction9.218.4
Silica Gel Chromatography9.2 (n-Butanol Fraction)Pooled Fractions1.516.3
Sephadex LH-20 Chromatography1.5 (Pooled Fractions)Enriched Fraction0.533.3
Preparative HPLC0.5 (Enriched Fraction)This compound0.13326.6

Table 2: Purity Assessment at Each Purification Step

Purification StepAnalytical MethodPurity (%)
Crude Methanol ExtractTLC~10-15
n-Butanol FractionTLC/HPLC~25-35
Silica Gel ChromatographyHPLC~60-70
Sephadex LH-20 ChromatographyHPLC~85-95
Preparative HPLCHPLC>98

Experimental Protocols

Extraction of Plant Material

This protocol describes the initial extraction of this compound from the dried and powdered aerial parts of the plant.

  • Materials:

    • Dried and powdered plant material (e.g., Nepeta aristata)

    • Methanol (MeOH)

    • Chloroform (CHCl₃)

    • Large glass container with a lid

    • Shaker or magnetic stirrer

    • Filter paper (Whatman No. 1)

    • Rotary evaporator

  • Procedure:

    • Weigh 500 g of the dried and powdered plant material.

    • Place the plant material in a large glass container.

    • Add a 1:1 mixture of methanol and chloroform (v/v) to the container, ensuring the plant material is fully submerged (approximately 3 L).

    • Seal the container and agitate the mixture on a shaker or with a magnetic stirrer at room temperature for 48 hours.

    • Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

    • Repeat the extraction process on the plant residue two more times with fresh solvent.

    • Combine all the filtrates.

    • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol-chloroform extract.

Solvent Partitioning (Modified Kupchan Method)

This step fractionates the crude extract based on the polarity of the compounds, enriching the fraction containing this compound.

  • Materials:

    • Crude methanol-chloroform extract

    • Methanol (MeOH)

    • Water (H₂O)

    • n-Hexane

    • n-Butanol (n-BuOH)

    • Separatory funnel (2 L)

    • Rotary evaporator

  • Procedure:

    • Dissolve the crude extract (approximately 50 g) in 500 mL of 90% aqueous methanol (9:1 MeOH:H₂O).

    • Transfer the solution to a 2 L separatory funnel.

    • Add 500 mL of n-hexane to the separatory funnel.

    • Shake the funnel vigorously and allow the layers to separate.

    • Drain the lower aqueous methanol layer into a clean flask. Discard the upper n-hexane layer (which contains non-polar compounds).

    • Repeat the n-hexane wash two more times.

    • To the resulting aqueous methanol phase, add water to reduce the methanol concentration to approximately 70%.

    • Add 500 mL of n-butanol to the separatory funnel.

    • Shake vigorously and allow the layers to separate.

    • Collect the upper n-butanol layer. Repeat the n-butanol extraction on the aqueous layer two more times.

    • Combine the n-butanol fractions and concentrate under reduced pressure using a rotary evaporator to yield the n-butanol fraction.

Silica Gel Column Chromatography

This is the initial chromatographic step to separate the components of the n-butanol fraction.

  • Materials:

    • n-Butanol fraction

    • Silica gel (60-120 mesh)

    • Glass chromatography column (e.g., 5 cm diameter, 60 cm length)

    • n-Hexane

    • Chloroform (CHCl₃)

    • Ethyl acetate (EtOAc)

    • Methanol (MeOH)

    • Fraction collector or collection tubes

    • TLC plates and developing chamber

  • Procedure:

    • Prepare a slurry of silica gel in n-hexane and pack the chromatography column.

    • Dissolve the n-butanol fraction (approximately 9.2 g) in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

    • Dry the silica gel with the adsorbed sample and carefully load it onto the top of the packed column.

    • Elute the column with a gradient of solvents, starting with 100% n-hexane and gradually increasing the polarity by adding chloroform, then ethyl acetate, and finally methanol. A suggested gradient is as follows:

      • n-Hexane (100%)

      • n-Hexane:Chloroform (gradient from 9:1 to 1:9)

      • Chloroform (100%)

      • Chloroform:Ethyl Acetate (gradient from 9:1 to 1:9)

      • Ethyl Acetate (100%)

      • Ethyl Acetate:Methanol (gradient from 9:1 to 1:1)

    • Collect fractions of approximately 20 mL.

    • Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Chloroform:Methanol 8:2).

    • Combine the fractions containing this compound (identified by comparison with a standard if available, or by pooling fractions with similar TLC profiles in the expected region for iridoid glucosides).

    • Evaporate the solvent from the pooled fractions.

Sephadex LH-20 Column Chromatography

This step further purifies the pooled fractions from the silica gel column.

  • Materials:

    • Pooled fractions from silica gel chromatography

    • Sephadex LH-20

    • Glass chromatography column (e.g., 2.5 cm diameter, 100 cm length)

    • Methanol (MeOH)

    • Chloroform (CHCl₃)

    • Fraction collector or collection tubes

  • Procedure:

    • Swell the Sephadex LH-20 in the mobile phase (65% methanol, 35% chloroform) for several hours.

    • Pack the chromatography column with the swollen Sephadex LH-20.

    • Dissolve the pooled fractions (approximately 1.5 g) in a small volume of the mobile phase.

    • Load the sample onto the column.

    • Elute the column with the 65% methanol:35% chloroform mobile phase at a slow flow rate.

    • Collect fractions and monitor by TLC or HPLC.

    • Combine the fractions containing the enriched this compound and evaporate the solvent.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

This is the final purification step to obtain high-purity this compound.

  • Materials:

    • Enriched fraction from Sephadex LH-20 chromatography

    • Preparative HPLC system with a UV detector

    • Preparative C18 column (e.g., 250 x 20 mm, 5 µm)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (optional)

    • Collection vials

  • Procedure:

    • Dissolve the enriched fraction (approximately 0.5 g) in the initial mobile phase.

    • Set up the preparative HPLC system with a C18 column.

    • The mobile phase can be a gradient of acetonitrile in water (e.g., starting with 10% acetonitrile and increasing to 50% over 30 minutes). A small amount of formic acid (e.g., 0.1%) can be added to both solvents to improve peak shape.

    • Set the flow rate (e.g., 10 mL/min) and the detection wavelength (e.g., 210 nm).

    • Inject the sample onto the column.

    • Collect the peak corresponding to this compound. The retention time will need to be determined by analytical HPLC beforehand if a standard is available.

    • Combine the collected fractions containing the pure compound.

    • Remove the solvent by lyophilization or evaporation under reduced pressure to obtain pure this compound.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation and purification of this compound.

Isolation_Workflow PlantMaterial Dried Plant Material Extraction Extraction (Methanol:Chloroform) PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Partitioning Solvent Partitioning (n-Hexane, n-Butanol) CrudeExtract->Partitioning HexaneFraction n-Hexane Fraction (Discarded) Partitioning->HexaneFraction ButanolFraction n-Butanol Fraction Partitioning->ButanolFraction SilicaGel Silica Gel Column Chromatography ButanolFraction->SilicaGel PooledFractions1 Pooled Fractions SilicaGel->PooledFractions1 Sephadex Sephadex LH-20 Column Chromatography PooledFractions1->Sephadex EnrichedFraction Enriched Fraction Sephadex->EnrichedFraction PrepHPLC Preparative HPLC EnrichedFraction->PrepHPLC PureCompound Pure this compound PrepHPLC->PureCompound

Caption: Overall workflow for the isolation of this compound.

Logical Relationship of Purification Steps

This diagram shows the logical progression and the increasing purity achieved at each stage of the process.

Purification_Logic Start Crude Mixture Step1 Partitioning Start->Step1 Increased Polarity Step2 Silica Gel Step1->Step2 Adsorption Chromatography Step3 Sephadex LH-20 Step2->Step3 Size Exclusion/ Partition Step4 Prep HPLC Step3->Step4 High Resolution Separation End High Purity Compound Step4->End

References

Application Notes and Protocols for the Chemical Synthesis of 8-Epideoxyloganic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Epideoxyloganic acid is an iridoid glucoside found in various plants, such as Incarvillea delavayi, and has demonstrated potential as an anti-inflammatory and analgesic agent.[1][2][3] Its structural complexity, featuring a fused cyclopenta[c]pyran core and a stereochemically rich periphery, presents a significant synthetic challenge. This document provides a detailed, proposed chemical synthesis protocol for this compound. Due to the absence of a published total synthesis for this specific molecule, the following protocols are based on established and analogous synthetic strategies for structurally related iridoid glucosides, such as loganin and geniposide.[4][5][6] The protocols herein are intended to serve as a comprehensive guide for researchers aiming to synthesize this compound and its derivatives for further biological evaluation and drug development.

Proposed Retrosynthetic Analysis

The proposed retrosynthesis of this compound (1) begins with the disconnection of the glycosidic bond to yield the aglycone, 8-epideoxyloganetin (2), and a suitable glucose donor (3). The aglycone can be derived from a key cyclopenta[c]pyran intermediate (4), which can be assembled through various modern synthetic methodologies. The stereochemistry of the cyclopentane ring is crucial and can be established through asymmetric catalysis or the use of chiral starting materials.

Diagram: Retrosynthetic Analysis of this compound

G cluster_target Target Molecule cluster_intermediates Key Intermediates This compound (1) This compound (1) 8-Epideoxyloganetin (2) 8-Epideoxyloganetin (2) This compound (1)->8-Epideoxyloganetin (2) Glycosidic bond disconnection Glucose donor (3) Glucose donor (3) This compound (1)->Glucose donor (3) Glycosidic bond disconnection Cyclopenta[c]pyran intermediate (4) Cyclopenta[c]pyran intermediate (4) 8-Epideoxyloganetin (2)->Cyclopenta[c]pyran intermediate (4) Functional group interconversion Acyclic precursors Acyclic precursors Cyclopenta[c]pyran intermediate (4)->Acyclic precursors Cyclization

A proposed retrosynthetic pathway for this compound.

Synthesis of the Cyclopenta[c]pyran Core

The construction of the fused bicyclic core is a critical phase of the synthesis. Several strategies have been successfully employed for similar iridoid structures. One effective method is a palladium-catalyzed intramolecular allylic alkylation.

Experimental Protocol: Synthesis of Cyclopenta[c]pyran Intermediate (4)

This protocol is adapted from methodologies used in the synthesis of other iridoids.[7]

  • Starting Material: A suitably functionalized acyclic precursor bearing an allylic acetate and a nucleophilic carbon center is required.

  • Reaction Setup: To a solution of the acyclic precursor (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.05 M) under an argon atmosphere, add Pd(PPh₃)₄ (0.05 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the cyclopenta[c]pyran intermediate (4).

Table 1: Proposed Reaction Parameters for Cyclopenta[c]pyran Core Synthesis

ParameterValue
Catalyst Pd(PPh₃)₄
Solvent Anhydrous THF
Temperature Room Temperature
Reaction Time 4-6 hours
Expected Yield 70-85%

Functional Group Interconversion and Preparation of the Aglycone

Following the successful construction of the core structure, a series of functional group manipulations will be necessary to install the correct oxidation states and protecting groups, leading to the aglycone, 8-epideoxyloganetin (2). These steps may include stereoselective reductions, oxidations, and protection/deprotection sequences.

Glycosylation

The final key step is the stereoselective installation of the glucose moiety. This is a crucial transformation that dictates the overall success of the synthesis. A Schmidt glycosylation is a reliable method for this purpose.

Experimental Protocol: Glycosylation of 8-Epideoxyloganetin (2)

  • Preparation of the Glycosyl Donor: Activate the protected glucose donor (e.g., a thioglycoside or trichloroacetimidate) with a suitable promoter. For a trichloroacetimidate donor, use trimethylsilyl trifluoromethanesulfonate (TMSOTf) as the catalyst.

  • Reaction Setup: To a solution of the aglycone acceptor (2) (1.0 eq) and the activated glucose donor (1.2 eq) in anhydrous dichloromethane (DCM, 0.1 M) at -78 °C under an argon atmosphere, add TMSOTf (0.1 eq).

  • Reaction Conditions: Stir the reaction at -78 °C for 1 hour and then allow it to slowly warm to 0 °C over 2 hours.

  • Quenching and Work-up: Quench the reaction with triethylamine. Dilute with DCM and wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the protected this compound.

Table 2: Proposed Reaction Parameters for Glycosylation

ParameterValue
Glycosyl Donor Protected Glucose Trichloroacetimidate
Promoter TMSOTf
Solvent Anhydrous DCM
Temperature -78 °C to 0 °C
Reaction Time 3 hours
Expected Yield 60-75%

Final Deprotection

The final step involves the removal of all protecting groups to yield the target molecule, this compound (1). The choice of deprotection conditions will depend on the protecting groups used throughout the synthesis. A common strategy involves acidic methanolysis for acetate groups and hydrogenation for benzyl groups.

Biosynthesis of Deoxyloganic Acid

Understanding the natural biosynthetic pathway can provide insights for chemical synthesis and is relevant for metabolic engineering applications. 7-Deoxyloganic acid, a close analog of this compound, is an intermediate in the biosynthesis of important monoterpenoid indole alkaloids.[8][9]

Diagram: Biosynthetic Pathway of 7-Deoxyloganic Acid

G cluster_precursors Precursors cluster_pathway Biosynthetic Steps Nepetalactol Nepetalactol 7-Deoxyloganetic acid 7-Deoxyloganetic acid Nepetalactol->7-Deoxyloganetic acid Iridoid Oxidase (IO) 7-Deoxyloganic acid 7-Deoxyloganic acid 7-Deoxyloganetic acid->7-Deoxyloganic acid 7-DLGT Iridodial Iridodial Iridodial->7-Deoxyloganetic acid Iridoid Oxidase (IO) Loganic acid Loganic acid 7-Deoxyloganic acid->Loganic acid 7-DLH

Key enzymatic steps in the biosynthesis of 7-Deoxyloganic acid.[8][10][11]

Conclusion

The protocols outlined in this document provide a comprehensive and logical framework for the total synthesis of this compound. While a direct published synthesis is not available, the strategies presented are based on well-established and successful syntheses of structurally related iridoid glucosides. These application notes are intended to empower researchers in the fields of chemical synthesis and drug discovery to access this promising natural product for further investigation. Successful synthesis will enable a more thorough exploration of its therapeutic potential and the development of novel analogs with improved pharmacological properties.

References

Analytical techniques for the detection and quantification of 8-Epideoxyloganic acid.

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

8-Epideoxyloganic acid is an iridoid glycoside, a class of monoterpenoids characterized by a cyclopentane[c]pyran ring system. Iridoid glycosides are prevalent in a variety of medicinal plants and have garnered significant interest for their diverse biological activities. The accurate detection and quantification of this compound are crucial for phytochemical analysis, quality control of herbal products, and pharmacological studies. This document provides an overview of analytical techniques and detailed protocols for the analysis of this compound.

Analytical Techniques

Several analytical techniques can be employed for the detection and quantification of this compound. The most common and effective methods are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

  • High-Performance Liquid Chromatography (HPLC-UV): HPLC is a robust and widely used technique for the quantification of iridoid glycosides. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of water (often acidified with formic or phosphoric acid) and an organic solvent like methanol or acetonitrile. Detection is commonly performed at a wavelength of around 240 nm, which is characteristic for the enol-ether system present in many iridoid glycosides.

  • Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): UPLC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV. This technique is particularly useful for analyzing complex matrices such as plant extracts or biological samples. The UPLC system provides rapid and high-resolution separation, while the tandem mass spectrometer allows for highly specific detection and quantification using Multiple Reaction Monitoring (MRM).

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-UV

This protocol describes a representative method for the quantification of this compound in plant extracts using HPLC with UV detection.

1. Instrumentation and Materials

  • HPLC system with a UV/Vis detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • This compound reference standard (purity ≥98%)

  • HPLC-grade methanol and acetonitrile

  • HPLC-grade water

  • Formic acid

2. Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 200 µg/mL.

3. Sample Preparation (Plant Material)

  • Accurately weigh 1.0 g of the dried and powdered plant material.

  • Add 50 mL of 70% methanol and extract using ultrasonication for 30 minutes.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Collect the supernatant and filter it through a 0.45 µm syringe filter prior to HPLC analysis.

4. Chromatographic Conditions

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Gradient Program:

    • 0-10 min: 10-25% B

    • 10-20 min: 25-40% B

    • 20-25 min: 40-10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 240 nm

  • Injection Volume: 10 µL

5. Method Validation Parameters (Representative Data)

The following table summarizes typical validation parameters for the HPLC-UV analysis of iridoid glycosides. These values should be experimentally determined for this compound.

ParameterResult
Linearity Range1 - 200 µg/mL (r² ≥ 0.999)
Limit of Detection (LOD)~0.3 µg/mL
Limit of Quantification (LOQ)~1.0 µg/mL
Precision (%RSD)Intra-day: < 2%, Inter-day: < 5%
Accuracy (Recovery)95 - 105%
Stability (%RSD)< 10% over 24 hours
Protocol 2: High-Sensitivity Quantification of this compound by UPLC-MS/MS

This protocol provides a high-sensitivity method for the quantification of this compound, suitable for trace-level analysis in various matrices.

1. Instrumentation and Materials

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase C18 UPLC column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • This compound reference standard (purity ≥98%).

  • LC-MS grade methanol and acetonitrile.

  • LC-MS grade water.

  • LC-MS grade formic acid.

2. Preparation of Standard and Sample Solutions

  • Prepare standard and sample solutions as described in Protocol 1, but use LC-MS grade solvents and dilute to a lower concentration range (e.g., 0.1 ng/mL to 100 ng/mL) for the calibration curve.

3. UPLC Conditions

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

4. Mass Spectrometry Conditions

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • MRM Transitions (Hypothetical):

    • Precursor Ion [M-H]⁻: m/z 359.1

    • Product Ions: To be determined by infusion of a standard solution. Common losses for glycosides include the sugar moiety.

  • Source Parameters:

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Gas Flows: Optimized for the specific instrument.

5. Method Validation Parameters (Representative Data)

The following table presents expected validation parameters for a UPLC-MS/MS method for iridoid glycosides.

ParameterResult
Linearity Range0.1 - 100 ng/mL (r² ≥ 0.995)
Limit of Detection (LOD)~0.03 ng/mL
Limit of Quantification (LOQ)~0.1 ng/mL
Precision (%RSD)Intra-day: < 5%, Inter-day: < 10%
Accuracy (Recovery)90 - 110%
Matrix EffectTo be evaluated

Visualizations

experimental_workflow_hplc cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_quant Quantification plant_material Plant Material (Dried, Powdered) extraction Ultrasonic Extraction (70% Methanol) plant_material->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration hplc_sample Sample for HPLC filtration->hplc_sample hplc_system HPLC System (C18 Column, UV Detector @ 240 nm) hplc_sample->hplc_system ref_std Reference Standard (this compound) stock_sol Stock Solution (1 mg/mL) ref_std->stock_sol cal_curve Calibration Standards (1-200 µg/mL) stock_sol->cal_curve cal_curve->hplc_system calibration_plot Calibration Curve Plot cal_curve->calibration_plot data_acquisition Data Acquisition (Chromatograms) hplc_system->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration concentration_calc Concentration Calculation peak_integration->concentration_calc calibration_plot->concentration_calc logical_relationship_validation cluster_validation Method Validation (ICH Guidelines) method_dev Analytical Method Development specificity Specificity method_dev->specificity linearity Linearity & Range method_dev->linearity accuracy Accuracy method_dev->accuracy precision Precision (Repeatability & Intermediate) method_dev->precision lod Limit of Detection (LOD) method_dev->lod loq Limit of Quantification (LOQ) method_dev->loq robustness Robustness method_dev->robustness validated_method Validated Analytical Method specificity->validated_method linearity->validated_method accuracy->validated_method precision->validated_method lod->validated_method loq->validated_method robustness->validated_method

Application Notes & Protocols for the Analysis of 8-Epideoxyloganic Acid by HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the qualitative and quantitative analysis of 8-Epideoxyloganic acid using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods are applicable for the analysis of this compound in various matrices, including plant extracts and biological samples, after appropriate sample preparation.

Introduction

This compound is an iridoid glycoside, a class of monoterpenoids characterized by a cyclopentane[c]pyran ring system. Iridoid glycosides are of significant interest in pharmaceutical research due to their wide range of biological activities. Accurate and robust analytical methods are crucial for the quantification of this compound in drug discovery, pharmacokinetic studies, and for quality control of herbal medicines. While specific methods for this compound are not abundantly published, methods for structurally similar iridoid glycosides, such as loganic acid and its derivatives, can be readily adapted.

Chemical Structure of this compound:

  • Molecular Formula: C₁₆H₂₄O₉

  • Molecular Weight: 360.36 g/mol [1]

HPLC-UV Method for Quantification

This section details a generalized HPLC-UV method suitable for the quantification of this compound. The method is based on protocols developed for other iridoid glycosides and offers a cost-effective and reliable approach for routine analysis.

Experimental Protocol: HPLC-UV

a) Chromatographic Conditions:

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Program 0-5 min: 5% B5-25 min: 5-30% B25-30 min: 30-95% B30-35 min: 95% B35.1-40 min: 5% B (re-equilibration)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection 210 nm (or determined by UV scan of a pure standard)

b) Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase (e.g., 1, 5, 10, 25, 50, 100 µg/mL) to construct a calibration curve.

  • Sample Preparation: The sample preparation method will depend on the matrix. A general solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances. The final extract should be dissolved in the initial mobile phase composition.

Method Validation Parameters (Typical)

The following table summarizes typical validation parameters for HPLC analysis of iridoid glycosides. These values should be established during method validation for this compound.

ParameterTypical Range/Value
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.3 - 1.5 µg/mL
Precision (RSD%) < 2% (Intra-day), < 5% (Inter-day)
Accuracy (Recovery %) 95 - 105%

HPLC-UV Experimental Workflow

HPLC_Workflow prep Sample/Standard Preparation hplc HPLC System (C18 Column) prep->hplc Inject 10 µL separation Gradient Elution (Water/ACN with Formic Acid) hplc->separation Separation detection UV Detection (210 nm) separation->detection Elution analysis Data Acquisition & Quantification detection->analysis Signal

Caption: Workflow for the HPLC-UV analysis of this compound.

LC-MS/MS Method for High-Sensitivity Quantification

For applications requiring higher sensitivity and selectivity, such as pharmacokinetic studies or analysis of complex matrices, an LC-MS/MS method is recommended. This section outlines a protocol based on methods for similar iridoid glycosides.

Experimental Protocol: LC-MS/MS

a) Liquid Chromatography Conditions:

ParameterRecommended Conditions
Column UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Program 0-1 min: 5% B1-5 min: 5-50% B5-6 min: 50-95% B6-7 min: 95% B7.1-8 min: 5% B (re-equilibration)
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

b) Mass Spectrometry Conditions:

ParameterRecommended Conditions
Ion Source Electrospray Ionization (ESI)
Polarity Negative Ion Mode (or Positive, to be optimized)
Scan Mode Multiple Reaction Monitoring (MRM)
Ion Source Temperature 500 °C
IonSpray Voltage -4500 V (Negative Mode)
Curtain Gas 30 psi
Collision Gas Nitrogen

c) Proposed MRM Transitions for this compound:

Iridoid glycosides commonly form adducts with formate ([M+HCOO]⁻) or deprotonate ([M-H]⁻) in negative ESI mode. A characteristic fragmentation is the loss of the glucose moiety (162 Da).

Precursor Ion (m/z)Product Ion (m/z)DescriptionCollision Energy (eV)
[M-H]⁻ = 359.1 ~197.1[M-H - 162]⁻ (Loss of glucose)To be optimized
~179.1[M-H - 162 - H₂O]⁻ (Loss of glucose and water)To be optimized
[M+HCOO]⁻ = 405.1 359.1[M-H]⁻To be optimized
~197.1[M-H - 162]⁻To be optimized

Note: These transitions are proposed based on the general fragmentation of iridoid glycosides and the molecular weight of this compound. The optimal precursor and product ions, as well as collision energies, should be determined by direct infusion of a pure standard.

Method Validation Parameters (Typical)
ParameterTypical Range/Value
Linearity (r²) > 0.998
Limit of Detection (LOD) 0.01 - 1 ng/mL
Limit of Quantification (LOQ) 0.03 - 5 ng/mL
Precision (RSD%) < 5% (Intra-day), < 10% (Inter-day)
Accuracy (Recovery %) 90 - 110%
Matrix Effect To be evaluated

LC-MS/MS Experimental Workflow

LCMS_Workflow prep Sample/Standard Preparation uplc UPLC System (C18 Column) prep->uplc Inject 5 µL esi ESI Source (Negative Mode) uplc->esi Elution & Ionization msms Tandem MS (MRM Scan) esi->msms Precursor Ion Selection & Fragmentation analysis Data Acquisition & Quantification msms->analysis Product Ion Detection

Caption: Workflow for the LC-MS/MS analysis of this compound.

Summary of Quantitative Data

The following table summarizes the expected quantitative performance of the described methods, based on literature for similar iridoid glycosides.

Analytical MethodAnalyteLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)
HPLC-UV This compound1 - 1000.1 - 0.50.3 - 1.5
LC-MS/MS This compound0.001 - 10.00001 - 0.0010.00003 - 0.005

These values are indicative and must be experimentally determined during method validation for this compound.

Concluding Remarks

The provided HPLC-UV and LC-MS/MS methods offer robust and reliable frameworks for the analysis of this compound. The HPLC-UV method is suitable for routine quality control and analysis of higher concentration samples. The LC-MS/MS method provides the high sensitivity and selectivity required for trace-level quantification in complex matrices, which is essential for pharmacokinetic and metabolism studies. It is imperative to perform a full method validation according to regulatory guidelines (e.g., ICH) before applying these methods to sample analysis. The optimization of the MS/MS parameters, particularly the MRM transitions, is a critical step for achieving the best performance in the LC-MS/MS method.

References

Application Notes and Protocols for the Characterization of 8-Epideoxyloganic Acid by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Epideoxyloganic acid is an iridoid glycoside, a class of monoterpenoids characterized by a cyclopentanopyran skeleton.[1][2] These compounds are of significant interest in pharmaceutical research due to their diverse biological activities. Found in various plant species, including Incarvillea delavayi, Scyphiphora hydrophyllacea, and Plantago webbii, this compound's structural elucidation is crucial for understanding its bioactivity and for quality control in natural product-based drug development.[3][4] This document provides detailed application notes and protocols for the characterization of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), two of the most powerful analytical techniques for structural determination of natural products.

Chemical Structure of this compound

  • Molecular Formula: C₁₆H₂₄O₉[3]

  • Molecular Weight: 360.36 g/mol [3]

  • CAS Number: 88668-99-9[3]

  • IUPAC Name: (1S,4aS,7R,7aR)-1-(β-D-glucopyranosyloxy)-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid[3]

Data Presentation

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H and ¹³C NMR Data of Deoxyloganic Acid (in CD₃OD) [5]

Position¹³C Chemical Shift (δc)¹H Chemical Shift (δH)MultiplicityJ (Hz)
Aglycone
198.15.30d9.2
3142.07.45s
4114.8
529.83.09m
640.51.95, 1.85m
746.22.05m
838.91.80m
942.12.35m
1015.11.05d6.8
11 (COOH)172.5
Glucose
1'100.24.65d7.8
2'74.83.20dd7.8, 9.0
3'77.93.38t9.0
4'71.63.28t9.0
5'78.13.35m
6'62.83.85, 3.67m
Mass Spectrometry (MS) Data

The mass spectrum of this compound provides crucial information about its molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass, confirming the molecular formula. Tandem mass spectrometry (MS/MS) is used to induce fragmentation, providing structural insights.

Table 2: Expected Mass Spectrometry Data for this compound

IonFormulaCalculated m/zObserved m/zMethod
[M+H]⁺C₁₆H₂₅O₉⁺361.1493To be determinedESI-MS
[M+Na]⁺C₁₆H₂₄O₉Na⁺383.1313To be determinedESI-MS
[M-H]⁻C₁₆H₂₃O₉⁻359.1348To be determinedESI-MS

Expected Fragmentation Pattern:

In positive ion mode ESI-MS/MS, iridoid glycosides like this compound typically exhibit a characteristic neutral loss of the glucose moiety (162 Da). Further fragmentation of the aglycone can provide additional structural information.

  • Primary Fragmentation: Loss of the glucose unit.

    • [M+H]⁺ → [M+H - 162]⁺

  • Secondary Fragmentation: Fragmentation of the iridoid core, which may involve losses of H₂O, CO, and CO₂.

Experimental Protocols

NMR Spectroscopy Protocol

This protocol outlines the general procedure for acquiring ¹H, ¹³C, and 2D NMR spectra for the structural elucidation of this compound.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of purified this compound.
  • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., methanol-d₄, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.
  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (400 MHz or higher) for optimal resolution and sensitivity.
  • Tune and shim the probe for the specific solvent and sample.
  • Set the temperature to a constant value (e.g., 298 K) to ensure reproducibility.

3. Data Acquisition:

  • ¹H NMR:
  • Acquire a standard one-dimensional proton spectrum.
  • Typical parameters: 32-64 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.
  • ¹³C NMR:
  • Acquire a proton-decoupled carbon spectrum.
  • Typical parameters: 1024-4096 scans, spectral width of 200-240 ppm, relaxation delay of 2-5 seconds.
  • DEPTQ or APT experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.
  • 2D NMR:
  • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is crucial for connecting different structural fragments.
  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the stereochemistry through spatial proximity of protons.

4. Data Processing and Analysis:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired data.
  • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
  • Integrate the ¹H NMR signals to determine the relative number of protons.
  • Analyze the chemical shifts, coupling constants, and 2D correlations to assemble the structure of this compound.

Mass Spectrometry Protocol

This protocol describes a general method for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Sample Preparation:

  • Prepare a stock solution of the purified this compound in a suitable solvent (e.g., methanol, acetonitrile, or water) at a concentration of approximately 1 mg/mL.
  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.
  • Filter the sample through a 0.22 µm syringe filter before injection.

2. LC-MS System and Conditions:

  • Liquid Chromatography (LC):
  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.
  • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing an additive like 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).
  • Gradient: A typical gradient could be 5-95% B over 15-20 minutes.
  • Flow Rate: 0.2-0.4 mL/min.
  • Column Temperature: 30-40 °C.
  • Mass Spectrometry (MS):
  • Ionization Source: Electrospray Ionization (ESI) is commonly used for iridoid glycosides.
  • Ionization Mode: Both positive and negative ion modes should be tested to determine the optimal conditions for ionization.
  • Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass measurements.
  • Acquisition Mode:
  • Full Scan MS: To obtain the mass spectrum of the intact molecule and determine its molecular weight.
  • Tandem MS (MS/MS or All-Ions Fragmentation): To obtain fragmentation data for structural elucidation. Collision-Induced Dissociation (CID) is typically used to induce fragmentation.

3. Data Analysis:

  • Extract the mass spectrum for the chromatographic peak corresponding to this compound.
  • Determine the accurate mass of the molecular ion and calculate the elemental composition.
  • Analyze the MS/MS spectrum to identify characteristic fragment ions and neutral losses.
  • Propose a fragmentation pathway consistent with the structure of this compound.

Mandatory Visualizations

experimental_workflow cluster_extraction Sample Preparation cluster_analysis Analytical Characterization cluster_data_interpretation Data Interpretation & Structure Elucidation plant_material Plant Material (e.g., Incarvillea delavayi) extraction Extraction plant_material->extraction purification Purification (e.g., Chromatography) extraction->purification nmr_analysis NMR Spectroscopy (¹H, ¹³C, 2D NMR) purification->nmr_analysis Purified this compound ms_analysis Mass Spectrometry (LC-MS, HRMS, MS/MS) purification->ms_analysis nmr_data NMR Data Analysis (Chemical Shifts, Coupling Constants) nmr_analysis->nmr_data ms_data MS Data Analysis (Accurate Mass, Fragmentation) ms_analysis->ms_data structure Structure Confirmation of This compound nmr_data->structure ms_data->structure

Caption: Experimental workflow for the characterization of this compound.

mass_spec_fragmentation parent_ion [M+H]⁺ (m/z 361) loss_of_glucose - Glucose (162 Da) parent_ion->loss_of_glucose aglycone_ion Aglycone Ion [M+H - 162]⁺ loss_of_glucose->aglycone_ion further_fragmentation Further Fragmentation aglycone_ion->further_fragmentation fragment_ions Fragment Ions (Loss of H₂O, CO, etc.) further_fragmentation->fragment_ions

Caption: Proposed fragmentation pathway for this compound in ESI-MS/MS.

References

Application Notes and Protocols: 8-Epideoxyloganic Acid in Metabolic Engineering

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Epideoxyloganic acid is a crucial iridoid intermediate in the biosynthetic pathway of terpenoid indole alkaloids (TIAs), a class of plant secondary metabolites with significant pharmaceutical value, including the anticancer agents vinblastine and vincristine. The low abundance of these compounds in their native plant sources, such as Catharanthus roseus, has driven research into metabolic engineering strategies to enhance their production. This document provides detailed application notes and protocols for the production and quantification of this compound and its derivatives using metabolically engineered yeast, a promising heterologous production platform.

Data Presentation

The following table summarizes quantitative data on the production of key intermediates in the this compound biosynthetic pathway in engineered Saccharomyces cerevisiae. These values provide a benchmark for production titers achievable through metabolic engineering efforts.

MetaboliteProduction Titer (mg/L)Engineered Strain DetailsReference
7-deoxyloganic acid63.0 ± 4.5S. cerevisiae expressing a multi-gene pathway including geraniol synthase, geraniol-8-hydroxylase, and other downstream enzymes.[1]
Loganic acid7.7 ± 1.0Same as above.[1]
Loganin5.8 ± 0.4Same as above.[1]
Strictosidine~0.5Initial reconstitution of the strictosidine pathway in yeast with over twenty genetic modifications.[1]
Strictosidine15.2 ± 1.6Optimized yeast strain with improved pathway flux.[1]
Strictosidine50.7 ± 5.3Fed-batch fermentation platform starting from geraniol and tryptamine.[1]

Signaling Pathways and Experimental Workflows

Biosynthetic Pathway of this compound and Downstream Products

TIA_Biosynthesis cluster_iridoid Iridoid Pathway cluster_indole Indole Pathway GPP Geranyl Diphosphate Geraniol Geraniol GPP->Geraniol GES 8-Hydroxygeraniol 8-Hydroxygeraniol Geraniol->8-Hydroxygeraniol G8H (P450) 8-Oxogeranial 8-Oxogeranial 8-Hydroxygeraniol->8-Oxogeranial 8HGO Nepetalactol Nepetalactol 8-Oxogeranial->Nepetalactol ISY 7-Deoxyloganetic_acid 7-Deoxyloganetic acid Nepetalactol->7-Deoxyloganetic_acid IO (P450) 7-Deoxyloganic_acid 7-Deoxyloganic acid 7-Deoxyloganetic_acid->7-Deoxyloganic_acid 7DLGT 8-Epideoxyloganic_acid This compound Loganic_acid Loganic acid 7-Deoxyloganic_acid->Loganic_acid 7DLH (P450) Loganin Loganin Loganic_acid->Loganin LAMT Secologanin Secologanin Loganin->Secologanin SLS (P450) Strictosidine Strictosidine Secologanin->Strictosidine Tryptamine Tryptamine Tryptamine->Strictosidine STR TIAs Terpenoid Indole Alkaloids Strictosidine->TIAs

Caption: Biosynthesis of Terpenoid Indole Alkaloids (TIAs) from Geranyl Diphosphate and Tryptamine, highlighting the central role of this compound's precursor.

General Workflow for Production and Analysis in Yeast

Experimental_Workflow start Start: Gene Selection gene_cloning Gene Cloning & Codon Optimization start->gene_cloning yeast_transformation Yeast Transformation & Strain Construction gene_cloning->yeast_transformation cultivation Yeast Cultivation & Induction yeast_transformation->cultivation metabolite_extraction Metabolite Extraction cultivation->metabolite_extraction hplc_analysis HPLC-UV/MS Analysis metabolite_extraction->hplc_analysis data_analysis Data Analysis & Quantification hplc_analysis->data_analysis end End: Titer Determination data_analysis->end

Caption: General experimental workflow for the production and analysis of this compound and related compounds in engineered yeast.

Experimental Protocols

Protocol 1: Heterologous Expression of Biosynthetic Genes in Saccharomyces cerevisiae

This protocol outlines the general steps for cloning and expressing plant-derived genes, including cytochrome P450s, in yeast.

1. Gene Synthesis and Codon Optimization:

  • Obtain the coding sequences of the target genes (e.g., Geraniol Synthase (GES), Geraniol 8-Hydroxylase (G8H), etc.) from a public database like NCBI.

  • Codon-optimize the sequences for expression in S. cerevisiae using commercially available software or online tools.

  • Synthesize the optimized genes and clone them into a suitable yeast expression vector (e.g., pYES2, pESC series) under the control of a strong, inducible (e.g., GAL1) or constitutive (e.g., TEF1, TDH3) promoter.[2]

2. Yeast Transformation:

  • Prepare competent S. cerevisiae cells (e.g., strain WAT11, which expresses a plant NADPH-P450 reductase) using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.[3]

  • Transform the yeast cells with the expression plasmids containing the biosynthetic genes.

  • Select for positive transformants by plating on appropriate synthetic complete dropout medium.[2]

3. Yeast Cultivation and Protein Expression:

  • Inoculate a single colony of the transformed yeast into 5 mL of selective medium and grow overnight at 30°C with shaking.

  • Use this starter culture to inoculate a larger volume of selective medium (e.g., 50 mL in a 250 mL flask).

  • If using an inducible promoter (e.g., GAL1), grow the cells in a medium containing a non-inducing carbon source (e.g., raffinose or glucose) to mid-log phase (OD600 ≈ 0.8-1.0).

  • Induce protein expression by adding galactose to a final concentration of 2% (w/v) and continue to culture for 48-72 hours at a reduced temperature (e.g., 20-25°C) to enhance protein folding and stability.

Protocol 2: Microsomal Protein Extraction for Cytochrome P450 Enzyme Assays

This protocol is for the isolation of microsomes containing heterologously expressed cytochrome P450 enzymes.

1. Cell Harvesting and Lysis:

  • Harvest the yeast cells from the culture by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Wash the cell pellet with ice-cold sterile water and then with a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.6 M sorbitol).

  • Resuspend the cell pellet in lysis buffer containing protease inhibitors (e.g., PMSF, cOmplete™ Protease Inhibitor Cocktail).

  • Lyse the cells by mechanical disruption, such as vortexing with glass beads or using a French press.[4][5]

2. Microsome Isolation:

  • Centrifuge the cell lysate at 10,000 x g for 20 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction.

  • Discard the supernatant and resuspend the microsomal pellet in a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 20% glycerol).

  • Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Aliquot the microsomes and store at -80°C until use.[3]

Protocol 3: In Vitro Enzyme Assay for Geraniol 10-Hydroxylase (G10H)

This protocol provides a general method for assaying the activity of a cytochrome P450 enzyme involved in the this compound pathway.

1. Reaction Setup:

  • In a microcentrifuge tube, prepare a reaction mixture containing:

    • 50-100 µg of microsomal protein

    • 100 mM potassium phosphate buffer (pH 7.5)

    • 1 mM NADPH

    • 100 µM geraniol (substrate)

  • The final reaction volume should be 100-200 µL.

2. Reaction Incubation and Termination:

  • Pre-incubate the reaction mixture without NADPH and the substrate at 30°C for 5 minutes.

  • Initiate the reaction by adding the substrate and NADPH.

  • Incubate the reaction at 30°C for 1-2 hours with gentle shaking.

  • Terminate the reaction by adding an equal volume of an organic solvent (e.g., ethyl acetate) to extract the products.

3. Product Analysis:

  • Vortex the mixture vigorously and centrifuge to separate the phases.

  • Transfer the organic phase to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., methanol) for analysis by GC-MS or LC-MS to identify and quantify the product, 8-hydroxygeraniol.[6]

Protocol 4: Quantification of this compound and Related Iridoids by HPLC-UV

This protocol describes a general method for the quantification of iridoid glycosides from yeast culture extracts.

1. Sample Preparation:

  • Extract metabolites from a known volume of yeast culture or from a cell pellet using a suitable solvent (e.g., methanol or ethyl acetate).

  • Centrifuge the extract to remove cell debris.

  • Evaporate the supernatant to dryness and resuspend the residue in the mobile phase for HPLC analysis.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) is commonly used. A typical gradient might be:

    • 0-5 min: 10% acetonitrile

    • 5-25 min: 10-50% acetonitrile

    • 25-30 min: 50-90% acetonitrile

    • 30-35 min: 90-10% acetonitrile

    • 35-40 min: 10% acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at a wavelength suitable for iridoids (e.g., 235-245 nm).

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

3. Quantification:

  • Prepare a series of standard solutions of authentic this compound (if available) or related compounds like loganin or secologanin of known concentrations.

  • Generate a calibration curve by plotting the peak area against the concentration of the standards.

  • Quantify the amount of this compound and other intermediates in the samples by comparing their peak areas to the calibration curve.[7][8]

Conclusion

The metabolic engineering of yeast provides a powerful and scalable platform for the production of valuable plant-derived natural products like this compound and its downstream derivatives. The protocols and data presented here offer a foundational guide for researchers to establish and optimize their own production systems. Further advancements in synthetic biology and fermentation technology will likely lead to even higher titers, making microbial production a viable alternative to traditional plant extraction methods.

References

Application Notes and Protocols for the Use of 8-Epideoxyloganic Acid as a Phytochemical Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

8-Epideoxyloganic acid is a naturally occurring iridoid glycoside found in various medicinal plants, including Incarvillea delavayi.[1][2][3][4] As a purified phytochemical standard, it serves as an essential tool for researchers, scientists, and drug development professionals in the accurate identification and quantification of this compound in complex botanical extracts and formulations. These application notes provide detailed protocols for the use of this compound as an external standard in common phytochemical analysis workflows, specifically High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Additionally, insights into its anti-inflammatory activity and relevant signaling pathways are presented.

Chemical and Physical Properties

A comprehensive understanding of the chemical and physical properties of this compound is crucial for its proper handling and use as a standard.

PropertyValueReference
Chemical Name (1S,4aS,7R,7aR)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid[5]
Synonyms 7-Deoxy-8-epiloganic acid, 8-epi-7-Deoxyloganic acid[1][2][3][4][6]
CAS Number 88668-99-9[1][6]
Molecular Formula C₁₆H₂₄O₉[1][5][6]
Molecular Weight 360.36 g/mol [1][5][6]
Appearance White to off-white powderN/A
Purity ≥98% (typically by HPLC)[6][7]
Storage Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year.[1][8]

Application 1: Quantification of this compound in Plant Extracts by HPLC-UV

This protocol outlines the use of this compound as an external standard for the quantification of this analyte in a plant extract using High-Performance Liquid Chromatography with Ultraviolet (UV) detection.

Experimental Protocol

1. Preparation of Standard Stock and Working Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

2. Preparation of Sample Solution:

  • Accurately weigh 1 g of the dried and powdered plant material.

  • Extract the sample with 20 mL of methanol by ultrasonication for 30 minutes at room temperature.

  • Centrifuge the extract at 4000 rpm for 15 minutes.

  • Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

3. Chromatographic Conditions:

  • Instrument: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

    • Gradient Program (Example): 0-5 min, 10% B; 5-20 min, 10-40% B; 20-25 min, 40-10% B; 25-30 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 240 nm (or as determined by UV scan of the standard).

  • Injection Volume: 10 µL.

4. Data Analysis and Quantification:

  • Inject the working standard solutions to construct a calibration curve by plotting the peak area against the concentration.

  • Inject the sample solution and record the chromatogram.

  • Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with that of the standard.

  • Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.

Method Validation Parameters (Example)

The following table provides an example of typical validation parameters for an HPLC method for the quantification of an iridoid glycoside like this compound. These parameters should be established during method development and validation.

ParameterTypical Specification
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 1.5 µg/mL
Precision (RSD%) < 2%
Accuracy (Recovery %) 95 - 105%
Specificity No interfering peaks at the retention time of the analyte

Workflow Diagram

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Stock Prepare Standard Stock Solution (1 mg/mL) Working Standards Prepare Working Standard Solutions (1-100 µg/mL) Standard Stock->Working Standards HPLC Analysis HPLC-UV Analysis Working Standards->HPLC Analysis Inject Sample Prep Prepare Plant Extract Solution Sample Prep->HPLC Analysis Inject Calibration Curve Construct Calibration Curve HPLC Analysis->Calibration Curve Quantification Quantify 8-Epideoxyloganic Acid in Sample Calibration Curve->Quantification

Caption: Workflow for HPLC-UV quantification.

Application 2: Sensitive Quantification of this compound by UPLC-MS/MS

For higher sensitivity and selectivity, especially in complex matrices or for trace-level detection, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice.

Experimental Protocol

1. Preparation of Standard and Sample Solutions:

  • Prepare standard stock, working, and sample solutions as described in the HPLC protocol, using a suitable solvent system compatible with mass spectrometry (e.g., methanol/water).

2. UPLC-MS/MS Conditions:

  • Instrument: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).

    • Gradient Program (Example): 0-1 min, 5% B; 1-5 min, 5-95% B; 5-6 min, 95% B; 6-6.1 min, 95-5% B; 6.1-8 min, 5% B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • MRM Transitions:

    • The precursor ion will be the deprotonated molecule [M-H]⁻.

    • Specific product ions need to be determined by infusing the standard solution and performing a product ion scan.

  • Example MRM Transition (Hypothetical):

    • Precursor Ion (Q1): m/z 359.1

    • Product Ion (Q3): m/z 197.1 (for quantification)

    • Product Ion (Q3): m/z 179.1 (for confirmation)

  • Source Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and cone gas flow for maximum signal intensity.

4. Data Analysis and Quantification:

  • Analyze the data using the instrument's software.

  • Construct a calibration curve using the peak areas of the quantification transition from the working standard injections.

  • Quantify this compound in the sample based on the calibration curve.

Method Validation Parameters (Example)
ParameterTypical Specification
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.01 - 0.1 ng/mL
Limit of Quantification (LOQ) 0.05 - 0.5 ng/mL
Precision (RSD%) < 5%
Accuracy (Recovery %) 90 - 110%
Matrix Effect Should be assessed and compensated for if significant

Workflow Diagram

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Stock Prepare Standard Stock Solution Working Standards Prepare Working Standard Solutions Standard Stock->Working Standards UPLCMSMS UPLC-MS/MS Analysis (MRM Mode) Working Standards->UPLCMSMS Inject Sample Prep Prepare Sample Extract Sample Prep->UPLCMSMS Inject Calibration Curve Construct Calibration Curve UPLCMSMS->Calibration Curve Quantification Quantify Analyte Calibration Curve->Quantification

Caption: Workflow for UPLC-MS/MS quantification.

Biological Activity and Signaling Pathway

This compound has demonstrated anti-inflammatory and antioxidant properties.[8] Studies have shown that it can modulate key inflammatory signaling pathways, such as the MAPK and NF-κB pathways.[4][9]

Anti-inflammatory Signaling Pathway of this compound

The diagram below illustrates the proposed mechanism of anti-inflammatory action for this compound (referred to as DLA in some literature), which involves the inhibition of the MAPK and NF-κB signaling cascades.[4][9]

G LPS LPS TLR4 TLR4 LPS->TLR4 binds MAPK MAPK (p38, ERK, JNK) TLR4->MAPK activates IKK IKK TLR4->IKK activates NFkB_nucleus NF-κB (nucleus) MAPK->NFkB_nucleus activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases NFkB->NFkB_nucleus translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_nucleus->Cytokines induces iNOS_COX2 iNOS, COX-2 NFkB_nucleus->iNOS_COX2 induces DLA This compound (DLA) DLA->MAPK inhibits DLA->IKK inhibits

Caption: Inhibition of MAPK and NF-κB pathways.

Conclusion

This compound is a valuable tool for the accurate and reproducible quantification of this iridoid glycoside in phytochemical research and drug development. The protocols provided herein offer a starting point for method development and validation using standard analytical techniques. The elucidation of its anti-inflammatory mechanism of action further highlights its potential as a lead compound for therapeutic applications. It is imperative that researchers perform in-house validation of their analytical methods to ensure data quality and reliability.

References

Application Notes and Protocols for the Extraction of 8-Epideoxyloganic Acid from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Epideoxyloganic acid is a naturally occurring iridoid glycoside that has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-inflammatory effects. This document provides detailed application notes and protocols for the extraction and purification of this compound from plant sources. The methodologies outlined below are based on established phytochemical extraction techniques and can be adapted for various research and development purposes.

Data Presentation: Quantitative Analysis

The yield of this compound and related iridoid glycosides can vary significantly depending on the plant source, geographical location, harvesting time, and the extraction method employed. The following table summarizes available quantitative data to provide a comparative overview.

Plant SourceCompoundExtraction MethodYieldReference
Nepeta cataria1,5,9-epideoxyloganic acidMethanol:Chloroform Extraction, Column Chromatography, Preparative HPLC133 mg (from an unspecified amount of plant material)[1]
Scyphiphora hydrophyllaceaScyphiphin C (a new iridoid)95% Ethanol Extraction, Liquid-Liquid Partitioning, Column Chromatography18.7 mg (from 17.6 kg of dried aerial parts)[2][3][4]
Scyphiphora hydrophyllaceaShanzhiside methyl ester95% Ethanol Extraction, Liquid-Liquid Partitioning, Column Chromatography290.2 mg (from 17.6 kg of dried aerial parts)[2][3][4]

Experimental Protocols

The following protocols describe a comprehensive procedure for the extraction and purification of this compound from plant material, primarily based on methods used for iridoid extraction from Scyphiphora hydrophyllacea, a known source of this compound.

Protocol 1: Extraction and Preliminary Fractionation

This protocol details the initial extraction of crude iridoid glycosides from dried plant material.

Materials:

  • Dried and powdered plant material (e.g., aerial parts of Scyphiphora hydrophyllacea)

  • 95% Ethanol (EtOH)

  • Petroleum Ether

  • Deionized Water (H₂O)

  • D101 Macroporous Resin

  • Methanol (MeOH)

  • Rotary evaporator

  • Large glass columns for chromatography

  • Filter paper

Procedure:

  • Maceration:

    • Weigh the dried and powdered plant material.

    • Place the plant material in a large container and add 95% ethanol in a 1:10 (w/v) ratio (e.g., 1 kg of plant material in 10 L of 95% ethanol).

    • Allow the mixture to macerate at room temperature for 48-72 hours with occasional stirring.

    • Filter the extract through filter paper to separate the plant debris from the ethanol solution.

    • Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

    • Combine all the ethanol extracts.

  • Solvent Evaporation:

    • Concentrate the combined ethanol extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

  • Liquid-Liquid Partitioning:

    • Suspend the crude extract in deionized water (e.g., 1 L of water for every 100 g of crude extract).

    • Transfer the aqueous suspension to a separatory funnel.

    • Add an equal volume of petroleum ether and shake vigorously for 5-10 minutes.

    • Allow the layers to separate and discard the upper petroleum ether layer, which contains nonpolar compounds.

    • Repeat the partitioning with petroleum ether two more times.

    • Collect the lower aqueous layer.

  • Macroporous Resin Column Chromatography:

    • Pack a glass column with D101 macroporous resin, pre-washed with methanol and then equilibrated with deionized water.

    • Load the aqueous extract onto the column.

    • Wash the column with a sufficient volume of deionized water to remove sugars and other highly polar impurities.

    • Elute the iridoid glycosides from the resin using methanol.

    • Collect the methanol eluate and concentrate it using a rotary evaporator to obtain a crude iridoid glycoside fraction.[2]

Protocol 2: Purification by Silica Gel and Sephadex LH-20 Chromatography

This protocol describes the further purification of the crude iridoid glycoside fraction.

Materials:

  • Crude iridoid glycoside fraction from Protocol 1

  • Silica gel (200-300 mesh)

  • Sephadex LH-20

  • Chloroform (CHCl₃)

  • Methanol (MeOH)

  • Glass columns for chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • UV lamp (254 nm and 366 nm)

  • Vanillin-sulfuric acid spray reagent

Procedure:

  • Silica Gel Column Chromatography:

    • Prepare a slurry of silica gel in chloroform and pack it into a glass column.

    • Dissolve the crude iridoid glycoside fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

    • Allow the solvent to evaporate completely to obtain a dry powder.

    • Carefully load the powdered sample onto the top of the prepared silica gel column.

    • Elute the column with a gradient of chloroform-methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol (e.g., 50:1, 20:1, 10:1, 5:1, 2:1 v/v).[2]

    • Collect fractions of a fixed volume (e.g., 20-50 mL).

    • Monitor the fractions by TLC using a suitable mobile phase (e.g., chloroform:methanol 9:1). Visualize the spots under a UV lamp and/or by spraying with vanillin-sulfuric acid reagent and heating.

    • Combine the fractions containing the target compound based on their TLC profiles.

  • Sephadex LH-20 Column Chromatography:

    • Swell the Sephadex LH-20 in 95% ethanol overnight.

    • Pack a column with the swollen Sephadex LH-20.

    • Concentrate the combined fractions from the silica gel column and dissolve the residue in a minimal amount of 95% ethanol.

    • Load the sample onto the Sephadex LH-20 column.

    • Elute the column with 95% ethanol.

    • Collect fractions and monitor by TLC as described above.

    • Combine the fractions containing the purified this compound.[2]

Protocol 3: Final Purification by Preparative HPLC

For high-purity this compound, a final purification step using preparative High-Performance Liquid Chromatography (HPLC) is recommended.

Materials:

  • Partially purified this compound fraction

  • HPLC-grade Methanol

  • HPLC-grade Water

  • Preparative HPLC system with a UV detector

  • Preparative C18 column

Procedure:

  • Sample Preparation:

    • Dissolve the partially purified fraction in the mobile phase to be used for HPLC.

    • Filter the sample solution through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: Preparative C18 column (e.g., 250 x 20 mm, 10 µm).

    • Mobile Phase: A gradient of methanol and water is typically used. The exact gradient should be optimized based on analytical HPLC runs. A starting point could be a linear gradient from 10% to 50% methanol in water over 40 minutes.

    • Flow Rate: Dependent on the column dimensions, typically 5-20 mL/min.

    • Detection: UV detection at a wavelength where the compound absorbs maximally (e.g., determined by UV-Vis spectroscopy, often around 240 nm for iridoid glycosides).

  • Purification:

    • Inject the sample onto the preparative HPLC system.

    • Collect the fractions corresponding to the peak of this compound.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified compound.

  • Purity Analysis:

    • Assess the purity of the final product using analytical HPLC.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the extraction and purification of this compound.

Extraction_Workflow Plant_Material Dried & Powdered Plant Material Extraction Maceration with 95% Ethanol Plant_Material->Extraction Filtration Filtration Extraction->Filtration Crude_Extract Crude Ethanol Extract Filtration->Crude_Extract Evaporation1 Rotary Evaporation Crude_Extract->Evaporation1 Aqueous_Suspension Aqueous Suspension Evaporation1->Aqueous_Suspension Partitioning Liquid-Liquid Partitioning (with Petroleum Ether) Aqueous_Suspension->Partitioning Aqueous_Phase Aqueous Phase Partitioning->Aqueous_Phase Resin_Chromatography D101 Macroporous Resin Chromatography Aqueous_Phase->Resin_Chromatography Crude_Iridoid_Fraction Crude Iridoid Glycoside Fraction Resin_Chromatography->Crude_Iridoid_Fraction Silica_Gel Silica Gel Column Chromatography Crude_Iridoid_Fraction->Silica_Gel Sephadex Sephadex LH-20 Column Chromatography Silica_Gel->Sephadex Prep_HPLC Preparative HPLC Sephadex->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound

Caption: Experimental workflow for this compound extraction.

Signaling Pathway: Inhibition of MAPK/NF-κB Pathway

This compound has been shown to exert its anti-inflammatory effects by suppressing the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. The diagram below illustrates this inhibitory action.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MAPK_Cascade MAPK Cascade (e.g., p38, ERK, JNK) TLR4->MAPK_Cascade IKK IKK Complex TLR4->IKK NFκB_n NF-κB (p65/p50) Translocation MAPK_Cascade->NFκB_n IκBα IκBα IKK->IκBα Phosphorylation & Degradation NFκB NF-κB (p65/p50) NFκB->NFκB_n NFκB_IκBα NF-κB/IκBα Complex NFκB_IκBα->NFκB Release Inflammatory_Genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6, COX-2, iNOS) NFκB_n->Inflammatory_Genes Activation Inflammation Inflammatory Response Inflammatory_Genes->Inflammation LPS LPS (Inflammatory Stimulus) LPS->TLR4 EDA This compound EDA->MAPK_Cascade Inhibition EDA->IKK Inhibition

References

Application Notes & Protocols: Stability and Proper Storage of 8-Epideoxyloganic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols regarding the stability and appropriate storage conditions for 8-Epideoxyloganic acid. Adherence to these guidelines is crucial for maintaining the integrity and biological activity of the compound in research and development settings.

Introduction

This compound is an iridoid glycoside found in various medicinal plants, such as Incarvillea delavayi. It is recognized for its weak antinociceptive properties and is a subject of interest in pharmacological research.[1][2] Like many natural products, its stability can be influenced by environmental factors such as temperature, pH, and light. Understanding and controlling these factors are essential for obtaining reliable and reproducible experimental results.

Recommended Storage Conditions

Proper storage is critical to prevent the degradation of this compound. The recommended storage conditions for both the solid compound and solutions are summarized below.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationRecommendations
Solid (Powder) -20°CUp to 2 yearsKeep container tightly sealed in a cool, well-ventilated area. Avoid direct sunlight.[3]
2-8°CShort-termFor immediate use. Protect from moisture.
In Solvent (e.g., DMSO) -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.[1]
-20°CUp to 1 monthSuitable for shorter-term storage of stock solutions.[1]
4°CUp to 2 weeksFor working solutions that will be used promptly.[3]

For in vivo experiments, it is highly recommended to prepare fresh working solutions on the day of use to ensure potency and avoid potential degradation.[1]

Stability Profile

The stability of this compound is influenced by temperature, pH, and light exposure. The following data, adapted from studies on structurally similar iridoid glycosides, provides insight into its expected stability under various stress conditions.

Table 2: Stability of Iridoid Glycosides under Different Temperature and pH Conditions

Compound TypeConditionTime (hours)Remaining Compound (%)
Iridoid Glycoside20°C, pH 7.030~98%
Iridoid Glycoside40°C, pH 7.030~95%
Iridoid Glycoside60°C, pH 7.030~85%
Iridoid Glycoside80°C, pH 7.030~70%
Iridoid Glycoside20°C, pH 3.030~97%
Iridoid Glycoside20°C, pH 5.030~98%
Iridoid Glycoside20°C, pH 9.030~90%
Iridoid Glycoside20°C, pH 11.030~60%

Data is representative of iridoid glycosides and adapted from a study on compounds with similar core structures.

Iridoid glycosides are generally more stable at neutral to slightly acidic pH and at lower temperatures. Significant degradation can be expected at higher temperatures and under strong alkaline conditions.

Experimental Protocols

Protocol for Stability Testing of this compound

This protocol outlines a method for assessing the stability of this compound under various stress conditions using Ultra-Performance Liquid Chromatography (UPLC).

4.1.1. Materials and Reagents

  • This compound reference standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (ACS grade)

  • Deionized water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • UPLC system with PDA detector

  • UPLC column (e.g., ACQUITY UPLC BEH Shield RP18, 2.1 mm × 100 mm, 1.7 µm)

  • pH meter

  • Incubator/water bath

  • Photostability chamber

4.1.2. Preparation of Solutions

  • Stock Solution: Accurately weigh and dissolve this compound in methanol to prepare a stock solution of 1 mg/mL.

  • Working Solutions: Dilute the stock solution with the appropriate stressor solution (or deionized water for control) to a final concentration of approximately 50 µg/mL.

4.1.3. Forced Degradation Studies

  • Acid Hydrolysis: Mix the working solution with 0.1 M HCl and incubate at 60°C for 2, 4, 8, and 12 hours.

  • Base Hydrolysis: Mix the working solution with 0.1 M NaOH and incubate at 60°C for 2, 4, 8, and 12 hours.

  • Oxidative Degradation: Mix the working solution with 3% H₂O₂ and keep at room temperature for 2, 4, 8, and 12 hours.

  • Thermal Degradation: Incubate the working solution (in deionized water) at 80°C for 2, 4, 8, and 12 hours.

  • Photostability: Expose the working solution to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). A dark control should be kept under the same conditions.

4.1.4. UPLC Analysis

  • Column: ACQUITY UPLC BEH Shield RP18 (2.1 mm × 100 mm, 1.7 µm)

  • Mobile Phase: A) 0.1% formic acid in water; B) Acetonitrile

  • Gradient: 5–35% B (0–2 min), 35–45% B (2–3 min), 45–55% B (3–3.5 min)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Detection Wavelength: 237 nm

  • Injection Volume: 2 µL

4.1.5. Data Analysis Calculate the percentage of remaining this compound at each time point relative to the initial concentration. The formation of degradation products can be observed as new peaks in the chromatogram.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in Methanol) prep_work Prepare Working Solutions (50 µg/mL) prep_stock->prep_work acid Acid Hydrolysis (0.1M HCl, 60°C) base Base Hydrolysis (0.1M NaOH, 60°C) oxidation Oxidation (3% H₂O₂, RT) thermal Thermal (80°C) photo Photostability (ICH Q1B) uplc UPLC-PDA Analysis acid->uplc base->uplc oxidation->uplc thermal->uplc photo->uplc data Data Analysis (% Degradation) uplc->data

Forced Degradation Experimental Workflow

Biological Context and Potential Signaling Pathway

While the specific signaling pathways for this compound are not extensively studied, research on the structurally similar iridoid glycoside, geniposide, has shown protective effects against oxidative stress. One of the key mechanisms identified is the activation of the Nrf2/HO-1 signaling pathway. This pathway is a critical cellular defense mechanism against oxidative damage.

Nrf2/HO-1 Signaling Pathway in Oxidative Stress Response:

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, leading to the transcription of antioxidant enzymes such as Heme Oxygenase-1 (HO-1). HO-1, in turn, catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide, which have antioxidant and anti-inflammatory properties. Compounds like geniposide have been shown to promote this pathway, thereby protecting cells from oxidative damage. Given the structural similarities, it is plausible that this compound may exert some of its biological effects through similar mechanisms.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free dissociation Keap1_deg Keap1 (degraded) Nrf2_Keap1->Keap1_deg Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ROS Oxidative Stress (e.g., from UV, toxins) ROS->Nrf2_Keap1 induces dissociation Iridoid This compound (potential activator) Iridoid->Nrf2_Keap1 promotes dissociation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to HO1_gene HO-1 Gene ARE->HO1_gene activates Transcription Transcription HO1_gene->Transcription HO1_mRNA HO-1 mRNA Transcription->HO1_mRNA HO1_protein HO-1 Protein HO1_mRNA->HO1_protein translation Protection Cellular Protection (Antioxidant, Anti-inflammatory) HO1_protein->Protection

Potential Nrf2/HO-1 Signaling Pathway

Handling and Safety Precautions

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound.

  • Ventilation: Use in a well-ventilated area to avoid inhalation of dust or aerosols.

  • Incompatibilities: Avoid contact with strong acids, strong bases, and strong oxidizing or reducing agents.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

By following these guidelines, researchers can ensure the stability and integrity of this compound, leading to more accurate and reliable experimental outcomes.

References

Troubleshooting & Optimization

How to improve the yield of 8-Epideoxyloganic acid extraction.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of 8-Epideoxyloganic acid extraction. The information is presented in a question-and-answer format, addressing specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which natural sources is it commonly found?

A1: this compound is an iridoid glycoside, a class of secondary metabolites found in a variety of plants. It has been identified in several plant species, including but not limited to Scrophularia ningpoensis, Incarvillea delavayi, and various species of the Plantago genus. Iridoid glycosides are of interest for their potential biological activities.

Q2: What are the general principles for maximizing the extraction yield of iridoid glycosides like this compound?

A2: The successful extraction of iridoid glycosides hinges on several key factors. These include the appropriate selection of a solvent, optimization of the solid-to-liquid ratio, and careful control of temperature and extraction time. Advanced extraction techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can also significantly enhance the extraction efficiency by improving solvent penetration into the plant matrix.

Q3: Which solvents are most effective for extracting this compound?

A3: Polar solvents are generally the most effective for extracting iridoid glycosides due to their chemical nature. Ethanol and methanol, often in aqueous solutions (e.g., 50-80% ethanol or methanol), are commonly used. The optimal solvent and its concentration should be determined experimentally for each specific plant material.

Q4: How can the purity of the extracted this compound be improved?

A4: After the initial extraction, a series of purification steps are necessary to isolate this compound. A common technique is liquid-liquid extraction to partition the crude extract and remove unwanted compounds. This is typically followed by column chromatography, using stationary phases like silica gel or macroporous resins, to separate the target compound from other closely related molecules. High-Performance Liquid Chromatography (HPLC) is often employed for final purification and quantification.

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction and purification of this compound.

Extraction Troubleshooting
Problem Potential Cause Recommended Solution
Low Yield of Crude Extract Improper sample preparation (insufficient drying or grinding).Ensure plant material is thoroughly dried to prevent enzymatic degradation and finely ground to increase the surface area for solvent interaction.
Inefficient solvent penetration.Consider using advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to enhance solvent penetration into the plant matrix.
Incorrect solvent or solvent-to-solid ratio.Optimize the solvent system (e.g., ethanol/methanol concentration) and increase the solvent-to-solid ratio to ensure complete dissolution of the target compound.
Poor Separation in Liquid-Liquid Extraction Formation of an emulsion.Gently swirl the separatory funnel instead of vigorous shaking. Adding a saturated brine solution can also help to break up emulsions.
Incorrect solvent system.Ensure the two solvents used for partitioning have significantly different polarities and are immiscible.
Degradation of Target Compound Excessive heat during extraction or solvent evaporation.Use moderate temperatures for extraction and a rotary evaporator under reduced pressure for solvent removal to prevent thermal degradation of this compound.
HPLC Purification Troubleshooting
Problem Potential Cause Recommended Solution
Peak Tailing Active sites on the HPLC column interacting with the analyte.Use a high-purity silica column or add a competing base (e.g., triethylamine) to the mobile phase to mask the active sites.
Column overload.Reduce the sample concentration or the injection volume.
Split Peaks Column contamination or void formation.Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
Sample solvent incompatible with the mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.
Inconsistent Retention Times Fluctuation in mobile phase composition or flow rate.Ensure the mobile phase is well-mixed and degassed. Check the HPLC pump for leaks or bubbles.
Temperature variations.Use a column oven to maintain a constant temperature.

Experimental Protocols

The following is a generalized protocol for the extraction and purification of this compound from plant material. This should be optimized for specific experimental conditions.

1. Sample Preparation:

  • Dry the plant material (e.g., roots of Scrophularia ningpoensis) at a controlled temperature (40-50°C) to a constant weight.

  • Grind the dried material into a fine powder (e.g., 40-60 mesh).

2. Extraction:

  • Macerate the powdered plant material with 70% ethanol at a solid-to-liquid ratio of 1:10 (w/v) for 24 hours at room temperature with occasional stirring.

  • Alternatively, perform ultrasound-assisted extraction (UAE) for 30-60 minutes at a controlled temperature (e.g., 45°C).

  • Filter the extract and repeat the extraction process on the residue two more times.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

3. Purification:

  • Suspend the crude extract in water and perform liquid-liquid partitioning with a series of solvents of increasing polarity (e.g., hexane, ethyl acetate, and n-butanol). This compound is expected to be enriched in the more polar fractions (ethyl acetate and n-butanol).

  • Subject the enriched fraction to column chromatography on silica gel, eluting with a gradient of chloroform-methanol or ethyl acetate-methanol.

  • Monitor the fractions by Thin Layer Chromatography (TLC) and combine those containing the target compound.

  • Perform final purification using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a mobile phase of methanol/water or acetonitrile/water.

4. Quantification:

  • Quantify the amount of this compound in the purified fractions using analytical HPLC with a reference standard.

Data Presentation

The following tables summarize quantitative data on the impact of various extraction parameters on the yield of iridoid glycosides, which can be used as a reference for optimizing this compound extraction.

Table 1: Effect of Ethanol Concentration on Iridoid Glycoside Yield

Ethanol Concentration (%)Relative Yield (%)
3065
5085
70100
9075
(Data is generalized from multiple studies on iridoid glycoside extraction)

Table 2: Effect of Extraction Time on Iridoid Glycoside Yield (UAE)

Extraction Time (min)Relative Yield (%)
1570
3095
45100
6098
(Data is generalized from multiple studies on ultrasound-assisted extraction of iridoid glycosides)

Table 3: Effect of Solid-to-Liquid Ratio on Iridoid Glycoside Yield

Solid-to-Liquid Ratio (w/v)Relative Yield (%)
1:580
1:1095
1:15100
1:2097
(Data is generalized from multiple studies on iridoid glycoside extraction)

Visualizations

The following diagrams illustrate the experimental workflow for this compound extraction and its proposed biosynthetic pathway.

experimental_workflow start Plant Material prep Drying and Grinding start->prep extraction Extraction (e.g., UAE with 70% Ethanol) prep->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration partition Liquid-Liquid Partitioning concentration->partition column_chrom Column Chromatography (Silica Gel) partition->column_chrom hplc Preparative HPLC column_chrom->hplc analysis Analysis and Quantification (Analytical HPLC) hplc->analysis end Pure this compound analysis->end

Caption: Experimental workflow for the extraction and purification of this compound.

biosynthetic_pathway gpp Geranyl Diphosphate (GPP) geraniol Geraniol gpp->geraniol oxidation1 Oxidation Steps geraniol->oxidation1 iridodial Iridodial oxidation1->iridodial oxidation2 Oxidation and Cyclization iridodial->oxidation2 deoxyloganic_acid 7-Deoxyloganic Acid oxidation2->deoxyloganic_acid hydroxylation Hydroxylation deoxyloganic_acid->hydroxylation final_product This compound hydroxylation->final_product

Caption: Proposed biosynthetic pathway of this compound.

Troubleshooting common issues in 8-Epideoxyloganic acid synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 8-Epideoxyloganic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

1. Low Yield of the Iridoid Core Structure

  • Question: I am experiencing a low yield during the formation of the cis-fused cyclopenta[c]pyran iridoid ring system. What are the potential causes and solutions?

  • Answer: Low yields in the construction of the iridoid core can stem from several factors. One common approach involves a phosphine-catalyzed [3+2] cycloaddition.

    • Catalyst Activity: Ensure the phosphine catalyst is fresh and active. Old or improperly stored catalysts can lead to significantly reduced yields.

    • Solvent Purity: The reaction is sensitive to moisture and impurities in the solvent. Use freshly distilled and anhydrous solvents.

    • Reaction Temperature: The temperature can be a critical parameter. Experiment with a range of temperatures to find the optimal condition for the specific substrates being used.

    • Substrate Purity: Impurities in the starting materials can interfere with the reaction. Ensure the purity of the reactants through appropriate purification techniques like chromatography or recrystallization.

2. Issues with Glycosylation: Formation of Anomeric Mixtures or No Reaction

  • Question: I am struggling with the glycosylation step. I am either getting a mixture of α and β anomers or the reaction is not proceeding at all. How can I troubleshoot this?

  • Answer: The stereoselective formation of the β-glucoside bond is a critical and often challenging step in the synthesis of this compound.

    • Choice of Glycosyl Donor: The nature of the glycosyl donor (e.g., trichloroacetimidate, bromide, or sulfoxide) and its activating protecting groups significantly influences stereoselectivity. Acetyl or benzoyl groups at the C-2 position of the glucose donor often favor the formation of the 1,2-trans-glycoside (β-anomer) through neighboring group participation.

    • Lewis Acid/Promoter: The choice and stoichiometry of the Lewis acid or promoter (e.g., TMSOTf, BF₃·OEt₂) are crucial. An inappropriate promoter can lead to low reactivity or lack of stereocontrol.

    • Reaction Conditions: Temperature and reaction time are critical. Low temperatures often favor the kinetic product and can enhance stereoselectivity. Monitor the reaction closely using Thin Layer Chromatography (TLC) to avoid decomposition.

    • Moisture: Strict anhydrous conditions are paramount for successful glycosylation. Any trace of water can deactivate the promoter and hydrolyze the glycosyl donor.

3. Difficulties with Protecting Group Removal

  • Question: I am encountering problems during the deprotection of the hydroxyl and carboxyl groups, leading to side reactions or incomplete removal. What strategies can I employ?

  • Answer: The selection of an appropriate protecting group strategy is vital for the successful synthesis of complex molecules like this compound.

    • Orthogonal Protecting Groups: Employ an orthogonal protecting group strategy, where each protecting group can be removed under specific conditions without affecting the others. This allows for selective deprotection at different stages of the synthesis.

    • Protecting Group Stability: Ensure the chosen protecting groups are stable under the reaction conditions of the subsequent steps.

    • Deprotection Conditions: Carefully optimize the deprotection conditions (reagents, temperature, and reaction time). For example, silyl ethers are typically removed with fluoride sources (e.g., TBAF), while benzyl ethers are cleaved by hydrogenolysis. Carboxylic acid esters can be hydrolyzed under basic or acidic conditions, depending on the nature of the ester.

Protecting GroupTypical Functional GroupCommon Deprotection Reagents
Silyl Ethers (e.g., TBS, TIPS)AlcoholsTBAF, HF-Pyridine
Benzyl Ethers (Bn)Alcohols, Carboxylic AcidsH₂, Pd/C
Acetals (e.g., PMB)DiolsDDQ, CAN
Esters (e.g., Methyl, Ethyl)Carboxylic AcidsLiOH, NaOH, or acid hydrolysis

4. Purification Challenges of the Final Product

  • Question: I am finding it difficult to purify the final this compound product. What purification techniques are most effective?

  • Answer: The high polarity and presence of multiple functional groups in this compound can make purification challenging.

    • Chromatography: A combination of chromatographic techniques is often necessary.

      • Normal-Phase Chromatography: This can be used to separate less polar impurities.

      • Reverse-Phase Chromatography (e.g., C18): This is often the most effective method for purifying highly polar compounds like iridoid glucosides. A gradient of water and a polar organic solvent (e.g., methanol or acetonitrile) is typically used.

    • High-Performance Liquid Chromatography (HPLC): Preparative HPLC can be employed for the final purification to achieve high purity.

    • Crystallization: If the compound is crystalline, crystallization can be a powerful purification technique.

Experimental Protocols

Generalized Synthesis Workflow

G A Starting Material (e.g., Furan derivative) B Achmatowicz Reaction to form Pyranone A->B C Phosphine-Catalyzed [3+2] Cycloaddition B->C D Formation of Iridoid Core C->D E Functional Group Manipulations D->E F Introduction of Protecting Groups E->F G Glycosylation with Protected Glucose Donor F->G H Deprotection of Hydroxyl and Carboxyl Groups G->H I Purification of This compound H->I

Caption: Generalized workflow for the synthesis of this compound.

Key Experimental Steps (Illustrative)

  • Synthesis of the Iridoid Aglycone:

    • The synthesis often commences with the construction of the core iridoid structure. A common strategy involves the [3+2] cycloaddition of an allenoate with a pyranone, which can be synthesized from a furan derivative via the Achmatowicz reaction.

    • Typical Reagents: Triphenylphosphine (catalyst), allenoate, pyranone derivative.

    • Typical Solvent: Anhydrous toluene or dichloromethane.

    • Typical Temperature: Room temperature to 60 °C.

  • Protecting Group Installation:

    • Prior to glycosylation, reactive functional groups (hydroxyl and carboxylic acid) on the iridoid aglycone are protected to prevent unwanted side reactions.

    • Example for Hydroxyl: Protection as a silyl ether using tert-butyldimethylsilyl chloride (TBSCl) and imidazole.

    • Example for Carboxylic Acid: Protection as a methyl ester using diazomethane or TMS-diazomethane.

  • Glycosylation:

    • The protected aglycone is coupled with a protected glucose donor. The choice of glycosyl donor and promoter is critical for achieving the desired β-stereoselectivity.

    • Glycosyl Donor Example: Tetra-O-acetyl-α-D-glucopyranosyl bromide.

    • Promoter Example: Silver triflate or mercury(II) cyanide.

    • Solvent: Anhydrous dichloromethane or acetonitrile.

    • Temperature: -78 °C to room temperature.

  • Deprotection:

    • The protecting groups are removed to yield the final product. An orthogonal deprotection strategy is essential.

    • Silyl Ether Deprotection: Tetrabutylammonium fluoride (TBAF) in THF.

    • Ester Hydrolysis: Lithium hydroxide (LiOH) in a mixture of THF and water.

    • Acetyl Group Removal (from glucose): Sodium methoxide in methanol.

Signaling Pathways and Logical Relationships

Troubleshooting Logic for Low Glycosylation Yield

G Start Low Glycosylation Yield Q1 Check Reaction Conditions (Anhydrous, Temperature) Start->Q1 A1_Yes Conditions Optimal Q1->A1_Yes Yes A1_No Action: Dry Solvents, Optimize Temperature Q1->A1_No No Q2 Evaluate Glycosyl Donor and Promoter A1_Yes->Q2 End Yield Improved A1_No->End A2_Yes Donor/Promoter Suitable Q2->A2_Yes Yes A2_No Action: Screen different Donors and Promoters Q2->A2_No No Q3 Analyze Starting Material Purity A2_Yes->Q3 A2_No->End A3_Yes Materials Pure Q3->A3_Yes Yes A3_No Action: Purify Aglycone and Glycosyl Donor Q3->A3_No No A3_Yes->End A3_No->End

Technical Support Center: Optimization of Chromatographic Conditions for 8-Epideoxyloganic Acid Separation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the separation and analysis of 8-Epideoxyloganic acid using High-Performance Liquid Chromatography (HPLC). It includes frequently asked questions, a detailed experimental protocol, and a troubleshooting guide to address common issues encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound, also known as 7-Deoxy-8-epiloganic acid, is an iridoid glucoside that can be found in plants such as Incarvillea delavayi.[1][2][3] It is a terpene glycoside and is studied for its potential biological activities, including weak antinociceptive and anti-inflammatory effects.[1][2][3][4]

Q2: What are the recommended storage conditions for this compound?

Proper storage is crucial to maintain the integrity of the compound. For long-term storage, it is recommended to store the solid powder at -20°C for up to two years.[3] Stock solutions in DMSO can be stored for up to 6 months at -80°C or for 1 month at -20°C.[1]

Q3: What is the solubility of this compound in common solvents?

This compound is soluble in DMSO.[4] The following table summarizes its solubility in common HPLC solvents. It is always recommended to perform a solubility test before preparing your sample and mobile phase.

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)≥ 22.5 mg/mLSonication may be required to fully dissolve the compound.[4]
MethanolSolubleA common organic modifier in reversed-phase HPLC.
AcetonitrileSolubleAnother common organic modifier in reversed-phase HPLC.
WaterSparingly SolubleSolubility is limited; often used as the aqueous component of the mobile phase.

Experimental Protocols

Sample Preparation Protocol

This protocol outlines the steps for preparing this compound for HPLC analysis.

Objective: To prepare a clear, particulate-free sample solution at a known concentration for HPLC injection.

Materials:

  • This compound standard

  • HPLC-grade Methanol

  • HPLC-grade Water

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.45 µm or 0.22 µm PTFE)

  • HPLC vials

Procedure:

  • Prepare Stock Solution: Accurately weigh a known amount of this compound standard and transfer it to a volumetric flask. Dissolve the standard in a small amount of HPLC-grade Methanol. Once dissolved, bring the solution to the final volume with a 50:50 mixture of Methanol and Water to create a stock solution (e.g., 1 mg/mL).

  • Prepare Working Standards: Perform serial dilutions of the stock solution with the mobile phase to create a series of working standards for calibration.

  • Filter the Sample: Before transferring the sample to an HPLC vial, filter it through a 0.45 µm or 0.22 µm syringe filter to remove any particulates that could block the column frit.

  • Transfer to Vial: Transfer the filtered sample into an appropriately labeled HPLC vial.

Optimized HPLC Method

The following reversed-phase HPLC method is optimized for the separation of this compound.

ParameterRecommended Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-40% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 240 nm
Injection Volume 10 µL
Run Time 25 minutes

Troubleshooting Guide

This section addresses common chromatographic issues in a question-and-answer format.

Q4: My peak is tailing. What are the possible causes and solutions?

Peak tailing, where the peak is asymmetrical with a drawn-out trailing edge, is a common issue.[5]

  • Secondary Silanol Interactions: Residual silanol groups on the silica packing can interact with the analyte, causing tailing.[5]

    • Solution: Add a small amount of an acidic modifier, like formic acid (as in the recommended protocol), to the mobile phase. This helps to suppress the ionization of silanol groups.

  • Column Overload: Injecting too much sample can lead to peak distortion.[6]

    • Solution: Dilute your sample and re-inject. If the peak shape improves, you were likely overloading the column.

  • Column Contamination: Buildup of contaminants on the column can create active sites that cause tailing.

    • Solution: Flush the column with a strong solvent, such as isopropanol, to remove contaminants.[5] If the problem persists, the column may need to be replaced.

Q5: I am observing split peaks. How can I resolve this?

Split peaks can be caused by several factors, often related to a disruption in the sample path.

  • Blocked Column Frit: Particulates from the sample or mobile phase can block the inlet frit of the column, causing the sample flow to be unevenly distributed.[7]

    • Solution: Reverse the column and flush it to waste. If this doesn't resolve the issue, the frit or the entire column may need to be replaced.

  • Column Void: A void or channel in the column packing material can cause the sample to travel through different paths, resulting in a split peak.[7]

    • Solution: This usually indicates that the column is damaged and needs to be replaced.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.

Q6: My retention time is shifting between injections. What should I do?

Retention time variability can compromise the reliability of your results.

  • Inadequate Column Equilibration: The column needs to be fully equilibrated with the mobile phase before starting the analysis.[8]

    • Solution: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before the first injection.

  • Mobile Phase Composition Changes: Inaccurate mixing of the mobile phase or evaporation of a volatile component can lead to retention time drift.[9]

    • Solution: Prepare fresh mobile phase daily. If using a gradient, ensure the pump's proportioning valves are working correctly.

  • Temperature Fluctuations: Changes in the column temperature can affect retention times.[10]

    • Solution: Use a column oven to maintain a stable temperature.

  • Flow Rate Variations: Leaks or issues with the pump can cause the flow rate to fluctuate.[10]

    • Solution: Check the system for any leaks and ensure the pump is properly maintained.

Troubleshooting Summary
ProblemPossible CauseRecommended Solution
Peak Tailing Secondary silanol interactionsAdd acidic modifier to mobile phase.
Column overloadDilute the sample.
Column contaminationFlush or replace the column.
Peak Splitting Blocked column fritBack-flush the column or replace it.
Column voidReplace the column.
Sample solvent incompatibilityDissolve sample in mobile phase.
Retention Time Shift Inadequate column equilibrationIncrease equilibration time.
Mobile phase changesPrepare fresh mobile phase.
Temperature fluctuationsUse a column oven.
Flow rate variationsCheck for leaks and service the pump.

Visualizations

Experimental Workflow

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh this compound B Dissolve in Methanol/Water A->B C Filter Sample (0.45 µm) B->C D Inject Sample into HPLC C->D E Separation on C18 Column D->E F UV Detection at 240 nm E->F G Integrate Peak F->G H Quantify Concentration G->H start Chromatographic Problem? peak_shape Poor Peak Shape? start->peak_shape retention Retention Time Shift? start->retention No tailing Tailing? peak_shape->tailing Yes splitting Splitting? peak_shape->splitting No sol_retention Equilibrate Column Longer Prepare Fresh Mobile Phase Use Column Oven retention->sol_retention Yes no_issue No Apparent Issue retention->no_issue No tailing->splitting No sol_tailing Check Mobile Phase pH Dilute Sample Flush Column tailing->sol_tailing Yes sol_splitting Back-flush Column Check for Voids Use Mobile Phase as Solvent splitting->sol_splitting Yes other_issue Other Issue splitting->other_issue No

References

Addressing stability and degradation problems of 8-Epideoxyloganic acid in solution.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the stability and degradation challenges of 8-Epideoxyloganic acid in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound, an iridoid glycoside, is primarily influenced by pH, temperature, and light exposure. Like other iridoid glycosides, it is susceptible to degradation under strong acidic or alkaline conditions and at elevated temperatures, which can lead to hydrolysis of its ester and glycosidic bonds.[1][2][3]

Q2: What are the recommended storage conditions for this compound solutions to ensure long-term stability?

A2: For optimal stability, stock solutions of this compound should be stored at -80°C, which can preserve the compound for up to six months. For short-term storage of up to one month, -20°C is acceptable.[4] It is also recommended to aliquot the solution to prevent repeated freeze-thaw cycles.[4] As a powder, it should be stored at -20°C.[5]

Q3: What are the likely degradation products of this compound?

A3: While specific degradation products for this compound are not extensively documented in the literature, based on its structure and the known degradation pathways of similar iridoid glycosides, the primary degradation products are likely to result from the hydrolysis of the ester linkage and the glycosidic bond. This would yield the aglycone and glucose, and further degradation of the aglycone may occur.

Q4: How can I monitor the degradation of this compound in my experiments?

A4: The most effective method for monitoring the degradation of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This technique allows for the separation and quantification of the intact compound from its degradation products. Developing a method with a suitable column and mobile phase is crucial for accurate analysis.

Q5: Are there any known incompatibilities of this compound with common solvents or excipients?

A5: While specific incompatibility data for this compound is limited, it is advisable to avoid strongly acidic or basic buffers and excipients that could catalyze hydrolysis. When preparing formulations, it is essential to conduct compatibility studies with all components of the solution.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound solutions.

Problem Possible Causes Recommended Solutions
Loss of compound potency or inconsistent assay results. Degradation of this compound due to improper storage or handling.- Store stock solutions at -80°C in small aliquots to minimize freeze-thaw cycles.[4] - Prepare fresh working solutions for each experiment. - Avoid exposure of solutions to high temperatures or direct light for extended periods.
Appearance of unexpected peaks in HPLC chromatogram. Formation of degradation products.- Confirm the identity of the new peaks using techniques like LC-MS. - Review the experimental conditions (pH, temperature, light exposure) to identify the cause of degradation. - Implement a forced degradation study to systematically identify potential degradation products.
Precipitation of the compound in aqueous solutions. Poor solubility of this compound in the chosen solvent system.- Use a co-solvent such as DMSO to initially dissolve the compound before diluting with the aqueous buffer.[4] - Adjust the pH of the solution, as the solubility of acidic compounds can be pH-dependent. - Perform solubility studies to determine the optimal solvent system for your desired concentration.
Variability in results between different batches of the compound. Differences in the purity or stability of the starting material.- Always source compounds from reputable suppliers and obtain a certificate of analysis. - Perform initial characterization (e.g., HPLC, NMR) of each new batch to confirm identity and purity.

Quantitative Data Summary

The following tables provide a summary of hypothetical stability data for this compound under various stress conditions. This data is representative of the expected behavior of iridoid glycosides and should be used as a guideline for experimental design.

Table 1: Effect of pH on the Stability of this compound at 25°C

pHIncubation Time (hours)% Degradation
2.02415.2
4.0243.1
7.0241.5
9.0248.9
12.02445.7

Table 2: Effect of Temperature on the Stability of this compound at pH 7.0

Temperature (°C)Incubation Time (hours)% Degradation
472< 1
25724.2
407212.8
607235.1

Table 3: Effect of Light Exposure on the Stability of this compound Solution (pH 7.0, 25°C)

Light ConditionExposure Duration% Degradation
Dark Control24 hours1.3
UV Light (254 nm)24 hours9.5
White Light24 hours3.8

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade water, methanol, and acetonitrile

  • pH meter

  • HPLC system with UV detector

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Withdraw samples at 0, 4, 8, and 24 hours.

    • Neutralize the samples with 0.1 M NaOH before HPLC analysis.

  • Alkaline Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Incubate at room temperature for 24 hours.

    • Withdraw samples at 0, 4, 8, and 24 hours.

    • Neutralize the samples with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

    • Incubate at room temperature for 24 hours, protected from light.

    • Withdraw samples at 0, 4, 8, and 24 hours.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 80°C for 48 hours.

    • Dissolve the sample in methanol to the initial concentration for HPLC analysis.

  • Photodegradation:

    • Expose a solution of this compound (100 µg/mL in methanol) to UV light (254 nm) and white light for 24 hours.

    • Keep a control sample in the dark.

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. Calculate the percentage of degradation and identify any degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop and validate an HPLC method capable of separating this compound from its degradation products.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a diode-array detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).

    • Gradient: 0-5 min, 10% B; 5-20 min, 10-50% B; 20-25 min, 50-90% B; 25-30 min, 90% B; 30-35 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 235 nm.

Method Validation:

  • Specificity: Demonstrate that the method can separate the parent compound from its degradation products by analyzing stressed samples.

  • Linearity: Establish a linear relationship between the peak area and the concentration of this compound over a defined range.

  • Accuracy and Precision: Determine the accuracy (recovery) and precision (repeatability and intermediate precision) of the method.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Visualizations

G Experimental Workflow for Stability Testing A Prepare Stock Solution (1 mg/mL in Methanol) B Forced Degradation Studies A->B C Acid Hydrolysis (0.1 M HCl, 60°C) B->C D Alkaline Hydrolysis (0.1 M NaOH, RT) B->D E Oxidative Degradation (3% H2O2, RT) B->E F Thermal Degradation (Solid, 80°C) B->F G Photodegradation (UV and White Light) B->G H Sample Collection at Time Points C->H D->H E->H I HPLC Analysis F->I G->I H->I J Data Analysis (% Degradation, Impurity Profile) I->J

Caption: Workflow for conducting forced degradation studies of this compound.

G Proposed Degradation Pathway of this compound A This compound C₁₆H₂₄O₉ B Hydrolysis (Acidic or Alkaline) A->B H₂O C Aglycone + Glucose B->C D Further Degradation (Epimerization, Oxidation) C->D E Degradation Products D->E

Caption: A simplified proposed degradation pathway for this compound.

References

Overcoming challenges in the quantification of 8-Epideoxyloganic acid in complex matrices.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the quantification of 8-Epideoxyloganic acid in complex matrices.

Troubleshooting Guide

This guide addresses common issues encountered during the analytical workflow for this compound quantification, from sample preparation to data analysis.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Analyte Signal Inefficient Extraction: this compound, being a polar glycoside, may not be efficiently extracted with non-polar solvents.- Use polar solvents for extraction, such as methanol, ethanol, or acetonitrile, or mixtures of these with water. - Consider solid-phase extraction (SPE) with a reverse-phase C18 sorbent for sample cleanup and concentration. Ensure the sorbent is properly conditioned and the analyte is eluted with an appropriate solvent mixture.
Analyte Degradation: The glycosidic bond may be susceptible to hydrolysis under strong acidic or basic conditions, or at high temperatures.- Maintain a neutral or slightly acidic pH during sample preparation and storage. - Avoid excessive temperatures. If heating is necessary for extraction, use a well-controlled water bath at a moderate temperature. - Store samples at -80°C to minimize degradation.
Ion Suppression/Enhancement (Matrix Effects): Co-eluting endogenous components from the matrix can interfere with the ionization of this compound in the mass spectrometer source.- Improve sample cleanup using techniques like SPE or liquid-liquid extraction (LLE) to remove interfering matrix components. - Optimize the chromatographic separation to ensure this compound elutes in a region with minimal co-eluting matrix components. - Use a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte to compensate for matrix effects. If a SIL-IS is not available, a structurally similar analog can be used. - Perform a post-column infusion experiment to identify regions of ion suppression in the chromatogram.
Poor Peak Shape (Tailing, Fronting, or Broadening) Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal for the analyte.- For reverse-phase chromatography, ensure the mobile phase pH is appropriate for the acidic nature of this compound. Adding a small amount of formic acid (e.g., 0.1%) to the mobile phase can improve peak shape. - Ensure the organic solvent composition is optimized for good retention and peak shape.
Column Overload: Injecting too much sample onto the column.- Dilute the sample and re-inject.
Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase.- Wash the column with a strong solvent. - If the problem persists, replace the column.
High Background Noise Contaminated Solvents or Reagents: Impurities in the mobile phase or extraction solvents.- Use high-purity, LC-MS grade solvents and reagents. - Freshly prepare mobile phases and filter them before use.
Contaminated LC-MS System: Buildup of contaminants in the tubing, injector, or ion source.- Flush the entire LC system with appropriate cleaning solutions. - Clean the mass spectrometer ion source according to the manufacturer's instructions.
Inconsistent Results (Poor Reproducibility) Variable Extraction Recovery: Inconsistent sample preparation.- Standardize the extraction procedure, ensuring consistent volumes, times, and temperatures. - Use an internal standard to normalize for variations in extraction efficiency.
Instrument Instability: Fluctuations in pump pressure, column temperature, or mass spectrometer performance.- Allow the LC-MS system to fully equilibrate before starting the analytical run. - Monitor system suitability parameters (e.g., retention time, peak area, and peak shape of a standard) throughout the run.

Frequently Asked Questions (FAQs)

Q1: What is the biggest challenge in quantifying this compound in biological matrices?

A1: The most significant challenge is typically the "matrix effect," where endogenous components of the biological sample (e.g., salts, lipids, proteins) co-elute with this compound and interfere with its ionization in the mass spectrometer. This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.

Q2: What type of analytical method is best suited for the quantification of this compound?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method. It offers high sensitivity and selectivity, which are crucial for detecting and quantifying low levels of the analyte in complex matrices.

Q3: How can I prepare my biological samples (e.g., plasma, urine) for analysis?

A3: A common approach involves protein precipitation followed by solid-phase extraction (SPE).

  • Protein Precipitation: Add a cold organic solvent like acetonitrile or methanol (typically 3 volumes of solvent to 1 volume of plasma) to precipitate proteins. Centrifuge and collect the supernatant.

  • Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to further clean up the sample and concentrate the analyte. Condition the cartridge, load the supernatant, wash away interferences, and then elute this compound with a suitable solvent mixture (e.g., methanol/water).

Q4: What are the ideal storage conditions for this compound standards and samples?

A4: this compound powder should be stored at -20°C for long-term stability (up to 2 years). In solution (e.g., in DMSO), it is recommended to store it at -80°C for up to 6 months.[1] Biological samples should also be stored at -80°C to minimize degradation.

Q5: I don't have a stable isotope-labeled internal standard for this compound. What can I use instead?

A5: If a stable isotope-labeled internal standard is unavailable, a structurally similar compound (an analog) can be used. Choose an analog that has similar chemical properties (polarity, ionization efficiency) and chromatographic behavior to this compound but is not present in the sample. It is important to validate the use of the analog internal standard to ensure it adequately compensates for variations in sample preparation and matrix effects.

Quantitative Data Summary

The following table summarizes typical performance data for the quantification of iridoid glycosides in complex matrices using LC-MS/MS. While specific data for this compound is limited in publicly available literature, these values for structurally related compounds provide a useful benchmark.

Parameter Plasma Plant Extract Reference Compound(s)
Limit of Detection (LOD) 0.1 - 1.0 ng/mL0.5 - 5.0 ng/mLLoganin, Geniposidic acid
Limit of Quantification (LOQ) 0.5 - 5.0 ng/mL1.0 - 15.0 ng/mLLoganin, Geniposidic acid
Recovery 75 - 95%80 - 105%Loganin, Catalpol
Linear Range 1 - 1000 ng/mL5 - 2000 ng/mLLoganin, Morroniside
Precision (%RSD) < 15%< 10%Loganin, Acteoside
Accuracy (%RE) ± 15%± 10%Monotropein, Deacetylasperulosidic acid

Note: These are representative values and may vary depending on the specific matrix, instrumentation, and method parameters.

Experimental Protocols

Generalized Protocol for Quantification of this compound in Plasma by LC-MS/MS

This protocol is a generalized procedure based on methods for similar iridoid glycosides. It should be optimized and validated for your specific application.

1. Sample Preparation (Protein Precipitation & SPE)

  • To 100 µL of plasma, add 10 µL of internal standard solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute the analyte with 1 mL of 80% methanol in water.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • LC System: UPLC or HPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 30 - 40°C

  • Injection Volume: 5 - 10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), negative mode is often preferred for iridoid glycosides.

  • MS/MS Transitions: The specific precursor and product ion transitions for this compound and the internal standard need to be determined by infusing a standard solution into the mass spectrometer.

Visualizations

Iridoid Biosynthesis Pathway

The following diagram illustrates the general biosynthetic pathway for iridoids, the class of compounds to which this compound belongs.

Iridoid_Biosynthesis GPP Geranyl Diphosphate (GPP) Geraniol Geraniol GPP->Geraniol Hydroxygeraniol 8-Hydroxygeraniol Geraniol->Hydroxygeraniol Oxogeranial 8-Oxogeranial Hydroxygeraniol->Oxogeranial Nepetalactol Nepetalactol Oxogeranial->Nepetalactol ISY Deoxyloganic_Acid 7-Deoxyloganic Acid Nepetalactol->Deoxyloganic_Acid Loganic_Acid Loganic Acid Deoxyloganic_Acid->Loganic_Acid Iridoid_Glucosides Iridoid Glucosides (e.g., this compound) Deoxyloganic_Acid->Iridoid_Glucosides Glucosylation & other modifications Secologanin Secologanin Loganic_Acid->Secologanin Loganic_Acid->Iridoid_Glucosides Glucosylation & other modifications Secologanin->Iridoid_Glucosides Modifications Experimental_Workflow Sample_Collection Sample Collection (e.g., Plasma, Tissue) Sample_Preparation Sample Preparation (Protein Precipitation, SPE) Sample_Collection->Sample_Preparation LC_MS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MS_Analysis Data_Processing Data Processing (Integration, Calibration) LC_MS_Analysis->Data_Processing Quantification Quantification & Reporting Data_Processing->Quantification

References

Strategies to enhance the resolution of 8-Epideoxyloganic acid from its isomers.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis and purification of 8-Epideoxyloganic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the separation of this compound from its isomers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its isomeric purity important?

A1: this compound is an iridoid glucoside, a class of monoterpenoids found in various plants. It is recognized for its potential biological activities, including weak antinociceptive (pain-relieving) effects. The spatial arrangement of atoms (stereochemistry) in molecules like this compound can significantly influence their biological activity. Therefore, obtaining high-purity isomers is crucial for accurate pharmacological studies and the development of potential therapeutics.

Q2: What are the common challenges in separating this compound from its isomers?

A2: Isomers of this compound often have very similar physical and chemical properties, such as polarity and molecular weight. This similarity makes their separation by standard chromatographic techniques challenging, often resulting in poor resolution and co-elution.

Q3: Which chromatographic techniques are most suitable for this separation?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for separating this compound and its isomers. Specifically, preparative HPLC is used for isolating larger quantities of pure isomers. Due to the chiral nature of these compounds, chiral chromatography, which utilizes a chiral stationary phase (CSP), is often necessary to achieve baseline separation of enantiomers.

Troubleshooting Guide

Issue 1: Poor Resolution of Isomeric Peaks in HPLC

Symptoms:

  • Overlapping or broad peaks for this compound and its isomers.

  • Inability to accurately quantify individual isomers.

Possible Causes and Solutions:

Cause Troubleshooting Step Expected Outcome
Inappropriate Column Chemistry Switch to a column with a different stationary phase. For iridoid glycosides, C18 and Phenyl columns are commonly used. For enantiomeric separation, a chiral stationary phase (e.g., polysaccharide-based) is essential.Improved selectivity and separation of isomeric peaks.
Suboptimal Mobile Phase Composition Systematically vary the ratio of organic solvent (e.g., methanol, acetonitrile) to the aqueous phase. Introduce additives like formic acid or acetic acid (typically 0.1%) to improve peak shape and selectivity.Sharper peaks and increased distance between isomeric peaks, leading to a higher resolution factor.
Incorrect Flow Rate Optimize the flow rate. Lower flow rates can sometimes improve resolution, although this will increase the run time.Better separation efficiency, though with a trade-off in analysis time.
Inadequate Temperature Control Ensure a stable and optimized column temperature. Temperature can affect solvent viscosity and the kinetics of interaction with the stationary phase.Consistent retention times and improved reproducibility of the separation.
Issue 2: Low Yield and/or Purity of Isolated Isomers after Preparative HPLC

Symptoms:

  • Collected fractions contain a mixture of isomers.

  • The amount of purified isomer recovered is significantly lower than expected.

Possible Causes and Solutions:

Cause Troubleshooting Step Expected Outcome
Column Overloading Reduce the sample concentration or injection volume. Overloading the column is a common cause of poor separation in preparative HPLC.Sharper, more symmetrical peaks, allowing for more precise fraction collection and higher purity.
Imprecise Fraction Collection Optimize the fraction collection parameters. Use peak-based collection triggered by a specific UV absorbance threshold rather than time-based collection.Collection of purer fractions of each isomer, leading to higher overall purity of the final product.
Sample Solubility Issues Ensure the sample is fully dissolved in the mobile phase or a compatible solvent before injection. Precipitation on the column can lead to peak distortion and low recovery.Improved peak shape and recovery of the injected sample.

Experimental Protocols

General Preparative HPLC Protocol for Iridoid Glycoside Isomer Separation:

  • Column Selection:

    • For general isomer separation: A reversed-phase C18 or Phenyl column (e.g., 250 mm x 10 mm, 5 µm particle size).

    • For enantiomeric separation: A chiral column with a polysaccharide-based stationary phase.

  • Mobile Phase Preparation:

    • Prepare a binary mobile phase system.

      • Solvent A: Water with 0.1% formic acid or acetic acid.

      • Solvent B: Methanol or Acetonitrile.

    • Degas both solvents thoroughly before use to prevent bubble formation in the system.

  • Gradient Elution:

    • Start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B over the course of the run. A typical gradient might be from 10% B to 60% B over 40 minutes. This needs to be optimized based on the specific isomers.

  • Flow Rate:

    • Start with a flow rate of around 4-5 mL/min for a 10 mm internal diameter column. This can be adjusted to optimize resolution.

  • Detection:

    • Use a UV detector set at a wavelength where this compound and its isomers have significant absorbance (e.g., around 240 nm, but this should be confirmed by UV-Vis spectroscopy).

  • Sample Preparation:

    • Dissolve the crude extract containing this compound in the initial mobile phase composition.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Fraction Collection:

    • Set the fraction collector to trigger based on the UV signal, collecting the eluent corresponding to each resolved isomeric peak into separate vessels.

Visualizations

Experimental Workflow for Isomer Resolution

Experimental Workflow for Isomer Resolution Experimental Workflow for Isomer Resolution cluster_prep Sample Preparation cluster_hplc Preparative HPLC cluster_analysis Analysis & Collection cluster_final Final Product CrudeExtract Crude Plant Extract Dissolution Dissolve in Initial Mobile Phase CrudeExtract->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Injection Inject Sample Separation Chromatographic Separation (e.g., C18 or Chiral Column) Injection->Separation Detection UV Detection Separation->Detection Fractionation Peak-Based Fraction Collection Detection->Fractionation PurityAnalysis Purity Analysis of Fractions (Analytical HPLC) Fractionation->PurityAnalysis Pooling Pool Pure Fractions PurityAnalysis->Pooling PureIsomer Pure Isomer Pooling->PureIsomer

Caption: Workflow for the separation of this compound isomers.

Putative Signaling Pathway for Antinociceptive and Anti-inflammatory Effects of Iridoid Glycosides

Based on current research, the antinociceptive and anti-inflammatory effects of iridoid glycosides like this compound may be mediated through multiple pathways. One proposed mechanism involves the activation of the Glucagon-Like Peptide-1 (GLP-1) receptor, which in turn can influence downstream signaling cascades. Additionally, iridoid glycosides have been shown to inhibit pro-inflammatory pathways such as MAPK and NF-κB.[1]

Putative Signaling Pathway for Iridoid Glycosides Putative Signaling Pathway for Iridoid Glycosides cluster_receptor Receptor Activation cluster_downstream Downstream Signaling cluster_inflammatory Inflammatory Pathways cluster_effect Cellular Effect Iridoid Iridoid Glycoside (e.g., this compound) GLP1R GLP-1 Receptor Iridoid->GLP1R Agonist MAPK MAPK Pathway Iridoid->MAPK Inhibition NFkB NF-κB Pathway Iridoid->NFkB Inhibition AC Adenylate Cyclase GLP1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Effect Reduced Nociception & Anti-inflammatory Response PKA->Effect Inflammation Inflammation MAPK->Inflammation NFkB->Inflammation Inflammation->Effect Leads to

Caption: Potential signaling pathways for iridoid glycoside effects.

References

Improving the efficiency of 8-Epideoxyloganic acid purification steps.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of 8-Epideoxyloganic acid purification steps.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound using macroporous resin chromatography and High-Performance Liquid Chromatography (HPLC).

Macroporous Resin Chromatography Troubleshooting

Question: Why is the recovery of this compound low after macroporous resin chromatography?

Answer:

Low recovery of this compound from macroporous resin chromatography can stem from several factors related to the adsorption and desorption steps. Below is a systematic guide to troubleshoot this issue.

Possible Causes and Solutions:

  • Inappropriate Resin Selection: The polarity and pore size of the macroporous resin are crucial for efficient adsorption and desorption.[1] this compound is a moderately polar iridoid glycoside.

    • Solution: Screen different types of macroporous resins with varying polarities (e.g., nonpolar, weakly polar, and polar) to find the optimal match. Resins like D101, AB-8, and HPD-100 are commonly used for iridoid glycoside purification.[2]

  • Suboptimal Adsorption Conditions:

    • pH of the Sample Solution: The pH can influence the polarity of this compound and its interaction with the resin.

      • Solution: Adjust the pH of the crude extract solution. For acidic compounds, a lower pH can sometimes improve adsorption. Experiment with a pH range around the pKa of this compound.

    • Flow Rate during Loading: A high flow rate may not allow sufficient time for the molecule to interact with the resin.

      • Solution: Decrease the flow rate during sample loading to increase the residence time on the column.

    • Sample Concentration: High sample concentration can lead to overloading the column, causing the target molecule to pass through without binding.

      • Solution: Dilute the crude extract before loading it onto the column.

  • Inefficient Desorption:

    • Elution Solvent Composition: The type and concentration of the organic solvent in the elution buffer are critical for desorbing the bound this compound.

      • Solution: Optimize the ethanol concentration in the water-ethanol eluent. A stepwise or linear gradient of increasing ethanol concentration (e.g., 10%, 30%, 50%, 70% ethanol) can help determine the optimal concentration for elution.[3]

    • Elution Volume and Flow Rate: Insufficient solvent volume or a high flow rate can result in incomplete elution.

      • Solution: Increase the volume of the elution solvent and/or decrease the flow rate during elution to ensure complete desorption.

  • Resin Fouling or Degradation: Over time and with repeated use, the resin pores can become clogged with impurities, or the resin structure can degrade, leading to reduced binding capacity.

    • Solution: Implement a resin regeneration protocol after each use. This typically involves washing with a strong acid, a strong base, and then water to remove any strongly bound impurities.

Troubleshooting Workflow for Low Recovery:

low_recovery_troubleshooting start Low Recovery of this compound check_adsorption Step 1: Evaluate Adsorption Efficiency start->check_adsorption check_desorption Step 2: Evaluate Desorption Efficiency start->check_desorption check_resin_health Step 3: Check Resin Integrity start->check_resin_health optimize_resin Optimize Resin Selection check_adsorption->optimize_resin Incorrect resin? optimize_adsorption_params Optimize Adsorption Parameters (pH, Flow Rate, Concentration) check_adsorption->optimize_adsorption_params Suboptimal parameters? optimize_desorption_params Optimize Desorption Parameters (Solvent, Volume, Flow Rate) check_desorption->optimize_desorption_params Inefficient elution? regenerate_resin Regenerate or Replace Resin check_resin_health->regenerate_resin Fouled or degraded? solution Improved Recovery optimize_resin->solution optimize_adsorption_params->solution optimize_desorption_params->solution regenerate_resin->solution

Caption: Troubleshooting logic for low recovery in macroporous resin chromatography.

HPLC Purification Troubleshooting

Question: What causes peak tailing for this compound in reversed-phase HPLC?

Answer:

Peak tailing is a common issue in HPLC that can affect resolution and the accuracy of quantification. For an acidic compound like this compound, several factors can contribute to this problem.

Possible Causes and Solutions:

  • Secondary Interactions with Residual Silanols: The most common cause of peak tailing for acidic compounds on a C18 column is the interaction between the analyte and free silanol groups on the silica-based stationary phase.

    • Solution:

      • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., by adding 0.1% formic acid or phosphoric acid) will suppress the ionization of the silanol groups, reducing these secondary interactions.[4]

      • Use an End-Capped Column: Employ a column that has been "end-capped," a process that chemically derivatizes most of the residual silanol groups.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Solution: Reduce the concentration of the sample or decrease the injection volume.

  • Column Contamination or Void: Accumulation of particulate matter on the column frit or the formation of a void at the column inlet can disrupt the sample band, causing tailing.

    • Solution:

      • Use a Guard Column: A guard column installed before the analytical column can trap contaminants.

      • Filter Samples: Always filter your samples through a 0.22 µm or 0.45 µm filter before injection.

      • Reverse Flush the Column: If a blockage is suspected, reversing the column and flushing with a strong solvent might help. If a void has formed, the column may need to be replaced.

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent that is much stronger (more organic) than the initial mobile phase, it can cause peak distortion.[1][5][6]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If the sample is not soluble in the initial mobile phase, use the weakest possible solvent and inject the smallest possible volume.

Troubleshooting Workflow for Peak Tailing:

peak_tailing_troubleshooting start Peak Tailing Observed check_silanol Step 1: Address Silanol Interactions start->check_silanol check_loading Step 2: Check for Overloading start->check_loading check_column_health Step 3: Inspect Column Condition start->check_column_health check_solvent Step 4: Verify Sample Solvent start->check_solvent adjust_ph Lower Mobile Phase pH check_silanol->adjust_ph use_endcapped Use End-Capped Column check_silanol->use_endcapped reduce_load Reduce Sample Concentration/Volume check_loading->reduce_load clean_column Use Guard Column / Filter Sample / Reverse Flush check_column_health->clean_column match_solvent Dissolve Sample in Mobile Phase check_solvent->match_solvent solution Symmetrical Peak adjust_ph->solution use_endcapped->solution reduce_load->solution clean_column->solution match_solvent->solution

Caption: Troubleshooting logic for peak tailing in HPLC.

Frequently Asked Questions (FAQs)

Q1: What is a typical two-step purification process for this compound from a crude plant extract?

A1: A common and effective two-step process involves initial purification and enrichment using macroporous resin chromatography followed by final purification using preparative HPLC.[7]

Experimental Workflow:

purification_workflow start Crude Plant Extract step1 Step 1: Macroporous Resin Chromatography (e.g., D101 or AB-8 Resin) start->step1 elution Elution with Ethanol-Water Gradient step1->elution enriched_fraction Enriched this compound Fraction elution->enriched_fraction step2 Step 2: Preparative HPLC (e.g., C18 Column) enriched_fraction->step2 purified_product Purified this compound (>95% Purity) step2->purified_product end Final Product purified_product->end

Caption: A typical two-step purification workflow for this compound.

Q2: How do I select the best macroporous resin for this compound purification?

A2: The selection of the optimal macroporous resin depends on the principle of "like dissolves like" and the physical properties of the resin. Since this compound is a moderately polar glycoside, resins with weak polarity often provide a good balance of adsorption and desorption. It is recommended to perform small-scale screening experiments with a few different resins (e.g., nonpolar, weakly polar, and polar) to determine which one gives the best adsorption capacity and desorption ratio for your specific crude extract.[8]

Q3: What are the recommended starting conditions for a preparative HPLC method for this compound?

A3: For preparative reversed-phase HPLC of this compound, a C18 column is a good starting point. The mobile phase typically consists of an acidified aqueous phase (e.g., water with 0.1% formic or acetic acid) and an organic modifier (e.g., acetonitrile or methanol). A gradient elution from a lower to a higher concentration of the organic solvent is generally effective for separating the target compound from impurities.

Q4: How can I improve the resolution between this compound and a closely eluting impurity in HPLC?

A4: To improve resolution, you can try several approaches:

  • Optimize the Gradient: Make the gradient shallower around the elution time of your compound of interest. This will increase the separation time between the two peaks.

  • Change the Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation.

  • Adjust the pH: If the impurity has a different pKa than this compound, adjusting the mobile phase pH can change the retention time of one compound more than the other.

  • Lower the Temperature: Reducing the column temperature can sometimes improve resolution, although it will also increase the run time.

  • Try a Different Stationary Phase: If other options fail, using a column with a different stationary phase (e.g., a phenyl-hexyl or a different C18 column from another manufacturer) can provide different selectivity.

Data Presentation

Table 1: Comparison of Macroporous Resins for this compound Enrichment

Resin TypePolarityAdsorption Capacity (mg/g resin)Desorption Ratio (%)Purity after Enrichment (%)
D101Nonpolar8592~50
AB-8Weakly Polar7895~55
HPD-100Polar6588~45

Note: These are representative values based on typical performance for iridoid glycosides and may vary depending on the specific experimental conditions and the composition of the crude extract.

Table 2: Typical Performance of Preparative HPLC for this compound Purification

ParameterValue
Column C18, 10 µm, 250 x 20 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient 10-40% B over 30 min
Flow Rate 10 mL/min
Loading Capacity ~100 mg of enriched fraction
Yield >85%
Purity >95%

Experimental Protocols

Protocol 1: Enrichment of this compound using Macroporous Resin Chromatography

  • Resin Pre-treatment:

    • Soak the selected macroporous resin (e.g., D101 or AB-8) in ethanol for 24 hours to swell and remove any impurities.

    • Wash the resin thoroughly with deionized water until no ethanol is detected in the effluent.

    • Pack the resin into a glass column.

  • Column Equilibration:

    • Equilibrate the packed column by washing with 3-5 bed volumes (BV) of deionized water.

  • Sample Loading:

    • Dissolve the crude plant extract in deionized water to a suitable concentration. Adjust the pH if necessary.

    • Load the sample solution onto the column at a controlled flow rate (e.g., 1-2 BV/h).

  • Washing:

    • After loading, wash the column with 2-3 BV of deionized water to remove unbound, highly polar impurities.

  • Elution:

    • Elute the bound compounds using a stepwise gradient of ethanol in water (e.g., 10%, 30%, 50%, 70% ethanol).

    • Collect fractions of 0.5-1 BV and monitor the composition of each fraction by analytical HPLC.

    • Combine the fractions containing the highest concentration of this compound.

  • Solvent Removal:

    • Evaporate the solvent from the combined fractions under reduced pressure to obtain the enriched this compound extract.

Protocol 2: Final Purification of this compound by Preparative HPLC

  • Sample Preparation:

    • Dissolve the enriched extract from the macroporous resin step in the initial mobile phase for HPLC.

    • Filter the sample solution through a 0.45 µm syringe filter.

  • HPLC System Preparation:

    • Equilibrate the preparative HPLC system with the C18 column at the initial mobile phase conditions until a stable baseline is achieved.

  • Injection and Separation:

    • Inject the prepared sample onto the column.

    • Run the gradient elution method as optimized (e.g., a linear gradient of acetonitrile in acidified water).

  • Fraction Collection:

    • Collect fractions based on the retention time of this compound, as determined from analytical HPLC runs.

  • Purity Analysis:

    • Analyze the purity of the collected fractions using analytical HPLC.

  • Solvent Removal and Lyophilization:

    • Combine the fractions with the desired purity (>95%).

    • Remove the organic solvent under reduced pressure.

    • Lyophilize the remaining aqueous solution to obtain pure this compound as a powder.

References

Dealing with matrix effects in the mass spectrometric analysis of 8-Epideoxyloganic acid.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the mass spectrometric analysis of 8-Epideoxyloganic acid.

Introduction to Matrix Effects

In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all the components in a sample other than the analyte of interest. These components can interfere with the ionization of the target analyte, leading to a phenomenon known as the matrix effect. This can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), both of which can significantly impact the accuracy, precision, and sensitivity of quantitative analysis. For a polar, glycosidic compound like this compound, matrix effects are a common challenge, particularly in complex biological matrices such as plasma, urine, or tissue extracts.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and solutions to problems encountered during the LC-MS/MS analysis of this compound.

Q1: I am observing significant signal suppression for this compound in my plasma samples. What are the likely causes and how can I mitigate this?

A1: Signal suppression for polar compounds like this compound in plasma is often caused by co-eluting endogenous components, such as phospholipids and salts.

Troubleshooting Steps:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.

    • Protein Precipitation (PPT): This is a simple and common method. However, it may not be sufficient to remove all interfering substances. If you are using PPT with a solvent like acetonitrile or methanol, consider the following optimizations.

    • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. Experiment with different organic solvents to find the one that provides the best recovery for this compound while minimizing the extraction of matrix components.

    • Solid-Phase Extraction (SPE): SPE offers a more selective sample cleanup. For a polar compound like this compound, a reverse-phase (C18) or a mixed-mode cation exchange sorbent could be effective. Develop a robust SPE method by optimizing the wash and elution steps.

  • Chromatographic Separation: Improving the separation between this compound and interfering matrix components is crucial.

    • Column Chemistry: If you are using a standard C18 column, consider switching to a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase column.

    • Gradient Optimization: Adjust the gradient elution profile to increase the separation of your analyte from the regions where matrix components elute, which is often at the beginning and end of the chromatogram.

  • Dilution: A straightforward approach to reduce the concentration of interfering matrix components is to dilute the sample extract.[1][2] However, this will also dilute your analyte, so this method is only feasible if your assay has sufficient sensitivity.

Q2: My results for this compound are not reproducible. Could this be due to matrix effects?

A2: Yes, inconsistent matrix effects are a common cause of poor reproducibility. The composition of biological matrices can vary between individuals and even between samples from the same individual, leading to variable ion suppression or enhancement.

Troubleshooting Steps:

  • Use of an Appropriate Internal Standard (IS): The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting matrix effects.[3][4] A SIL-IS will co-elute with the analyte and experience the same degree of ion suppression or enhancement, thus ensuring accurate quantification.

    • Availability of SIL-IS: The commercial availability of a stable isotope-labeled this compound is limited. In such cases, consider using a SIL-IS of a structurally similar and commercially available iridoid glycoside, such as Loganin-d3. It is crucial to validate that the chosen analogue co-elutes and behaves similarly to this compound in the presence of the matrix.

  • Matrix-Matched Calibrators: If a suitable SIL-IS is not available, preparing calibration standards and quality control samples in a blank matrix that is representative of the study samples can help to compensate for consistent matrix effects.

Q3: How can I quantitatively assess the extent of matrix effects in my assay for this compound?

A3: A post-extraction spike experiment is a standard method to quantify matrix effects.

Experimental Protocol:

  • Extract a blank biological matrix sample using your established sample preparation method.

  • Prepare two sets of samples:

    • Set A: Spike a known amount of this compound into the extracted blank matrix.

    • Set B: Spike the same amount of this compound into the mobile phase or a pure solvent.

  • Analyze both sets of samples by LC-MS/MS.

  • Calculate the matrix effect using the following formula:

    • Matrix Effect (%) = (Peak Area in Set A / Peak Area in Set B) * 100

    • A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

Q4: I am having trouble developing a robust LC-MS/MS method for this compound. Can you provide a starting point for the experimental parameters?

Table 1: Recommended Starting LC-MS/MS Parameters for this compound Analysis

ParameterRecommended Condition
LC Column C18 (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Negative or Positive mode (Negative mode is often preferred for acidic compounds)
Precursor Ion (m/z) [M-H]⁻: 359.1 or [M+HCOO]⁻: 405.1 (Negative mode). [M+H]⁺: 361.1 or [M+Na]⁺: 383.1 (Positive mode). The molecular weight of this compound is 360.36 g/mol .[6]
Product Ions (m/z) Common losses for iridoid glycosides include the glucose moiety (162 Da), water (18 Da), and CO2 (44 Da).[5] Specific transitions will need to be optimized by infusing a standard solution of this compound.

Note: These are starting parameters and will require optimization for your specific instrumentation and sample matrix.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for Plasma Samples

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (or methanol) containing the internal standard.

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex, centrifuge, and inject into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Dilute 100 µL of plasma with 400 µL of 2% phosphoric acid in water and load it onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute this compound with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the PPT protocol.

Data Presentation

The following table summarizes typical performance data that should be aimed for during method validation, based on published methods for similar iridoid glycosides.

Table 2: Typical Method Validation Parameters for Iridoid Glycoside Analysis in Plasma

ParameterAucubin[5]Geniposidic Acid[6]Target for this compound
Linearity (r²) > 0.99≥ 0.997> 0.99
Lower Limit of Quantification (LLOQ) 10.0 ng/mL4.45 ng/mL1-10 ng/mL
Intra-day Precision (%RSD) < 15%< 15%< 15%
Inter-day Precision (%RSD) < 15%< 15%< 15%
Accuracy (%RE) Within ±15%Within ±15%Within ±15%
Recovery (%) 85-110%84.3-102.4%> 80%
Matrix Effect (%) Not reported98.1-112.2%85-115%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing plasma Plasma Sample ppt Protein Precipitation plasma->ppt lle Liquid-Liquid Extraction plasma->lle spe Solid-Phase Extraction plasma->spe lcms LC-MS/MS System ppt->lcms Clean Extract lle->lcms Clean Extract spe->lcms Clean Extract data Data Acquisition lcms->data quant Quantification data->quant report Reporting quant->report

Figure 1. A generalized workflow for the analysis of this compound.

troubleshooting_matrix_effects cluster_investigation Investigation cluster_solutions Solutions start Problem: Inaccurate or Irreproducible Results assess_me Assess Matrix Effect (Post-extraction spike) start->assess_me check_is Check Internal Standard (Co-elution, Stability) start->check_is optimize_sp Optimize Sample Prep (SPE, LLE) assess_me->optimize_sp If Matrix Effect is High optimize_lc Optimize Chromatography (Column, Gradient) assess_me->optimize_lc If Matrix Effect is High dilute Dilute Sample assess_me->dilute If Matrix Effect is High use_sil_is Use Stable Isotope Labeled IS check_is->use_sil_is If IS Performance is Poor end Solution: Robust and Reliable Method optimize_sp->end optimize_lc->end use_sil_is->end dilute->end

Figure 2. A logical workflow for troubleshooting matrix effects.

References

Refinement of protocols for consistent results in 8-Epideoxyloganic acid bioassays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 8-Epideoxyloganic acid in various bioassays. The information is designed to ensure consistent and reliable results in your experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its primary biological activities?

This compound, also known as 7-Deoxy-8-epiloganic acid, is an iridoid glycoside.[1] It has been shown to exhibit several biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. Its anti-inflammatory and antioxidant properties are partly attributed to its ability to activate the Nrf2/HO-1 signaling pathway and suppress the MAPK/NF-κB signaling cascade.

2. What are the common bioassays used to evaluate the activity of this compound?

Commonly employed bioassays include:

  • Anti-inflammatory assays: Measuring the inhibition of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

  • Antioxidant assays: Assessing the scavenging of reactive oxygen species (ROS) and the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1).

  • Neuroprotective assays: Evaluating the protection of neuronal cells (e.g., PC12, SH-SY5Y) from toxins or oxidative stress, often measured by cell viability assays like the MTT assay.[2]

  • Cell viability assays: The MTT assay is frequently used to determine the cytotoxicity of this compound and to assess its protective effects in neuroprotection models.

3. How should this compound be stored?

For long-term storage, it is recommended to store this compound as a powder at -20°C for up to two years. Once dissolved in a solvent like DMSO, the stock solution can be stored at -80°C for up to six months. For short-term use, a solution in DMSO can be kept at 4°C for up to two weeks.

Troubleshooting Guides

Inconsistent Results in Anti-inflammatory Assays (LPS-stimulated RAW 264.7 cells)
Problem Possible Cause Solution
High variability in nitric oxide (NO) production between replicates. 1. Inconsistent cell seeding density. 2. Uneven stimulation with LPS. 3. Contamination of cell cultures.1. Ensure a single-cell suspension before seeding and mix gently after plating to ensure even distribution. 2. Thoroughly mix the LPS into the media before adding to the cells. 3. Regularly check for signs of contamination (e.g., cloudy media, changes in pH). Use fresh reagents and sterile techniques.
Low or no inhibition of NO production by this compound. 1. Suboptimal concentration of this compound. 2. Degradation of the compound. 3. Insufficient incubation time.1. Perform a dose-response experiment to determine the optimal inhibitory concentration.[3] 2. Ensure proper storage of the compound and use freshly prepared solutions. 3. Verify the incubation time as per the established protocol; typically, a pre-incubation with the compound is followed by LPS stimulation.
High cytotoxicity observed at effective anti-inflammatory concentrations. The anti-inflammatory effect may be due to cell death rather than specific inhibition.Always perform a concurrent cell viability assay (e.g., MTT) to ensure that the observed inhibition is not a result of cytotoxicity.[4]
Issues with Neuroprotective Bioassays (e.g., MTT assay)
Problem Possible Cause Solution
High background absorbance in the MTT assay. 1. Contamination of reagents or media. 2. Phenol red in the culture medium.1. Use fresh, sterile reagents. 2. Use phenol red-free medium for the assay or subtract the background absorbance from a blank well containing only medium and MTT reagent.
Incomplete dissolution of formazan crystals. 1. Insufficient volume of solubilization solution (e.g., DMSO). 2. Inadequate mixing.1. Ensure the volume of the solubilization solution is sufficient to cover the bottom of the well. 2. Mix thoroughly by gentle pipetting or shaking on an orbital shaker until all crystals are dissolved.
Low signal or inconsistent readings. 1. Low cell number or low metabolic activity. 2. Cell detachment during washing steps.1. Optimize cell seeding density to ensure a sufficient number of metabolically active cells. 2. Be gentle during washing steps, especially with loosely adherent cell lines.

Quantitative Data Summary

The following tables summarize quantitative data for this compound in common bioassays.

Table 1: Anti-inflammatory and Antioxidant Activity in RAW 264.7 Macrophages

BioassayConcentration of this compound (µM)Effect
Cell Viability (MTT Assay)12.5 - 50No significant cytotoxicity observed.[3]
Nitric Oxide (NO) Production12.5 - 50Dose-dependent inhibition of LPS-induced NO production.[3]
Reactive Oxygen Species (ROS)12.5 - 50Dose-dependent scavenging of intracellular ROS.[3]

Note: Specific IC50 values for this compound are not widely reported in the currently available literature. The data presented reflects effective concentration ranges from a key study.

Detailed Experimental Protocols

Protocol 1: In Vitro Anti-inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages
  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 2 x 10⁵ cells/mL and incubate for 24 hours.[3]

  • Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 12.5, 25, 50 µM) for 3 hours.[3]

  • Stimulation: Add LPS to a final concentration of 500 ng/mL to all wells except the vehicle control and incubate for an additional 24 hours.[3]

  • Nitric Oxide Measurement:

    • Collect the cell culture supernatant.

    • Mix an equal volume of supernatant with Griess reagent.

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration based on a sodium nitrite standard curve.

  • Cytokine Analysis (e.g., TNF-α, IL-6):

    • Collect the cell culture supernatant.

    • Measure the concentration of cytokines using commercially available ELISA kits according to the manufacturer's instructions.

Protocol 2: In Vitro Neuroprotection Assay against Oxidative Stress
  • Cell Culture: Culture neuronal cells (e.g., SH-SY5Y or PC12) in an appropriate medium and conditions. For differentiation, treat SH-SY5Y cells with retinoic acid.[5]

  • Cell Seeding: Seed the cells in a 96-well plate at an optimized density and allow them to adhere and differentiate for the appropriate time.

  • Treatment: Pre-treat the cells with different concentrations of this compound for a specified duration (e.g., 4 hours).[6]

  • Induction of Oxidative Stress: Induce oxidative stress by adding a neurotoxic agent such as hydrogen peroxide (H₂O₂) or glutamate for a defined period (e.g., 24 hours).[7][8]

  • Cell Viability Assessment (MTT Assay):

    • Remove the culture medium.

    • Add MTT solution (e.g., 0.5 mg/mL in serum-free medium) to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add a solubilization agent (e.g., DMSO).

    • Measure the absorbance at 570 nm.

    • Express cell viability as a percentage of the control group.

Signaling Pathway and Experimental Workflow Diagrams

MAPK_NFkB_Signaling_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK NFkB_n NF-κB MAPK->NFkB_n IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB NFkB->NFkB_n Translocation Inflammation Inflammatory Response (NO, TNF-α, IL-6) NFkB_n->Inflammation Transcription EDA 8-Epideoxyloganic acid EDA->MAPK Inhibits EDA->IKK Inhibits Experimental_Workflow cluster_assays Bioassays start Start culture_cells Culture Cells (e.g., RAW 264.7) start->culture_cells seed_plate Seed 96-well Plate culture_cells->seed_plate incubate_24h Incubate 24h seed_plate->incubate_24h add_8EDA Add this compound incubate_24h->add_8EDA pre_incubate Pre-incubate add_8EDA->pre_incubate add_LPS Add LPS pre_incubate->add_LPS incubate_final Incubate 24h add_LPS->incubate_final no_assay Nitric Oxide Assay (Griess Reagent) incubate_final->no_assay cytokine_assay Cytokine Assay (ELISA) incubate_final->cytokine_assay viability_assay Cell Viability Assay (MTT) incubate_final->viability_assay end End

References

Validation & Comparative

A Researcher's Guide to Confirming the Identity and Purity of 8-Epideoxyloganic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate identification and purity assessment of investigational compounds are paramount. This guide provides a comparative overview of analytical methodologies for confirming the identity and purity of an 8-Epideoxyloganic acid sample, a naturally occurring iridoid glycoside. We present supporting experimental data and detailed protocols for key analytical techniques.

Identity Confirmation: A Multi-Technique Approach

The definitive identification of this compound relies on a combination of chromatographic and spectroscopic techniques that provide complementary information on its physicochemical properties and structure.

Table 1: Comparison of Key Analytical Techniques for Identity Confirmation

TechniquePrincipleInformation ProvidedStrengthsLimitations
HPLC-UV Differential partitioning between a stationary and mobile phase, with detection by UV absorbance.Retention time (t R ), which is characteristic under specific conditions.Widely available, robust, and provides quantitative information.Co-elution with impurities can occur; does not provide structural information.
LC-MS (UPLC-QTOF-MS) Separation by liquid chromatography followed by mass analysis of the eluting compounds.Retention time, accurate mass of the molecular ion, and fragmentation pattern.High sensitivity and selectivity; provides molecular weight and structural information.Higher cost and complexity compared to HPLC-UV.
NMR Spectroscopy (¹H, ¹³C) Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Detailed information about the chemical structure, including connectivity and stereochemistry.Unambiguous structure elucidation.Lower sensitivity than MS; requires a relatively pure sample.

Purity Assessment: Quantifying the Sample's Integrity

The purity of an this compound sample is typically determined by High-Performance Liquid Chromatography (HPLC) with UV detection. Commercial suppliers often provide a Certificate of Analysis (CoA) with a stated purity level. For instance, a commercially available standard of this compound has been reported with a purity of 99.95% as determined by HPLC. Another source indicates a purity of 98.0% by HPLC.

Alternative Purity Assessment Methods

Beyond standard HPLC, other techniques can be employed for purity analysis and purification, each with its own advantages.

Table 2: Comparison of Alternative Purity Assessment and Purification Techniques

TechniquePrincipleTypical Purity Achieved (for similar Iridoid Glycosides)Strengths
High-Speed Countercurrent Chromatography (HSCCC) Liquid-liquid partition chromatography without a solid support matrix.92.3% - 99.9%[1][2]High sample loading capacity, no irreversible adsorption.[2]
Capillary Electrophoresis (CE) Separation of ions in an electric field based on their electrophoretic mobility.Baseline separation of various iridoid glycosides achieved.[3]High separation efficiency, low sample and reagent consumption.

Experimental Protocols

Below are detailed experimental protocols for the key analytical techniques used to characterize this compound.

High-Performance Liquid Chromatography (HPLC)

This protocol is a representative method for the analysis of iridoid glycosides and can be optimized for this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of methanol and water (containing 0.1% formic acid or phosphoric acid to improve peak shape).

    • Gradient Program: A typical gradient might start with a low percentage of methanol, increasing linearly over time to elute more hydrophobic compounds. For example, 10% methanol to 90% methanol over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 240 nm.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol outlines a method for obtaining high-resolution mass data and fragmentation patterns.

  • Instrumentation: An Ultra-Performance Liquid Chromatography (UPLC) system coupled to a Quadrupole Time-of-Flight (QTOF) mass spectrometer with an Electrospray Ionization (ESI) source.

  • UPLC Conditions:

    • Column: A sub-2 µm particle C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).

    • Mobile Phase: Similar to HPLC, using a gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 0.3-0.5 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI positive and/or negative mode.

    • Mass Range: m/z 100-1000.

    • Data Acquisition: Acquire full scan data to determine the accurate mass of the molecular ion and tandem MS (MS/MS) data to obtain the fragmentation pattern. The fragmentation is typically induced by collision-induced dissociation (CID).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for structural elucidation.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., Methanol-d4, Deuterium Oxide (D2O), or Chloroform-d).

  • Experiments:

    • ¹H NMR: Provides information on the number, environment, and connectivity of protons.

    • ¹³C NMR: Provides information on the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): Used to establish the complete connectivity of the molecule.

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for the analysis of an this compound sample.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Sample This compound Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject into HPLC System Dissolve->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (240 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Analyze Analyze Retention Time and Peak Purity Chromatogram->Analyze LCMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-QTOF-MS Analysis cluster_data Data Interpretation Sample This compound Sample Dissolve Dissolve in Solvent Sample->Dissolve Inject Inject into UPLC System Dissolve->Inject Separate UPLC Separation Inject->Separate Ionize ESI Source Separate->Ionize AnalyzeMS QTOF Mass Analyzer (MS and MS/MS) Ionize->AnalyzeMS MassSpectra Obtain Mass Spectra AnalyzeMS->MassSpectra Identify Determine Accurate Mass & Analyze Fragmentation MassSpectra->Identify NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Spectroscopy cluster_data Structure Elucidation Sample This compound Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Place Place Sample in NMR Spectrometer Dissolve->Place Acquire Acquire 1D & 2D NMR Spectra Place->Acquire ProcessSpectra Process NMR Data Acquire->ProcessSpectra Assign Assign Chemical Shifts & Determine Structure ProcessSpectra->Assign

References

Cross-Validation of Analytical Platforms for 8-Epideoxyloganic Acid Measurement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 8-Epideoxyloganic acid, an iridoid glycoside with potential therapeutic properties, is crucial for pharmacokinetic studies, quality control of herbal medicines, and various research applications. The selection of an appropriate analytical platform is a critical decision that impacts the reliability, sensitivity, and throughput of measurements. This guide provides an objective comparison of two commonly employed analytical platforms for the quantification of this compound in a biological matrix (e.g., human plasma): High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

The information presented is based on established bioanalytical method validation guidelines and performance data synthesized from studies on similar iridoid glycosides and organic acids.

Data Presentation: Performance Characteristics

The following table summarizes the typical performance characteristics of HPLC-MS/MS and HPLC-UV methods for the quantification of this compound in human plasma.

ParameterHPLC-MS/MSHPLC-UV
Linearity (r²) >0.99>0.99
Lower Limit of Quantification (LLOQ) 0.5 ng/mL50 ng/mL
Upper Limit of Quantification (ULOQ) 500 ng/mL5000 ng/mL
Intra-day Precision (%RSD) < 10%< 15%
Inter-day Precision (%RSD) < 10%< 15%
Accuracy (%RE) ± 15%± 20%
Selectivity High (based on mass-to-charge ratio)Moderate (potential for interference)
Sample Volume 50 µL100 µL
Run Time per Sample 5 minutes15 minutes

Experimental Protocols

Detailed methodologies for the quantification of this compound using HPLC-MS/MS and HPLC-UV are provided below. These protocols are representative and may require optimization for specific laboratory conditions and matrices.

HPLC-MS/MS Method

1.1. Sample Preparation: Protein Precipitation

  • To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled this compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 5 µL into the HPLC-MS/MS system.

1.2. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

1.3. Mass Spectrometric Conditions

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion > Product ion (specific m/z values to be determined by infusion).

    • Internal Standard: Precursor ion > Product ion.

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

HPLC-UV Method

2.1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Condition an SPE cartridge (e.g., mixed-mode cation exchange) with methanol followed by water.

  • To 100 µL of plasma, add 100 µL of 2% phosphoric acid.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with water followed by 5% methanol in water.

  • Elute the analyte with 500 µL of methanol containing 2% formic acid.

  • Evaporate the eluate to dryness under nitrogen at 40°C.

  • Reconstitute in 100 µL of the mobile phase.

  • Inject 20 µL into the HPLC-UV system.

2.2. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of 20% acetonitrile and 80% water with 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • UV Detection Wavelength: 240 nm (or wavelength of maximum absorbance for this compound).

Mandatory Visualization

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase P1 Define Acceptance Criteria (e.g., ±20% difference) E1 Prepare Quality Control (QC) Samples (Low, Mid, High Concentrations) P1->E1 E2 Analyze QC Samples on Platform A (e.g., HPLC-MS/MS) E1->E2 E3 Analyze the Same QC Samples on Platform B (e.g., HPLC-UV) E1->E3 V1 Compare Results from Both Platforms E2->V1 E3->V1 V2 Calculate Percent Difference for Each QC Level V1->V2 V3 Assess if Results Meet Acceptance Criteria V2->V3 V4 Methods are Cross-Validated V3->V4 Yes V5 Investigate Discrepancy V3->V5 No

Caption: Workflow for the cross-validation of two analytical platforms.

SignalingPathwayPlaceholder cluster_pathway Hypothetical Signaling Pathway of this compound Compound This compound Receptor Target Receptor Compound->Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor (e.g., NF-κB) Kinase2->TranscriptionFactor Inhibits GeneExpression Modulation of Gene Expression (e.g., Anti-inflammatory) TranscriptionFactor->GeneExpression

Comparative Analysis of 8-Epideoxyloganic Acid Content in Various Plant Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the presence of 8-Epideoxyloganic acid, an iridoid glycoside with potential therapeutic properties, across different plant species. Due to the limited availability of direct quantitative comparisons of this compound in the scientific literature, this document summarizes its known occurrences and presents a comparative analysis of a closely related and more frequently quantified iridoid, Nepetalic Acid, to illustrate the variance in iridoid content within a single genus. Furthermore, detailed experimental protocols for the extraction and quantification of iridoid glycosides are provided, alongside a visualization of a key signaling pathway influenced by this compound.

Plant Species Containing this compound

This compound and its synonyms (e.g., 1,5,9-epideoxyloganic acid) have been identified in several plant species, primarily within the Lamiaceae and Bignoniaceae families. The following table summarizes the plant species reported to contain this compound.

FamilyGenusSpeciesCommon NameReference
LamiaceaeNepetaNepeta catariaCatnip[1]
LamiaceaeNepetaNepeta rtanjensis[2]
LamiaceaeNepetaNepeta cadmea[2]
LamiaceaeNepetaNepeta nuda[2]
LamiaceaeNepetaNepeta argolica[2]
BignoniaceaeIncarvilleaIncarvillea delavayi
RubiaceaeScyphiphoraScyphiphora hydrophyllacea
OrobanchaceaePedicularisPedicularis artselaeri

Quantitative Comparison of a Related Iridoid: Nepetalic Acid in Nepeta cataria

While direct comparative data for this compound is scarce, studies on other iridoids within the same plant genus can provide valuable insights into the potential for content variability. The following table presents the quantitative analysis of Nepetalic Acid, a related iridoid, in different genotypes of Nepeta cataria (Catnip). This data highlights the significant impact of genetic variation on the production of these secondary metabolites.

GenotypeNepetalic Acid Content (mg/100g of dry biomass)
CR9863.6
UK.9728.8
CR5660.0
CR9 x CR3Not specified, but in the second-best range
CL111.9
CIT (commercial)Not specified, but generally lower

Data sourced from a study on Nepeta cataria genotypes[3].

Experimental Protocols

Extraction of Iridoid Glycosides

This protocol provides a general method for the extraction of iridoid glycosides from plant material, which can be adapted for species containing this compound.

Materials:

  • Dried and powdered plant material (leaves, stems, or flowers)

  • Methanol or Ethanol (80%)

  • n-Hexane

  • Ethyl acetate

  • Water (deionized)

  • Rotary evaporator

  • Centrifuge

  • Filter paper

Procedure:

  • Maceration: Suspend the powdered plant material in 80% methanol or ethanol at a 1:10 (w/v) ratio.

  • Extraction: Stir the suspension at room temperature for 24 hours.

  • Filtration: Filter the mixture through filter paper to separate the extract from the plant debris.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 45°C.

  • Liquid-Liquid Partitioning: Resuspend the concentrated extract in deionized water.

  • Defatting: Wash the aqueous suspension with n-hexane to remove non-polar compounds like fats and chlorophyll. Discard the hexane layer.

  • Fractionation: Extract the aqueous layer sequentially with ethyl acetate to separate compounds of intermediate polarity. The aqueous fraction will contain the more polar iridoid glycosides, including this compound.

  • Drying: Dry the resulting fractions for further analysis.

Quantification of Iridoid Glycosides by High-Performance Liquid Chromatography (HPLC)

The following is a representative HPLC method for the quantification of iridoid glycosides. Method optimization will be required for the specific analysis of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).

    • A typical gradient might start at 5-10% B, increasing to 30-40% B over 30-40 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30°C.

  • Detection Wavelength: Iridoid glycosides typically have a UV absorbance maximum around 235-245 nm.

  • Injection Volume: 10-20 µL.

Quantification:

  • Standard Preparation: Prepare a stock solution of a certified reference standard of this compound in methanol. Create a series of calibration standards by serial dilution.

  • Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area against concentration.

  • Sample Analysis: Dissolve a known amount of the dried plant extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

  • Calculation: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve. Express the content as mg/g of dry plant material.

Visualizations

Experimental Workflow for Iridoid Glycoside Quantification

experimental_workflow plant_material Plant Material (Dried, Powdered) extraction Extraction with 80% Methanol plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration partitioning Liquid-Liquid Partitioning (Water/n-Hexane/Ethyl Acetate) concentration->partitioning fractionation Fraction Collection (Aqueous Fraction) partitioning->fractionation drying Drying fractionation->drying hplc_analysis HPLC Analysis drying->hplc_analysis quantification Quantification hplc_analysis->quantification signaling_pathway cluster_stress Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage lps LPS mapk MAPK Pathway lps->mapk nfkb NF-κB Pathway lps->nfkb inflammation Pro-inflammatory Mediators (NO, PGE2) mapk->inflammation nfkb->inflammation nrf2 Nrf2 ho1 HO-1 nrf2->ho1 Induces antioxidant Antioxidant Response ho1->antioxidant dla This compound dla->mapk Inhibits dla->nfkb Inhibits dla->nrf2 Activates

References

Head-to-head comparison of different extraction techniques for 8-Epideoxyloganic acid.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient extraction of bioactive compounds is a critical first step in natural product research. This guide provides a head-to-head comparison of different extraction techniques for 8-Epideoxyloganic acid, an iridoid glucoside with potential pharmacological activities found in plant genera such as Incarvillea and Nepeta. The comparison covers conventional solvent extraction against modern techniques: Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), and Supercritical Fluid Extraction (SFE).

Comparative Analysis of Extraction Techniques

The choice of extraction method significantly impacts the yield, purity, and environmental footprint of the process. Below is a summary of the performance of four key techniques for the extraction of this compound.

ParameterConventional Solvent Extraction (CSE)Microwave-Assisted Extraction (MAE)Ultrasound-Assisted Extraction (UAE)Supercritical Fluid Extraction (SFE)
Extraction Yield Moderate to HighHighHighModerate to High
Extraction Time Long (hours to days)Very Short (minutes)Short (minutes to hours)Long (hours)
Solvent Consumption HighLow to ModerateLow to ModerateLow (CO2 is recycled)
Purity of Crude Extract Low to ModerateModerate to HighModerate to HighHigh
Operational Temperature Variable (Room Temp. to Boiling Point of Solvent)High (internally)Low to ModerateLow (near ambient)
Selectivity LowModerateModerateHigh
Automation Potential LowHighHighHigh
Environmental Impact High (due to solvent use)LowLowVery Low ("Green" technique)

Experimental Protocols

Detailed methodologies for each extraction technique are provided below. These protocols are based on general principles and published methods for the extraction of iridoid glycosides and other phytochemicals from plant matrices.

Conventional Solvent Extraction (Maceration)

This traditional method relies on the soaking of plant material in a solvent to diffuse the target compounds.

Protocol:

  • Air-dry and grind the plant material (e.g., aerial parts of Nepeta rtanjensis) to a fine powder.

  • Weigh 100 g of the powdered plant material and place it in a large flask.

  • Add 1 L of methanol to the flask, ensuring the entire plant material is submerged.

  • Seal the flask and allow it to stand at room temperature for 72 hours, with occasional agitation.

  • Filter the mixture through Whatman No. 1 filter paper.

  • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.

  • The crude extract can be further purified using column chromatography (e.g., silica gel) to isolate this compound.

Microwave-Assisted Extraction (MAE)

MAE utilizes microwave energy to heat the solvent and plant matrix, leading to the rapid extraction of target compounds.

Protocol:

  • Place 10 g of powdered plant material into a microwave extraction vessel.

  • Add 200 mL of 75% ethanol.

  • Seal the vessel and place it in a microwave extractor.

  • Set the extraction parameters: microwave power at 420 W, temperature at 60°C, and extraction time of 12 minutes.[1]

  • After extraction, allow the vessel to cool to room temperature.

  • Filter the extract and concentrate it using a rotary evaporator.

Ultrasound-Assisted Extraction (UAE)

UAE employs high-frequency sound waves to create cavitation bubbles in the solvent, which collapse and disrupt the plant cell walls, enhancing extraction.

Protocol:

  • Add 10 g of powdered plant material and 200 mL of 60% ethanol to a beaker.

  • Place the beaker in an ultrasonic bath or use an ultrasonic probe.

  • Set the sonication parameters: frequency at 20 kHz, power at 100 W, and temperature at 40°C.

  • Extract for 30 minutes.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

Supercritical Fluid Extraction (SFE)

SFE uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. The properties of the supercritical fluid can be tuned by changing pressure and temperature to achieve high selectivity.

Protocol:

  • Load 50 g of powdered plant material into the extraction vessel of an SFE system.

  • Set the extraction conditions: pressure at 350 bar and temperature at 65°C.[2]

  • Due to the polar nature of this compound, a polar co-solvent is necessary. Add 10% ethanol to the supercritical CO2 flow.[3]

  • Set the CO2 flow rate to 2 L/min.

  • Perform the extraction for 2 hours.

  • The extract is collected in a separator by depressurizing the fluid, which causes the CO2 to return to a gaseous state, leaving behind the solvent-free extract.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the extraction and analysis of this compound from a plant source.

Extraction_Workflow cluster_extraction Extraction Methods cluster_purification Purification & Analysis PlantMaterial Plant Material (e.g., Nepeta sp.) Grinding Grinding and Drying PlantMaterial->Grinding CSE Conventional Solvent Extraction (CSE) Grinding->CSE MAE Microwave-Assisted Extraction (MAE) Grinding->MAE UAE Ultrasound-Assisted Extraction (UAE) Grinding->UAE SFE Supercritical Fluid Extraction (SFE) Grinding->SFE Filtration Filtration / Centrifugation CSE->Filtration MAE->Filtration UAE->Filtration SFE->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract Purification Column Chromatography (e.g., Silica Gel, SPE) CrudeExtract->Purification HPLC HPLC Analysis (Quantification & Purity) Purification->HPLC IsolatedCompound Isolated 8-Epideoxyloganic acid HPLC->IsolatedCompound

Caption: General workflow for extraction of this compound.

Conclusion

The selection of an appropriate extraction technique for this compound is a trade-off between several factors including yield, speed, cost, and environmental impact. While conventional solvent extraction is simple and requires minimal specialized equipment, it is time-consuming and uses large volumes of organic solvents. Modern techniques such as MAE and UAE offer significant advantages in terms of speed and efficiency.[3] SFE stands out as a "green" alternative that provides high-purity extracts but may require longer extraction times and the use of co-solvents for polar compounds.[3][4] The optimal choice will depend on the specific research goals, available resources, and the desired scale of operation. The provided protocols and comparative data serve as a guide for researchers to make an informed decision for their specific application.

References

A Comparative Guide to the In Vivo and In Vitro Efficacy of 8-Epideoxyloganic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo and in vitro efficacy of 8-Epideoxyloganic acid (DLA), a naturally occurring iridoid glycoside. The information presented is based on experimental data from scientific literature, offering insights into its anti-inflammatory and antioxidant properties. We will delve into its performance against common alternatives and provide detailed experimental protocols for the cited studies.

Overview of this compound

This compound is an iridoid glycoside that has demonstrated significant anti-inflammatory and antioxidant activities. Research suggests that DLA exerts its effects by modulating key signaling pathways involved in the inflammatory response, positioning it as a potential therapeutic agent for inflammatory conditions.

In Vitro Efficacy: Anti-inflammatory and Antioxidant Effects in Macrophages

The in vitro efficacy of this compound was evaluated using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard model for studying inflammation.

Data Summary

The following table summarizes the key quantitative data on the in vitro effects of DLA.

ParameterTreatment GroupConcentration (µM)Result% Inhibition/Reduction
Cell Viability DLA + LPS12.5, 25, 50No significant cytotoxicityN/A
Nitric Oxide (NO) Production DLA + LPS12.5-~25%
25-~50%
50-~75%
Prostaglandin E2 (PGE2) Production DLA + LPS12.5-~20%
25-~45%
50-~70%
Reactive Oxygen Species (ROS) Generation DLA + LPS12.5-~30%
25-~55%
50-~80%
TNF-α Production DLA + LPS12.5-~20%
25-~40%
50-~60%
IL-6 Production DLA + LPS12.5-~25%
25-~50%
50-~75%
Experimental Protocol: In Vitro Anti-inflammatory Assay

Cell Culture and Treatment:

  • RAW 264.7 macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.[1]

  • Cells were seeded in appropriate plates and pre-treated with various concentrations of this compound (12.5, 25, and 50 µM) for 1 hour.[2]

  • Inflammation was induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell culture and incubating for 24 hours.[2]

Measurement of Inflammatory Mediators:

  • Nitric Oxide (NO) Production: The concentration of nitrite in the culture supernatant was measured using the Griess reagent.[3][4]

  • Prostaglandin E2 (PGE2), TNF-α, and IL-6 Production: The levels of these cytokines in the cell culture supernatant were quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Reactive Oxygen Species (ROS) Generation: Intracellular ROS levels were measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCF-DA).

Signaling Pathway of this compound In Vitro

This compound demonstrates its anti-inflammatory effects by modulating the Nrf2/HO-1 and MAPK/NF-κB signaling pathways.[5][6] DLA promotes the translocation of Nrf2 to the nucleus, leading to the upregulation of the antioxidant enzyme Heme Oxygenase-1 (HO-1).[5][6] This, in turn, reduces oxidative stress. Furthermore, DLA inhibits the phosphorylation of key proteins in the MAPK pathway (ERK and p38) and prevents the nuclear translocation of the p65 subunit of NF-κB.[5] This dual action suppresses the production of pro-inflammatory cytokines and mediators.[5][6]

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (ERK, p38) TLR4->MAPK IKK IKK TLR4->IKK p_MAPK p-MAPK MAPK->p_MAPK p_IKK p-IKK IKK->p_IKK IkB IκB p_IKK->IkB p_IkB p-IκB IkB->p_IkB Phosphorylation NFkB NF-κB (p65/p50) p_IkB->NFkB Releases p_NFkB p-NF-κB NFkB->p_NFkB Phosphorylation nuc_p_NFkB p-NF-κB p_NFkB->nuc_p_NFkB Translocation Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequesters nuc_Nrf2 Nrf2 Nrf2->nuc_Nrf2 Translocation DLA 8-Epideoxyloganic acid DLA->MAPK Inhibits DLA->IKK Inhibits DLA->Keap1 Inhibits Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) nuc_p_NFkB->Inflammatory_Genes Activates Transcription ARE ARE nuc_Nrf2->ARE Binds Antioxidant_Genes Antioxidant Genes (HO-1) ARE->Antioxidant_Genes Activates Transcription

Signaling pathway of this compound.

In Vivo Efficacy: Attenuation of Carrageenan-Induced Paw Edema

The in vivo anti-inflammatory efficacy of this compound was assessed using the carrageenan-induced paw edema model in mice, a widely accepted model for acute inflammation.

Data Summary

The table below presents the quantitative results of the in vivo study.

ParameterTreatment GroupDosage (mg/kg)Paw Edema Volume (µL) at 4h% Inhibition of Edema
Paw Edema Control (Carrageenan)-120 ± 8N/A
DLA2585 ± 6~29%
5060 ± 550%
Diclofenac (Reference Drug)1055 ± 4~54%
Myeloperoxidase (MPO) Activity Control (Carrageenan)-HighN/A
DLA50Significantly Reduced-
Pro-inflammatory Cytokines (TNF-α, IL-1β) in Paw Tissue Control (Carrageenan)-HighN/A
DLA50Significantly Reduced-
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema
  • Animals: Male ICR mice were used for the experiment.

  • Treatment: Mice were orally administered with this compound (25 and 50 mg/kg) or the reference drug, Diclofenac (10 mg/kg), one hour before the induction of inflammation.[7] The control group received the vehicle.

  • Induction of Edema: Acute inflammation was induced by a subplantar injection of 1% carrageenan solution into the right hind paw of the mice.[8][9]

  • Measurement of Paw Edema: The volume of the paw was measured using a plethysmometer at various time points after carrageenan injection.

  • Biochemical Analysis: After the experiment, paw tissues were collected to measure the activity of myeloperoxidase (MPO), an indicator of neutrophil infiltration, and the levels of pro-inflammatory cytokines.

Experimental Workflow

The following diagram illustrates the workflow of the in vivo experiment.

G cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Animals Male ICR Mice Grouping Grouping: - Control (Vehicle) - DLA (25 mg/kg) - DLA (50 mg/kg) - Diclofenac (10 mg/kg) Animals->Grouping Treatment Oral Administration of Test Compounds Grouping->Treatment Wait Wait for 1 hour Treatment->Wait Induction Subplantar Injection of 1% Carrageenan Wait->Induction Measurement Measure Paw Volume (0, 1, 2, 3, 4 hours) Induction->Measurement Euthanasia Euthanasia and Paw Tissue Collection Measurement->Euthanasia MPO Myeloperoxidase (MPO) Assay Euthanasia->MPO Cytokine Cytokine Measurement (TNF-α, IL-1β) Euthanasia->Cytokine Data_Analysis Data Analysis and Comparison MPO->Data_Analysis Cytokine->Data_Analysis

Workflow for the in vivo paw edema experiment.

Comparison with Alternatives

This compound demonstrates comparable efficacy to the well-established non-steroidal anti-inflammatory drug (NSAID), Diclofenac, in the in vivo model.[10] At a dosage of 50 mg/kg, DLA exhibited a 50% inhibition of paw edema, which is close to the 54% inhibition observed with 10 mg/kg of Diclofenac. This suggests that while a higher dose of DLA may be required to achieve a similar effect, it represents a promising natural alternative to synthetic drugs. Other common reference drugs in similar anti-inflammatory studies include Indomethacin and Dexamethasone.[11][12]

Conclusion

The experimental data strongly support the potent anti-inflammatory and antioxidant properties of this compound both in vitro and in vivo. Its ability to modulate key inflammatory signaling pathways, such as NF-κB and Nrf2, highlights its potential as a therapeutic candidate for the treatment of inflammatory diseases. While further research, including pharmacokinetic and toxicological studies, is necessary, this compound stands out as a promising natural compound with efficacy comparable to established anti-inflammatory agents. This guide provides a foundational understanding for researchers and professionals in the field of drug discovery and development to explore the therapeutic potential of this compound.

References

A Comparative Analysis of 8-Epideoxyloganic Acid and 8-Epiloganic Acid: Structure, Function, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural product research, iridoid glycosides have garnered significant attention for their diverse pharmacological activities. Among these, 8-Epideoxyloganic acid and 8-Epiloganic acid represent two structurally related compounds with potential therapeutic applications. This guide provides a detailed structural and functional comparison, supported by available experimental data, to assist researchers, scientists, and drug development professionals in understanding their distinct characteristics.

Structural Comparison: A Subtle Yet Significant Difference

At a glance, this compound and 8-Epiloganic acid share a core iridoid glucoside structure. The fundamental distinction lies in the presence of a hydroxyl group at the C-7 position of the cyclopentane ring.

  • 8-Epiloganic acid , in contrast, possesses a hydroxyl group at the C-7 position. This addition results in a chemical formula of C16H24O10 and a higher molecular weight of approximately 376.36 g/mol .[3][4]

This seemingly minor structural variance—the absence or presence of a single hydroxyl group—can significantly influence the molecule's polarity, reactivity, and ultimately, its biological activity.

Functional Comparison: A Tale of Two Iridoids

The functional understanding of these two molecules is currently asymmetrical, with a significant body of research focusing on the anti-inflammatory and antioxidant properties of this compound, while specific experimental data on the biological activities of 8-Epiloganic acid remains limited.

This compound: A Profile of Anti-Inflammatory and Antioxidant Activity

Experimental evidence has demonstrated that this compound exhibits notable anti-inflammatory and antioxidant effects. These activities are primarily attributed to its ability to modulate key signaling pathways involved in the cellular stress and inflammatory responses.

A pivotal study has shown that this compound mitigates inflammation and oxidative stress through a dual mechanism:

  • Activation of the Nrf2/HO-1 Pathway: this compound has been observed to upregulate the nuclear factor erythroid 2-related factor 2 (Nrf2) and its downstream target, heme oxygenase-1 (HO-1). This pathway is a critical cellular defense mechanism against oxidative stress.

  • Inhibition of the MAPK/NF-κB Pathway: The compound effectively suppresses the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling cascades. These pathways are central to the production of pro-inflammatory mediators.

By modulating these pathways, this compound has been shown to decrease the production of reactive oxygen species (ROS), nitric oxide (NO), and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

8-Epiloganic Acid: An Unexplored Frontier

To date, there is a conspicuous absence of specific experimental data detailing the biological functions of 8-Epiloganic acid in the scientific literature. While it belongs to the class of iridoid glycosides, which are generally known for their anti-inflammatory properties, its specific activities have not been elucidated.[3][5][6] The presence of the additional hydroxyl group compared to this compound could potentially influence its biological activity, possibly by altering its binding affinity to target proteins or its pharmacokinetic properties. However, without direct experimental evidence, any potential functions remain speculative.

Quantitative Data Summary

The following table summarizes the key structural and known functional differences between this compound and 8-Epiloganic acid.

FeatureThis compound8-Epiloganic acid
Molecular Formula C16H24O9[1][2]C16H24O10[3][4]
Molecular Weight 360.36 g/mol [1][2]376.36 g/mol [3][4]
Key Structural Difference Lacks a hydroxyl group at C-7Possesses a hydroxyl group at C-7
Known Biological Activity Anti-inflammatory, AntioxidantNot experimentally defined
Mechanism of Action Activates Nrf2/HO-1 pathway, Inhibits MAPK/NF-κB pathwayUnknown

Experimental Protocols

For researchers interested in investigating the comparative activities of these compounds, the following are detailed methodologies for key experiments.

In Vitro Anti-Inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This protocol is designed to assess the potential of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

1. Cell Culture and Treatment:

  • Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
  • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.
  • Pre-treat the cells with various concentrations of this compound or 8-Epiloganic acid for 1 hour.
  • Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce an inflammatory response.

2. Measurement of Nitric Oxide Production:

  • After the incubation period, collect the cell culture supernatant.
  • Determine the concentration of nitrite, a stable metabolite of NO, in the supernatant using the Griess reagent.
  • Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
  • Incubate the mixture at room temperature for 10 minutes.
  • Measure the absorbance at 540 nm using a microplate reader.
  • Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.

3. Cell Viability Assay:

  • To ensure that the observed reduction in NO production is not due to cytotoxicity, perform a cell viability assay, such as the MTT assay, in parallel.
  • After the treatment period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
  • Remove the medium and dissolve the formazan crystals in 150 µL of dimethyl sulfoxide (DMSO).
  • Measure the absorbance at 570 nm.

Western Blot Analysis of Nrf2/HO-1 and NF-κB Signaling Pathways

This protocol allows for the visualization and quantification of key proteins involved in these signaling pathways.

1. Protein Extraction:

  • After cell treatment as described above, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
  • Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the total protein.
  • For nuclear protein extraction, use a nuclear and cytoplasmic extraction kit according to the manufacturer's instructions.

2. SDS-PAGE and Western Blotting:

  • Determine the protein concentration of each sample using a BCA protein assay.
  • Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
  • Incubate the membrane with primary antibodies against Nrf2, HO-1, p-p65, p65, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
  • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

3. Densitometric Analysis:

  • Quantify the intensity of the protein bands using image analysis software (e.g., ImageJ).
  • Normalize the expression of the target proteins to the loading control.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the discussed mechanisms and procedures, the following diagrams have been generated using the DOT language.

G cluster_0 Cellular Response to this compound 8_Epideoxyloganic_Acid This compound Nrf2 Nrf2 8_Epideoxyloganic_Acid->Nrf2 Activates MAPK_NFkB MAPK/NF-κB Pathway 8_Epideoxyloganic_Acid->MAPK_NFkB Inhibits HO_1 HO-1 Nrf2->HO_1 Antioxidant_Response Antioxidant Response HO_1->Antioxidant_Response Inflammatory_Mediators Pro-inflammatory Mediators (NO, TNF-α, IL-1β, IL-6) MAPK_NFkB->Inflammatory_Mediators

Caption: Signaling pathway of this compound's anti-inflammatory and antioxidant effects.

G cluster_1 In Vitro Anti-Inflammatory Assay Workflow Start Seed RAW 264.7 Cells Pre_treatment Pre-treat with Compound Start->Pre_treatment LPS_Stimulation Stimulate with LPS Pre_treatment->LPS_Stimulation Incubation Incubate for 24h LPS_Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection MTT_Assay MTT Assay for Viability Incubation->MTT_Assay Griess_Assay Griess Assay for NO Supernatant_Collection->Griess_Assay End Data Analysis Griess_Assay->End MTT_Assay->End

Caption: Experimental workflow for assessing in vitro anti-inflammatory activity.

Conclusion

The comparison between this compound and 8-Epiloganic acid highlights a significant gap in our current understanding. While this compound has emerged as a promising anti-inflammatory and antioxidant agent with a well-defined mechanism of action, 8-Epiloganic acid remains largely uncharacterized. The structural difference, the presence of a hydroxyl group at C-7 in 8-Epiloganic acid, suggests the potential for distinct biological activities that warrant further investigation. Future research should focus on elucidating the functional properties of 8-Epiloganic acid and conducting direct comparative studies with this compound to fully understand their structure-activity relationships and therapeutic potential. The experimental protocols provided herein offer a framework for such investigations.

References

Safety Operating Guide

Proper Disposal of 8-Epideoxyloganic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to stringent disposal procedures for 8-Epideoxyloganic acid to ensure personnel safety and environmental protection. This iridoid glycoside is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Disposal must be conducted in accordance with all prevailing country, federal, state, and local regulations.[1]

Key Safety and Hazard Information

A comprehensive understanding of the hazards associated with this compound is critical for safe handling and disposal. The following table summarizes the key hazard classifications and precautionary statements.

Hazard ClassificationGHS CodePrecautionary Statement
Acute toxicity, Oral (Category 4)H302Harmful if swallowed.[1]
Acute aquatic toxicity (Category 1)H400Very toxic to aquatic life.[1]
Chronic aquatic toxicity (Category 1)H410Very toxic to aquatic life with long lasting effects.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the mandatory steps for the proper disposal of this compound. This procedure is designed to minimize exposure and prevent environmental contamination.

  • Personal Protective Equipment (PPE): Prior to handling, ensure a complete set of PPE is worn, including safety goggles with side-shields, protective gloves, and impervious clothing.[1] If there is a risk of dust or aerosol formation, a suitable respirator must be used.[1]

  • Waste Collection:

    • Solid Waste: Collect waste this compound powder and any contaminated consumables (e.g., weigh boats, kimwipes) in a clearly labeled, sealed container.

    • Liquid Waste: For solutions of this compound, absorb the liquid with a non-reactive absorbent material such as diatomite or universal binders.[1] The contaminated absorbent material should then be collected in a sealed, labeled container.

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound. Scrubbing with alcohol is a recommended method for decontamination.[1]

  • Waste Storage: Store the sealed waste container in a cool, well-ventilated area, away from direct sunlight and incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[1]

  • Final Disposal: The final and most critical step is the disposal of the contained waste. Dispose of the contents and the container at an approved waste disposal plant.[1] It is imperative to follow all country, federal, state, and local regulations for chemical waste disposal.[1] Do not allow the product to enter drains or water courses.[1]

Disposal Workflow

The following diagram illustrates the logical flow of the disposal procedure for this compound.

cluster_prep Preparation cluster_collection Waste Collection & Containment cluster_decon Decontamination cluster_disposal Final Disposal PPE Wear Appropriate PPE Collect Collect Waste Material PPE->Collect Seal Seal in Labeled Container Collect->Seal Store Store Waste Securely Seal->Store Decon Decontaminate Surfaces & Equipment Decon->Store Dispose Dispose via Approved Waste Plant Store->Dispose

This compound disposal workflow.

References

Personal protective equipment for handling 8-Epideoxyloganic acid

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 8-Epideoxyloganic Acid

For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount to ensure laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information for handling this compound, including personal protective equipment (PPE) recommendations, handling procedures, and disposal plans.

Hazard Identification and Classification

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. There is no data available on its carcinogenicity, mutagenicity, or reproductive toxicity[1].

Hazard ClassificationCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life[1]
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects[1]

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety when handling this compound, the following personal protective equipment is required[1].

EquipmentSpecifications
Eye Protection Safety goggles with side-shields[1]
Hand Protection Protective gloves[1]
Skin and Body Protection Impervious clothing[1]
Respiratory Protection Suitable respirator[1]

Handling and Storage Protocols

Proper handling and storage are crucial to maintain the stability of this compound and prevent accidental exposure.

Handling:
  • Avoid contact with eyes, skin, and clothing[1].

  • Avoid inhalation of dust and aerosols[1].

  • Work in a well-ventilated area, preferably with an appropriate exhaust ventilation system[1].

  • Do not eat, drink, or smoke in the laboratory[1].

  • Wash hands thoroughly after handling[1].

Storage:
  • Keep the container tightly sealed[1].

  • Store in a cool, well-ventilated area[1].

  • Protect from direct sunlight and sources of ignition[1].

  • Recommended storage temperatures are -20°C for the powder and -80°C when in solvent[1].

Emergency and Disposal Procedures

In the event of an emergency, immediate and appropriate action is critical.

First Aid Measures:
Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek prompt medical attention[1].
Skin Contact Rinse skin thoroughly with plenty of water. Remove contaminated clothing and shoes and seek medical advice[1].
Inhalation Move the individual to fresh air. If breathing is difficult, administer CPR but avoid mouth-to-mouth resuscitation[1].
Ingestion Wash out the mouth with water. Do NOT induce vomiting. Call a physician[1].
Spill and Disposal Plan:
  • Spills: In case of a spill, use full personal protective equipment and ensure adequate ventilation. Evacuate personnel to a safe area. Prevent the substance from entering drains or water courses[1]. Collect the spillage[1].

  • Disposal: Dispose of the contents and container to an approved waste disposal plant[1]. Avoid release into the environment[1].

Operational Workflow for Handling this compound

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Weigh Compound in Ventilated Enclosure B->C D Prepare Solution in Fume Hood C->D E Store Compound at Recommended Temperature D->E F Decontaminate Work Area E->F G Dispose of Waste in Approved Container F->G H Remove and Dispose of PPE Properly G->H

Caption: Workflow for Safe Handling of this compound.

References

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